molecular formula C12H9ClFNO B3105120 2-(4-Chlorophenoxy)-5-fluoroaniline CAS No. 15212-01-8

2-(4-Chlorophenoxy)-5-fluoroaniline

Cat. No.: B3105120
CAS No.: 15212-01-8
M. Wt: 237.66 g/mol
InChI Key: KPKQWHYMNKRZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-5-fluoroaniline is a halogenated aniline derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and industrial research and development. Its molecular structure, incorporating a chlorophenoxy group and a fluoroaniline core, makes it a key precursor in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors . The global market for similar halogenated aniline compounds is significantly influenced by a growing regulatory focus on environmental safety and sustainable manufacturing practices . In agrochemical research, this compound is part of a class of chemicals for which demand is driven by the development of advanced crop protection solutions and integrated pest management practices . Within pharmaceutical R&D, such halogenated phenoxy anilines are utilized as building blocks for synthesizing active pharmaceutical ingredients (APIs), enabling exploration of new therapeutic agents . Emerging trends in the use of these compounds include the adoption of greener production methods and the integration of advanced technologies like AI and IoT for process optimization in chemical manufacturing . This product is provided strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting relevant safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKQWHYMNKRZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(4-Chlorophenoxy)-5-fluoroaniline" molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-(4-Chlorophenoxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to this compound, a halogenated aromatic compound of interest in medicinal chemistry and materials science. This document outlines its molecular weight, provides detailed experimental protocols for its determination, and illustrates relevant conceptual pathways and workflows.

Physicochemical Data Summary

Quantitative data for this compound is summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

PropertyValue
Chemical Name This compound
CAS Number 15212-01-8
Molecular Formula C12H9ClFNO[1]
Molecular Weight 237.657 g/mol [1]

Experimental Protocols for Molecular Weight Determination

The accurate determination of a compound's molecular weight is fundamental for its characterization. Below are detailed methodologies applicable to small organic molecules like this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the most common and precise method for determining the molecular weight of small molecules.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for a molecule of this type include:

    • Electrospray Ionization (ESI): Suitable for polar molecules. The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are generated.

    • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, volatile compounds. A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular weight is determined from the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

Cryoscopy (Freezing Point Depression)

This classical method determines the molar mass of a solute by measuring the decrease in the freezing point of a solvent upon the addition of the solute.[2] It is based on the colligative properties of solutions.

Methodology:

  • Solvent Selection: Choose a suitable solvent (e.g., benzene, cyclohexane) for which the cryoscopic constant (Kf) is known and in which this compound is soluble.

  • Apparatus Setup: Use a cryoscopic apparatus consisting of a test tube fitted with a stirrer and a precise thermometer (e.g., a Beckmann thermometer).[2]

  • Determine Solvent Freezing Point: Accurately weigh a known amount of the pure solvent (15-20 g) into the test tube.[2] Immerse the apparatus in a cooling bath and stir continuously. Record the constant temperature at which the solvent freezes (Tf, pure).

  • Prepare Solution: Accurately weigh a small amount of this compound and dissolve it in the previously used solvent in the test tube.

  • Determine Solution Freezing Point: Remeasure the freezing point of the solution (Tf, solution) using the same procedure.

  • Calculation: The change in freezing point (ΔTf = Tf, pure - Tf, solution) is used to calculate the molality (m) of the solution using the formula: ΔTf = Kf * m. The molecular weight (MW) is then calculated from the definition of molality: MW = (grams of solute) / (m * kilograms of solvent).

Visualizations: Workflows and Conceptual Pathways

The following diagrams, rendered using the DOT language, illustrate logical workflows and conceptual pathways relevant to the study of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Compound C Dissolve Compound A->C B Select Solvent (e.g., Methanol, Benzene) B->C D Mass Spectrometry (ESI/APCI) C->D E Cryoscopy C->E F Generate Mass Spectrum D->F G Measure Freezing Point Depression (ΔTf) E->G H Calculate Molecular Weight F->H G->H I MW = 237.657 H->I Final Report

Caption: Experimental workflow for molecular weight determination.

G A Aromatic Halide (e.g., 1-chloro-4-fluorobenzene) C Nucleophilic Aromatic Substitution (Ullmann Condensation) A->C B Phenolate (e.g., Potassium 2-amino-4-fluorophenolate) B->C D This compound C->D E Solvent (e.g., DMF, DMSO) E->C F Copper Catalyst F->C

Caption: Conceptual synthesis pathway for an aromatic ether aniline.

G extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor ras RAS receptor->ras P raf RAF ras->raf GTP mek MEK raf->mek P erk ERK mek->erk P proliferation Cell Proliferation & Survival erk->proliferation inhibitor Potential Inhibitor (e.g., this compound) inhibitor->raf

Caption: Potential mechanism of action in a generic kinase signaling pathway.

References

Technical Guide: Physicochemical and Synthetic Profile of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-(4-Chlorophenoxy)-5-fluoroaniline (CAS No. 15212-01-8). Due to the limited availability of published experimental data for this specific molecule, this document also presents data for structurally related compounds to offer a comparative context. Furthermore, a detailed, generalized experimental protocol for the synthesis of diaryl ethers, a key structural motif in the target compound, is provided based on established chemical literature. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar chemical entities.

Chemical Identity and Physical Properties

This compound is a substituted diaryl ether aniline. Its fundamental chemical identifiers are summarized in the table below. At present, specific experimental data for properties such as melting point, boiling point, and solubility have not been found in surveyed scientific literature.

Table 1: Core Chemical Data for this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 15212-01-8N/A
Molecular Formula C₁₂H₉ClFNON/A
Molecular Weight 237.66 g/mol N/A
Canonical SMILES C1=CC(=C(C=C1F)N)OC2=CC=C(C=C2)ClN/A

To provide a predictive context, Table 2 presents experimental data for structurally analogous compounds. These data can offer insights into the potential physical state and properties of this compound.

Table 2: Physicochemical Properties of Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-(4-Chlorophenoxy)aniline2770-11-8C₁₂H₁₀ClNO219.67N/A202 @ 15 mmHg
4-Chloro-2-fluoroaniline57946-56-2C₆H₅ClFN145.56N/A104 - 107 @ 28 mmHg[1]
2-Chloro-4-fluoroaniline2106-02-7C₆H₅ClFN145.56N/A192
2,4-Dichloro-5-fluoroaniline348-64-1C₆H₄Cl₂FN180.00N/AN/A

Proposed Synthesis Protocol: Ullmann Condensation

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, the formation of its diaryl ether linkage can be achieved through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation.[2][3] This method is a staple in the synthesis of diaryl ethers.

Reaction Principle

The Ullmann condensation involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base to form a diaryl ether.[3] For the synthesis of this compound, this would involve the coupling of 2-amino-4-fluorophenol with 1-chloro-4-iodobenzene (or a similarly activated aryl halide).

Hypothetical Experimental Protocol

Materials:

  • 2-Amino-4-fluorophenol

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-4-fluorophenol (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF or DMSO via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Diagram 1: General Workflow for Ullmann Condensation Synthesis

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation cluster_purification Purification Reactants Reactants & Reagents ReactionVessel Reaction under Inert Atmosphere (120-140 °C, 12-24h) Reactants->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Quenching Quenching & Filtration ReactionVessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure Product Chromatography->Product

Caption: A generalized workflow for the synthesis of diaryl ethers via Ullmann condensation.

Spectroscopic Characterization

No published spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located. Characterization of the synthesized product would be essential to confirm its identity and purity.

Expected Spectroscopic Features (Hypothetical):

  • ¹H NMR: Signals corresponding to the aromatic protons on both phenyl rings. The fluorine and chlorine substituents, as well as the amine group, will influence the chemical shifts and coupling patterns of these protons. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: Resonances for all carbon atoms in the molecule. The carbon atoms attached to fluorine will show C-F coupling.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹), and C-Cl and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₉ClFNO). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the mass spectrum.

Biological Activity and Signaling Pathways

There is no specific information in the public domain regarding the biological activity or mechanism of action of this compound. However, the broader class of aniline and diphenyl ether derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Any investigation into the biological effects of this compound would represent novel research.

Diagram 2: A General Experimental Workflow for Biological Screening

BiologicalScreening cluster_initial Initial Screening cluster_assay Primary Assays cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis Compound Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC, Zone of Inhibition) Compound->Antimicrobial CellLines Cell Line Panel (e.g., Cancer, Microbial) CellLines->Cytotoxicity CellLines->Antimicrobial Apoptosis Apoptosis Assays Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle TargetID Target Identification Apoptosis->TargetID CellCycle->TargetID Signaling Signaling Pathway Elucidation TargetID->Signaling

Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.

Safety and Handling

Potential Hazards:

  • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[1][4][5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.

  • Environmental Hazard: May be toxic to aquatic life.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the known identifying information and provided a predictive context through the examination of related compounds. The proposed synthetic protocol based on the Ullmann condensation offers a viable, albeit hypothetical, route for its preparation. Future research is necessary to fully characterize its physicochemical properties, validate synthetic routes, and explore its potential biological activities. This document serves as a starting point for researchers and professionals in drug development who may be interested in this or similar molecules.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for 2-(4-Chlorophenoxy)-5-fluoroaniline, a molecule of interest in medicinal chemistry and materials science. The proposed synthesis involves a two-step process commencing with an Ullmann condensation to form a diaryl ether, followed by the selective reduction of a nitro group to yield the final aniline product. Detailed experimental protocols, quantitative data from analogous reactions, and process visualizations are provided to facilitate its practical implementation in a laboratory setting.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through the following two-step reaction sequence:

Step 1: Ullmann Condensation

The initial step involves the copper-catalyzed Ullmann condensation of 4-chlorophenol with 2-chloro-4-fluoronitrobenzene. This reaction forms the diaryl ether linkage, yielding the intermediate compound, 2-(4-chlorophenoxy)-5-fluoronitrobenzene.

Step 2: Nitro Group Reduction

The subsequent step is the selective reduction of the nitro group in 2-(4-chlorophenoxy)-5-fluoronitrobenzene to an amine. This transformation is proposed to be carried out using a chemoselective reducing agent to afford the final product, this compound, while preserving the halogen substituents.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. The values are based on reported yields for analogous reactions and serve as a benchmark for the expected outcome of the synthesis.

StepReactionReactantsProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1Ullmann Condensation4-Chlorophenol, 2-Chloro-4-fluoronitrobenzene2-(4-Chlorophenoxy)-5-fluoronitrobenzeneCuI, K₂CO₃DMF120-14012-2475-85
2Nitro Reduction2-(4-Chlorophenoxy)-5-fluoronitrobenzeneThis compoundFe, NH₄ClEthanol/Water70-802-485-95

Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenoxy)-5-fluoronitrobenzene via Ullmann Condensation

Materials:

  • 4-Chlorophenol

  • 2-Chloro-4-fluoronitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq), 2-chloro-4-fluoronitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to achieve a reactant concentration of 0.5 M.

  • Flush the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(4-chlorophenoxy)-5-fluoronitrobenzene as a solid.

Step 2: Synthesis of this compound via Nitro Group Reduction

Materials:

  • 2-(4-Chlorophenoxy)-5-fluoronitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-(4-chlorophenoxy)-5-fluoronitrobenzene (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Reduction Reactant1 4-Chlorophenol Intermediate 2-(4-Chlorophenoxy)-5-fluoronitrobenzene Reactant1->Intermediate CuI, K₂CO₃ DMF, 130°C Reactant2 2-Chloro-4-fluoronitrobenzene Reactant2->Intermediate CuI, K₂CO₃ DMF, 130°C Product This compound Intermediate_ref 2-(4-Chlorophenoxy)-5-fluoronitrobenzene Intermediate_ref->Product Fe, NH₄Cl Ethanol/H₂O, Reflux Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction under Controlled Conditions Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Recrystallization Recrystallization Concentration->Recrystallization Final_Product Pure Product Column_Chromatography->Final_Product Recrystallization->Final_Product

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(4-Chlorophenoxy)-5-fluoroaniline. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of its constituent functional groups and structurally similar molecules. It also includes generalized experimental protocols for acquiring such data and visual workflows to guide the analytical process.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₁₂H₉ClFNO Molecular Weight: 237.66 g/mol CAS Number: 15212-01-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 3.8 - 4.2Broad Singlet2H-NH₂
~ 6.5 - 6.8Multiplet3HAromatic Protons (Aniline Ring)
~ 6.9 - 7.1Doublet2HAromatic Protons (Chlorophenoxy Ring, ortho to -O-)
~ 7.2 - 7.4Doublet2HAromatic Protons (Chlorophenoxy Ring, meta to -O-)

Note: The chemical shifts of the aromatic protons are estimations and will exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 110 - 118Aromatic CH (Aniline Ring)
~ 118 - 122Aromatic CH (Chlorophenoxy Ring)
~ 128 - 132Aromatic CH (Chlorophenoxy Ring)
~ 125 - 130Aromatic C-Cl (Chlorophenoxy Ring)
~ 138 - 145Aromatic C-N (Aniline Ring)
~ 145 - 150Aromatic C-O (Aniline Ring)
~ 152 - 158Aromatic C-F (Aniline Ring, with large C-F coupling constant)
~ 155 - 160Aromatic C-O (Chlorophenoxy Ring)

Note: The exact chemical shifts are influenced by the electronic effects of all substituents.

FT-IR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumAsymmetric N-H Stretch (Primary Amine)
3300 - 3400MediumSymmetric N-H Stretch (Primary Amine)
1600 - 1650StrongN-H Bending (Scissoring)
1450 - 1600Medium-StrongAromatic C=C Stretching
1200 - 1300StrongAryl-O-Aryl Asymmetric C-O Stretching
1150 - 1250StrongC-F Stretching
1000 - 1100StrongAryl-Cl Stretching
800 - 900StrongC-H Out-of-Plane Bending
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z RatioRelative AbundanceAssignment
237/239High[M]⁺ and [M+2]⁺ molecular ions (due to ³⁵Cl and ³⁷Cl isotopes, ~3:1 ratio)
202Variable[M-Cl]⁺
128Variable[C₆H₄OCl]⁺
111Variable[C₆H₄FN]⁺

Note: The fragmentation pattern will be complex, and the relative abundances can vary depending on the instrument conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Accumulate a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, scan the mid-infrared range from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC-MS) can be used.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions using an electron multiplier or other suitable detector.

  • Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 2-(4-Chlorophenoxy)- 5-fluoroaniline NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

Structure_Elucidation_Logic cluster_inputs Spectroscopic Data Inputs cluster_deductions Information Deduced cluster_conclusion Final Confirmation NMR_Data NMR Data (¹H, ¹³C) Carbon_Skeleton Carbon-Hydrogen Framework NMR_Data->Carbon_Skeleton IR_Data IR Data Functional_Groups Functional Groups (-NH₂, -O-, -Cl, -F) IR_Data->Functional_Groups MS_Data MS Data Molecular_Weight Molecular Weight & Formula MS_Data->Molecular_Weight Structure Confirmed Structure of This compound Carbon_Skeleton->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Logic for structure elucidation.

In-Depth NMR Analysis of 2-(4-Chlorophenoxy)-5-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Chlorophenoxy)-5-fluoroaniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and structural visualizations to aid in the characterization and utilization of this compound.

Molecular Structure and Overview

This compound (CAS No: 15212-01-8) is an aromatic ether with the molecular formula C₁₂H₉ClFNO.[1] Its structure, featuring a substituted aniline ring linked to a chlorophenoxy group via an ether bond, gives rise to a distinct NMR spectrum that is crucial for its identification and purity assessment. This guide will delve into the ¹H and ¹³C NMR spectral data, providing a foundational understanding for researchers working with this molecule.

Quantitative NMR Data Summary

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz and 100 MHz, respectively.

¹H NMR Data
Chemical Shift (δ) in ppm Description
3.60singlet, 2H, -NH₂
6.62doublet of doublets, J = 8.6 Hz, 4.5 Hz, 2H, Ar-H
6.89triplet, J = 8.0 Hz, 2H, Ar-H
¹³C NMR Data
Chemical Shift (δ) in ppm Description
115.69doublet, J = 22.4 Hz
116.10doublet, J = 7.6 Hz
142.57doublet, J = 2.0 Hz
156.38doublet, J = 235.2 Hz

The presented data is sourced from the supporting information of a research article published in the New Journal of Chemistry.

Experimental Protocols

The NMR spectra were obtained using a standard protocol for the analysis of organic compounds.

Sample Preparation:

A small quantity of the solid this compound was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

  • Instrument: The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) was used as the solvent. The residual solvent peak for CHCl₃ at 7.26 ppm in the ¹H spectrum and the central peak of the CDCl₃ triplet at 77.16 ppm in the ¹³C spectrum were used as internal references.

  • Temperature: The experiments were conducted at room temperature.

  • ¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure and key NMR correlations of this compound.

molecular_structure cluster_aniline 5-Fluoroaniline Ring cluster_phenoxy 4-Chlorophenoxy Ring C1 C1-NH2 C2 C2-O C1->C2 N C1->N C3 C3 C2->C3 O O C2->O Ether Linkage C4 C4 C3->C4 C5 C5-F C4->C5 C6 C6 C5->C6 F C5->F C6->C1 C1p C1' C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4'-Cl C3p->C4p C5p C5' C4p->C5p Cl C4p->Cl C6p C6' C5p->C6p C6p->C1p O->C1p Ether Linkage

Caption: Molecular structure of this compound.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing A Weigh Compound B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase Correction G->H I Baseline Correction H->I J Integration (1H) I->J 1H K Peak Picking I->K

Caption: Experimental workflow for NMR analysis.

References

Mass Spectrometry of 2-(4-Chlorophenoxy)-5-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-(4-Chlorophenoxy)-5-fluoroaniline, a key intermediate in pharmaceutical synthesis. This document outlines the compound's molecular properties, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a theoretical examination of its fragmentation pattern.

Compound Overview

This compound is an aromatic amine and ether with the chemical formula C₁₂H₉ClFNO. Understanding its mass spectrometric behavior is crucial for its identification, purity assessment, and quality control in drug development processes.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₉ClFNO-
Molecular Weight237.66 g/mol [1]
Monoisotopic Mass237.03565 uCalculated

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using GC-MS. This method is based on established protocols for the analysis of aromatic amines and ethers.[2][3][4]

2.1. Sample Preparation

  • Dissolution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to prepare a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • Derivatization (Optional): For certain applications, derivatization of the amine group (e.g., by acylation or silylation) can improve chromatographic resolution and thermal stability. However, for routine analysis, this step is often not necessary.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector.

Table 2: GC-MS Parameters

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program- Initial Temperature: 150 °C, hold for 1 min- Ramp: 15 °C/min to 300 °C- Final Hold: 5 min at 300 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Rangem/z 40-450
Scan ModeFull Scan

2.3. Data Acquisition and Analysis

Data will be acquired and processed using the instrument's software (e.g., Agilent MassHunter). The identification of this compound will be based on its retention time and the fragmentation pattern in the mass spectrum.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Solvent Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Acquisition Data Acquisition Detection->Acquisition Processing Data Processing & Interpretation Acquisition->Processing

GC-MS Experimental Workflow

Theoretical Mass Spectrum and Fragmentation Pattern

As no experimental mass spectrum for this compound is publicly available, a theoretical fragmentation pattern is proposed based on the general principles of mass spectrometry and the known fragmentation of structurally similar compounds.

The molecular ion peak [M]⁺• is expected at an m/z corresponding to the monoisotopic mass of the molecule. Due to the presence of a chlorine atom, an isotopic peak [M+2]⁺• with an intensity of approximately one-third of the molecular ion peak is anticipated.

Table 3: Theoretical Fragmentation of this compound

m/z (Proposed)Ion StructureProposed Fragmentation Pathway
237/239[C₁₂H₉ClFNO]⁺•Molecular Ion
128/130[C₆H₄ClNO]⁺•Cleavage of the ether bond
111[C₆H₄Cl]⁺Loss of OH from [C₆H₄ClNO]⁺•
127[C₆H₅FNO]⁺•Cleavage of the ether bond
99[C₆H₄FN]⁺Loss of CO from [C₆H₅FNO]⁺•
144[C₇H₅FO]⁺Rearrangement and loss of chlorophenyl radical

The fragmentation is likely initiated by the ionization of a lone pair of electrons on the oxygen or nitrogen atom. The primary fragmentation pathway is expected to be the cleavage of the C-O ether bond, which is a common fragmentation route for aromatic ethers.

Fragmentation_Pathway cluster_path1 Ether Bond Cleavage (Path 1) cluster_path2 Ether Bond Cleavage (Path 2) M [M]⁺• m/z 237/239 F1 [C₆H₄ClNO]⁺• m/z 128/130 M->F1 Cleavage F3 [C₆H₅FNO]⁺• m/z 127 M->F3 Cleavage F2 [C₆H₄Cl]⁺ m/z 111 F1->F2 - OH F4 [C₆H₄FN]⁺ m/z 99 F3->F4 - CO

Theoretical Fragmentation Pathway

Signaling Pathways

As this compound is primarily a chemical intermediate for synthesis, there is currently no known direct involvement in biological signaling pathways. Its toxicological properties and metabolic fate would be the primary areas of biological investigation.

Conclusion

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided experimental protocol offers a robust starting point for method development and routine analysis. The theoretical fragmentation pattern, while predictive, serves as a useful reference for the interpretation of experimental data. For definitive structural elucidation, further analysis using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is recommended.

References

The Solubility Profile of 2-(4-Chlorophenoxy)-5-fluoroaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of the chemical compound 2-(4-Chlorophenoxy)-5-fluoroaniline. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a summary of its known physicochemical properties and offers a general experimental framework for determining its solubility. Additionally, qualitative solubility information for a structurally related compound, 2-(4-Chlorophenoxy)aniline, is presented as a potential, albeit indirect, reference. The methodologies described herein are standard within the pharmaceutical and chemical industries for characterizing novel compounds.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Understanding the solubility of a compound is a critical first step in its development, influencing its bioavailability, formulation, and potential routes of administration. This guide provides a foundational understanding of the compound and outlines the necessary experimental protocols to establish a comprehensive solubility profile.

Physicochemical Properties of this compound

While specific solubility data is not available, the basic physicochemical properties of this compound have been identified and are crucial for any experimental design.

PropertyValue
Chemical Name This compound
CAS Number 15212-01-8
Molecular Formula C₁₂H₉ClFNO
Molecular Weight 237.66 g/mol

Qualitative Solubility of a Structurally Related Compound

For reference, qualitative solubility information for the closely related compound 2-(4-Chlorophenoxy)aniline (CAS No. 2770-11-8) is available. While not a direct substitute for experimental data on the target compound, it may offer some initial guidance.

SolventSolubility
Methanol Slightly Soluble
Chloroform Sparingly Soluble

Disclaimer: This data is for a related compound and should be used with caution as the addition of a fluorine atom can significantly alter the physicochemical properties, including solubility.

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, methanol, ethanol, DMSO, acetonitrile)

  • Calibrated temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh Excess Compound B Add Solvent to Vials A->B C Agitate at Constant Temperature (24-72 hours) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantitative Analysis (e.g., HPLC) F->G H Calculate Solubility (mg/mL or µg/mL) G->H

Caption: A generalized workflow for determining compound solubility.

Conclusion

While specific, quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary foundational information for researchers to undertake this characterization. The provided physicochemical properties and the generalized experimental protocol for the shake-flask method offer a clear path forward for determining the solubility profile of this compound. Establishing this profile is a crucial step in advancing the research and development of any potential applications for this compound. It is recommended that any experimentally determined solubility data be published to contribute to the broader scientific understanding of this compound.

A Comprehensive Technical Guide to the Thermal Stability of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)-5-fluoroaniline is a substituted diphenyl ether aniline derivative. Its chemical structure suggests its potential utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding the thermal stability of this compound is paramount for safe handling, processing, and storage, as well as for defining its applications in various chemical processes.

This technical guide outlines the standard methodologies for evaluating the thermal stability of organic compounds like this compound. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on decomposition temperatures, melting points, and other thermally induced transitions.

Thermal Stability Analysis Techniques

The thermal stability of a chemical compound is its ability to resist decomposition under heat. TGA and DSC are powerful and complementary thermoanalytical techniques used to characterize the thermal properties of materials.[1][2]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[3] This technique is essential for determining the thermal stability and composition of materials.[1][3] The output from a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature.

Key information obtained from TGA includes:

  • Onset of Decomposition: The temperature at which the material begins to lose mass.

  • Decomposition Profile: The temperature ranges over which significant mass loss occurs.

  • Residual Mass: The amount of material remaining at the end of the experiment.

  • Compositional Analysis: Quantification of volatiles, moisture, and non-volatile components.[4]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to study thermal transitions, such as melting, crystallization, and glass transitions.[6]

Key information obtained from DSC includes:

  • Melting Point (Tm): The temperature at which a solid becomes a liquid.

  • Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the sample.

  • Crystallization Temperature (Tc): The temperature at which a substance crystallizes from a molten state.

  • Glass Transition Temperature (Tg): The temperature at which an amorphous solid becomes rubbery.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of the sample.

Experimental Protocols

The following are detailed, generalized protocols for performing TGA and DSC analyses. The specific parameters may need to be optimized for this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a general procedure for determining the thermal stability of an organic compound using a thermogravimetric analyzer.

1. Sample Preparation:

  • Ensure the sample of this compound is pure and dry.
  • Weigh approximately 5-15 mg of the sample into a TGA crucible (commonly alumina or platinum).[7] The exact mass should be recorded precisely.

2. Instrument Setup:

  • Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.[3]
  • Select the appropriate atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition. Set the purge gas flow rate (e.g., 20-50 mL/min).

3. Temperature Program:

  • Set the initial temperature to ambient (e.g., 25 °C).
  • Program a heating ramp at a constant rate, typically 10 °C/min, to a final temperature that is expected to be well above the decomposition point (e.g., 600-800 °C).

4. Data Acquisition:

  • Initiate the experiment. The instrument will record the sample mass as a function of temperature.[3]

5. Data Analysis:

  • Plot the percentage of weight loss versus temperature.
  • Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent and the tangent of the decomposition step.
  • Identify the temperatures at which 1%, 5%, and 10% mass loss occurs, as these are common indicators of thermal stability.
  • Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
  • Record the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general procedure for determining the melting point and other thermal transitions of an organic compound.

1. Sample Preparation:

  • Accurately weigh 5-15 mg of this compound into a hermetically sealed aluminum DSC pan.
  • Prepare an empty, sealed aluminum pan to be used as a reference.

2. Instrument Setup:

  • Place the sample pan and the reference pan into the DSC cell.
  • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 cm³/m).

3. Temperature Program:

  • To erase the sample's thermal history, a heat/cool/heat cycle is often employed. For example:
  • Heat from ambient to a temperature above the expected melting point at a rate of 20 °C/min.
  • Cool back to a sub-ambient temperature (e.g., -20 °C) at a controlled rate.
  • Heat again at a controlled rate (e.g., 10 °C/min) to the final temperature. Data is typically collected during the second heating ramp.

4. Data Acquisition:

  • Start the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

5. Data Analysis:

  • Plot the heat flow versus temperature.
  • The melting point (Tm) is determined as the onset temperature of the melting endotherm.
  • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
  • Identify any other thermal events, such as solid-solid transitions or the glass transition.

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterTemperature (°C)
Onset of Decomposition (Tonset)
Temperature at 1% Mass Loss (T1%)
Temperature at 5% Mass Loss (T5%)
Temperature at 10% Mass Loss (T10%)
Temperature of Maximum Decomposition Rate (Tmax)
Residual Mass at 800 °C (%)

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValue
Melting Point (Tm)
Enthalpy of Fusion (ΔHfus)
Other Thermal Transitions

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for assessing the thermal stability of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis and Interpretation start Start sample_prep Prepare Pure, Dry Sample start->sample_prep tga_weigh Weigh 5-15 mg into TGA Crucible sample_prep->tga_weigh dsc_weigh Weigh 5-15 mg into DSC Pan sample_prep->dsc_weigh tga_run Run TGA under Nitrogen Atmosphere tga_weigh->tga_run tga_data Collect Mass vs. Temperature Data tga_run->tga_data analyze_tga Determine Decomposition Temperatures tga_data->analyze_tga dsc_run Run DSC under Nitrogen Atmosphere dsc_weigh->dsc_run dsc_data Collect Heat Flow vs. Temperature Data dsc_run->dsc_data analyze_dsc Determine Melting Point & Enthalpy dsc_data->analyze_dsc report Summarize in Tables and Report analyze_tga->report analyze_dsc->report decomposition_pathway cluster_initial Initial Decomposition cluster_products Primary Decomposition Products cluster_secondary Secondary Reactions & Products parent This compound ether_cleavage Ether Bond Cleavage parent->ether_cleavage Heat (Δ) radical1 4-Chlorophenoxy Radical ether_cleavage->radical1 radical2 5-Fluoro-2-aminophenyl Radical ether_cleavage->radical2 rearrangement Rearrangement & Elimination radical1->rearrangement fragmentation Fragmentation radical2->fragmentation volatiles Volatile Products (e.g., HCl, HF) rearrangement->volatiles char_residue Char Residue rearrangement->char_residue fragmentation->volatiles fragmentation->char_residue

References

An In-depth Technical Guide to the Safety of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No comprehensive Safety Data Sheet (SDS) is publicly available for 2-(4-Chlorophenoxy)-5-fluoroaniline (CAS No. 15212-01-8). This guide has been compiled using the limited available data for the specified compound and supplemented with information from structurally similar molecules, namely 2-fluoroaniline, 4-chloroaniline, and 2-chloro-4-fluoroaniline. The safety and toxicological data for these analogs should be considered as indicative and not directly transferable. All personnel handling this compound must exercise extreme caution and implement rigorous safety protocols suitable for handling a potentially hazardous novel chemical.

Introduction

This compound is a halogenated aromatic amine. Its structure, combining a chlorophenoxy group with a fluoroaniline moiety, suggests its potential utility as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of halogen atoms and an aniline functional group indicates a likelihood of biological activity and potential toxicity. This guide provides a comprehensive overview of the known and extrapolated safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Limited specific data is available for this compound. The following table summarizes its known properties and compares them with those of its structural analogs.

PropertyThis compound2-Fluoroaniline4-Chloroaniline2-Chloro-4-fluoroaniline
CAS Number 15212-01-8348-54-9106-47-82106-02-7
Molecular Formula C₁₂H₉ClFNOC₆H₆FNC₆H₆ClNC₆H₅ClFN
Molecular Weight 237.66 g/mol 111.12 g/mol [1]127.57 g/mol 145.56 g/mol
Physical State Not specifiedColorless to yellow liquid[1][2]Pale yellow solid[3]Colorless to brown liquid or solid[4][5]
Melting Point Not specified-29 °C[6]68-72 °CNot specified
Boiling Point Not specified182-183 °C[6]232 °C[7]192 °C[4]
Flash Point Not specified60 °C (closed cup)[6]120 °CNot specified
Density Not specified1.151 g/mL at 25 °C[6]1.17 g/cm³ at 20 °C[7]Not specified
Solubility in Water Not specifiedInsoluble[2]2.2 g/L at 20 °C[7]Not specified

Hazard Identification and Classification

A definitive hazard classification for this compound is not available. However, based on the known hazards of its structural analogs, it should be handled as a hazardous substance. The following table summarizes the GHS classifications for the related compounds.

Hazard Class2-Fluoroaniline4-Chloroaniline2-Chloro-4-fluoroaniline
Acute Toxicity, Oral Category 4[8]Category 3[7]Category 4[4][9]
Acute Toxicity, Dermal Harmful in contact with skinCategory 3[7]Category 4[4][9]
Acute Toxicity, Inhalation Toxic if inhaled[10]Category 3[7]Category 4[4][9]
Skin Corrosion/Irritation Category 2[8]Not classifiedCategory 2[4][9]
Serious Eye Damage/Irritation Category 1[8]Not classifiedCategory 2[4][9]
Respiratory or Skin Sensitization May cause an allergic skin reaction[2]Category 1[7]Not specified
Carcinogenicity Suspected of causing cancer[2]Category 1A[7]Not specified
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)[8]Not classifiedCategory 3 (Respiratory system)[9]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure[2]Not specifiedNot specified
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effectsVery toxic to aquatic life with long-lasting effects[7]Not specified

Given these classifications, this compound should be presumed to be:

  • Harmful or toxic if swallowed, inhaled, or in contact with skin.

  • A potential skin and eye irritant .

  • A potential skin sensitizer .

  • A suspected carcinogen .

  • Potentially causing damage to organs through prolonged or repeated exposure.

Experimental Protocols

Detailed experimental protocols for the synthesis or toxicological evaluation of this compound are not available in the public domain. However, general laboratory procedures for handling similar aromatic amines and chlorophenoxy compounds should be strictly followed.

General Handling and Personal Protective Equipment (PPE) Workflow

The following diagram illustrates a recommended workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review SDS of Analogs b Conduct Risk Assessment a->b c Work in a Fume Hood b->c d Wear Appropriate PPE (Gloves, Lab Coat, Goggles) c->d e Use Chemical-Resistant Tools d->e f Decontaminate Work Area e->f g Dispose of Waste Properly f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Figure 1: Recommended laboratory workflow for handling this compound.
First Aid Measures

The following flowchart outlines the recommended first aid procedures in case of exposure. These are based on the first aid measures for its structural analogs.[3][10][11][12]

G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Occurs a Move to Fresh Air start->a d Remove Contaminated Clothing start->d g Rinse with Water for Several Minutes start->g j Do NOT Induce Vomiting start->j b Give Artificial Respiration if Not Breathing a->b c Seek Immediate Medical Attention b->c e Wash Skin with Soap and Water d->e f Seek Medical Attention e->f h Remove Contact Lenses if Present g->h i Seek Immediate Medical Attention h->i k Rinse Mouth with Water j->k l Seek Immediate Medical Attention k->l

Figure 2: First aid procedures for exposure to this compound and its analogs.

Toxicological Information

No specific toxicological studies have been published for this compound. The toxicological profile is inferred from its structural components: a fluoroaniline and a chlorophenoxy group.

Fluoroanilines: These compounds are known to be toxic. For instance, 2-fluoroaniline is harmful if swallowed or in contact with skin, causes serious eye damage, and is suspected of causing genetic defects and cancer.[2]

Chloroanilines: 4-Chloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected human carcinogen.[3][7] High-level exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, and cyanosis.[3]

Chlorophenoxy Herbicides: This class of compounds can cause a range of toxic effects. Acute ingestion can lead to gastrointestinal issues, hypotension, and neurotoxicity.[13][14] Some chlorophenoxy herbicides are classified as possibly carcinogenic to humans.[15]

Potential Toxicological Pathway

The following diagram illustrates a potential logical pathway for the toxicity of this compound based on the known effects of its constituent chemical classes.

G A Exposure to This compound B Absorption (Dermal, Inhalation, Ingestion) A->B C Metabolic Activation (e.g., in the liver) B->C D Formation of Reactive Metabolites C->D E Binding to Cellular Macromolecules (DNA, Proteins) D->E F Oxidative Stress D->F G Cellular Damage E->G F->G H Organ Toxicity (Liver, Kidneys, Blood) G->H I Genotoxicity/Carcinogenicity G->I

Figure 3: Postulated logical pathway for the toxicity of this compound.

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents.[9]

Disposal: Dispose of this substance and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Conclusion

While specific safety data for this compound is lacking, a conservative approach based on the known hazards of its structural analogs is essential. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, utilizing appropriate engineering controls, personal protective equipment, and adhering to strict safety protocols. Further toxicological studies are necessary to fully characterize the safety profile of this compound.

References

An In-depth Technical Guide to the Handling and Storage of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the safe handling and storage of 2-(4-Chlorophenoxy)-5-fluoroaniline (CAS No: 15212-01-8), a chemical intermediate of interest in pharmaceutical and chemical research. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a substituted aniline derivative. A summary of its key physical and chemical properties is presented below.

PropertyValue
CAS Number 15212-01-8[1]
Molecular Formula C₁₂H₉ClFNO[1]
Molecular Weight 237.66 g/mol [1]

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity – single exposure (Respiratory system)3H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), long-sleeved clothing.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.

Handling and Storage Procedures

Proper handling and storage are paramount to maintaining the chemical's stability and preventing accidents.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not ingest or inhale the substance.[2]

  • Wash hands thoroughly after handling.

  • Remove and wash contaminated clothing before reuse.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • It is recommended to store the compound under an inert atmosphere.[2]

Emergency and First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

Experimental Protocols

While specific experimental data for this compound is not publicly available, a general protocol for assessing the stability of a chemical compound under various storage conditions is provided below.

Protocol: Chemical Stability Assessment

Objective: To determine the stability of this compound under different temperature and humidity conditions over time.

Materials:

  • This compound

  • Inert gas (e.g., Argon or Nitrogen)

  • Environmental chambers with controlled temperature and humidity

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

  • Vials with airtight seals

Methodology:

  • Accurately weigh 10 mg of the compound into multiple vials.

  • Purge the headspace of each vial with an inert gas before sealing.

  • Divide the vials into different sets for storage under the following conditions:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • 25°C / 60% Relative Humidity (Ambient)

    • 40°C / 75% Relative Humidity (Accelerated Stability)

  • At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Dissolve the contents in a suitable solvent to a known concentration.

  • Analyze the sample by HPLC to determine the purity and identify any degradation products.

  • Compare the results to the initial time point (T=0) to assess the percentage of degradation.

Visualized Workflows

Safe Handling Workflow:

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weigh/Dispense Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Store Compound Under Inert Atmosphere G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic:

This diagram outlines the logical steps to take in case of an accidental exposure.

cluster_actions A Exposure Event B Skin Contact? A->B C Eye Contact? A->C D Inhalation? A->D E Ingestion? A->E F Wash with Soap and Water B->F Yes G Rinse with Water for 15 mins C->G Yes H Move to Fresh Air D->H Yes I Rinse Mouth, Do Not Induce Vomiting E->I Yes J Seek Medical Attention F->J G->J H->J I->J

Caption: Emergency response decision tree for accidental exposure.

References

Unlocking the Potential of 2-(4-Chlorophenoxy)-5-fluoroaniline: A Keystone Intermediate for Novel Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant, yet under-documented, potential of the chemical intermediate, 2-(4-Chlorophenoxy)-5-fluoroaniline . While direct applications of this compound are not widely reported, its pivotal role as a precursor in the synthesis of potent fungicidal agents marks it as a molecule of high interest in the agrochemical and pharmaceutical industries. This document serves to consolidate the available information on its synthesis, utility, and the biological mechanism of its derivatives, providing a comprehensive resource for professionals in the field.

The primary documented application of this compound is as a crucial building block in the creation of a novel class of pyrazole-4-carboxamide fungicides. These fungicides have demonstrated significant efficacy against a range of plant pathogenic fungi. The strategic incorporation of the this compound moiety into the final molecular structure is a key determinant of the biological activity of these compounds.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that is a critical aspect of its utility. The following section details the experimental protocol for its preparation, as adapted from patent literature.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a nucleophilic aromatic substitution followed by a reduction.

Materials:

  • 1-Bromo-2-nitro-4-fluorobenzene

  • 4-Chlorophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate

  • Brine

Procedure:

  • Step 1: Synthesis of 1-(4-Chlorophenoxy)-2-nitro-4-fluorobenzene

    • A mixture of 1-bromo-2-nitro-4-fluorobenzene (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (1.5 eq) in N,N-dimethylformamide (DMF) is heated at 80-100°C for 4-6 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford 1-(4-chlorophenoxy)-2-nitro-4-fluorobenzene.

  • Step 2: Synthesis of this compound

    • To a suspension of 1-(4-chlorophenoxy)-2-nitro-4-fluorobenzene (1.0 eq) in a mixture of ethanol and water, iron powder (3.0 eq) and ammonium chloride (0.5 eq) are added.

    • The mixture is heated to reflux (around 80°C) for 2-4 hours.

    • The reaction is monitored by TLC or HPLC.

    • After completion, the hot reaction mixture is filtered through a pad of celite.

    • The filtrate is concentrated under reduced pressure to remove ethanol.

    • The aqueous residue is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.

Quantitative Data:

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1-(4-Chlorophenoxy)-2-nitro-4-fluorobenzeneC₁₂H₇ClFNO₃267.6485-95
This compoundC₁₂H₉ClFNO237.6680-90

Application as a Fungicide Intermediate

The true potential of this compound is realized in its role as a precursor to pyrazole-4-carboxamide fungicides. The aniline functional group of this intermediate serves as a reactive handle for amide bond formation with a pyrazole-4-carboxylic acid derivative.

Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide Fungicide

Objective: To synthesize a representative N-(2-(4-chlorophenoxy)-5-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Materials:

  • This compound

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable solvent like dichloromethane at 0°C, a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the final pyrazole-4-carboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of the pyrazole-4-carboxamide derivatives of this compound stems from their ability to act as Succinate Dehydrogenase Inhibitors (SDHIs) . Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

By inhibiting this enzyme, the fungicide disrupts the fungus's cellular respiration, leading to a depletion of ATP and ultimately, cell death. The 2-(4-chlorophenoxy)-5-fluorophenyl moiety of the fungicide plays a critical role in binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex.

G cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer Cell_Death Fungal Cell Death Fungicide Pyrazole-4-Carboxamide Fungicide Fungicide->SDH Binds to Q-site and Inhibits ComplexIII Complex III Ubiquinone->ComplexIII Electron Transfer ATP_production ATP Production (Cellular Energy) ComplexIII->ATP_production ATP_production->Cell_Death Depletion leads to

Figure 1: Signaling pathway of pyrazole-4-carboxamide fungicides.

Experimental Workflow Visualization

The overall process from the starting materials to the final fungicidal product can be visualized in the following workflow diagram.

G cluster_synthesis1 Synthesis of Intermediate cluster_synthesis2 Fungicide Synthesis start1 1-Bromo-2-nitro-4-fluorobenzene + 4-Chlorophenol proc1 Nucleophilic Aromatic Substitution start1->proc1 inter1 1-(4-Chlorophenoxy)-2-nitro-4-fluorobenzene proc1->inter1 proc2 Nitro Group Reduction inter1->proc2 product1 This compound proc2->product1 proc3 Amide Coupling product1->proc3 Intermediate start2 Pyrazole-4-carbonyl chloride start2->proc3 product2 Final Pyrazole-4-Carboxamide Fungicide proc3->product2

Figure 2: Experimental workflow for fungicide synthesis.

Conclusion

While "this compound" may not be a household name in the chemical industry, its significance as a specialized intermediate is undeniable. This guide has illuminated its synthesis and its crucial role in the development of a new generation of SDHI fungicides. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and developers to explore further the potential of this versatile building block in the ongoing quest for innovative and effective crop protection solutions. The unique substitution pattern of this aniline derivative offers a valuable scaffold for the design of novel bioactive molecules, extending its potential applications beyond the realm of fungicides.

Unveiling 2-(4-Chlorophenoxy)-5-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenoxy)-5-fluoroaniline, a halogenated aromatic amine with potential applications in pharmaceutical and materials science. While the specific historical discovery of this compound is not extensively documented in public literature, this document outlines its chemical identity, plausible synthetic routes based on established methodologies, and key data points. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel chemical entities.

Introduction

This compound is a substituted aniline derivative characterized by the presence of a 4-chlorophenoxy group at the 2-position and a fluorine atom at the 5-position of the aniline ring. Its structural motifs, including the diaryl ether linkage and fluorine substitution, are of significant interest in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties of bioactive molecules. The lack of a detailed public record of its discovery and development suggests it may be a novel research compound or an intermediate in proprietary synthetic pathways.

Chemical Identity and Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that extensive experimental data for this specific compound is limited in publicly accessible databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound-
CAS Number 15212-01-8[1][2]
Molecular Formula C₁₂H₉ClFNO[1]
Molecular Weight 237.66 g/mol [1]
Appearance Not reported-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported-
pKa Not reported-

Plausible Synthetic Pathways

The synthesis of this compound can be logically approached through well-established cross-coupling reactions. The most probable methods are the Ullmann condensation and the Buchwald-Hartwig amination, both of which are powerful tools for the formation of carbon-heteroatom bonds.

Ullmann Condensation Approach

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide. In a plausible synthesis of the target compound, 4-chlorophenol could be coupled with a suitable 2-halo-5-fluoroaniline derivative.

  • Reactants: 4-chlorophenol (1.0 eq), 2-bromo-5-fluoroaniline (1.0 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vessel, add 4-chlorophenol, 2-bromo-5-fluoroaniline, copper(I) iodide, and potassium carbonate.

    • Add the solvent and degas the mixture with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents 4-chlorophenol 4-Chlorophenol Reaction Ullmann Condensation (Heat) 4-chlorophenol->Reaction 2-bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline 2-bromo-5-fluoroaniline->Reaction CuI CuI (Catalyst) CuI->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction Solvent DMF or DMSO Solvent->Reaction Product 2-(4-Chlorophenoxy)- 5-fluoroaniline Reaction->Product

Caption: Proposed Ullmann condensation for the synthesis of this compound.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This modern and versatile method could also be employed to synthesize the target molecule.

  • Reactants: 1-Bromo-2-(4-chlorophenoxy)-5-fluorobenzene (1.0 eq), ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate) (1.2 eq).

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq), and a suitable phosphine ligand (e.g., Xantphos, SPhos) (0.04 eq).

  • Base: Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Solvent: Toluene or Dioxane.

  • Procedure:

    • In a glovebox, combine the aryl halide, palladium catalyst, and ligand in a dry reaction vessel.

    • Add the solvent, followed by the base and the ammonia source.

    • Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with water.

    • If a protecting group like benzophenone imine is used, perform acidic hydrolysis to deprotect the amine.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the product via column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalyst System ArylHalide 1-Bromo-2-(4-chlorophenoxy) -5-fluorobenzene Reaction Buchwald-Hartwig Amination ArylHalide->Reaction AmineSource Ammonia Source AmineSource->Reaction Palladium Pd Catalyst (e.g., Pd(OAc)₂) Palladium->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product 2-(4-Chlorophenoxy)- 5-fluoroaniline Reaction->Product

Caption: Proposed Buchwald-Hartwig amination for synthesizing this compound.

Potential Applications and Future Directions

Given its structure, this compound is a valuable building block for the synthesis of more complex molecules. The diaryl ether moiety is a common feature in many biologically active compounds, including some herbicides and pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity.

Future research could focus on:

  • The synthesis and characterization of novel derivatives of this compound.

  • Exploration of its utility as a scaffold in the development of new therapeutic agents.

  • Investigation of its properties for applications in materials science, such as in the synthesis of high-performance polymers or organic electronics.

Conclusion

While the historical context of the discovery of this compound remains to be fully elucidated from public records, its chemical structure suggests significant potential as a synthetic intermediate. This guide provides a foundational understanding of the compound, including its identity and plausible, robust synthetic methodologies. It is hoped that this document will serve as a valuable resource for researchers and professionals in the chemical sciences, stimulating further investigation into the properties and applications of this and related molecules.

References

The Evolving Landscape of Phenoxy-Aniline Derivatives: A Technical Guide to Structural Analogs of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaryl ether scaffold, characterized by two aromatic rings linked by an oxygen atom, is a privileged structure in medicinal chemistry and agrochemistry. Compounds based on this motif have demonstrated a wide array of biological activities, acting as antitumor agents, herbicides, and inhibitors of various enzymes. Within this broad class, 2-(4-Chlorophenoxy)-5-fluoroaniline serves as a key building block and a lead compound for the development of novel therapeutic and agrochemical agents. This technical guide provides an in-depth exploration of the structural analogs of this compound, focusing on their synthesis, biological activities, and the underlying structure-activity relationships (SAR). Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are presented to aid researchers in this field.

Core Structure and Analogs

The core structure of this compound features a diaryl ether linkage with a chlorine substituent on one phenyl ring and fluorine and amine groups on the other. Structural modifications of this core have led to the development of analogs with diverse biological profiles. Variations typically involve the nature and position of substituents on either phenyl ring.

Synthesis of Structural Analogs

The primary method for synthesizing this compound and its analogs is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction between a phenol and an aryl halide.

General Experimental Protocol: Ullmann Condensation

Objective: To synthesize a structural analog of this compound.

Materials:

  • Substituted phenol (e.g., 4-chlorophenol)

  • Substituted aryl halide (e.g., 2-bromo-4-fluoroaniline)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3) or other suitable base

  • N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted phenol (1.0 eq) and the aryl halide (1.0 eq) in DMF, add CuI (0.1 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Biological Activities and Structure-Activity Relationships

Structural analogs of this compound have been investigated for various biological activities, most notably as anticancer agents and enzyme inhibitors.

Anticancer Activity

Several diaryl ether derivatives have shown potent cytotoxic activity against a range of cancer cell lines. The presence and position of halogen substituents on the phenyl rings play a crucial role in their anticancer efficacy.

Table 1: Anticancer Activity of 2-(Phenoxy)aniline Analogs

Compound IDR1R2R3R4Cell LineIC50 (µM)Reference
5h HClHHHepG22.57[1]
A5495.48[1]
HT-2930.04[1]
Hep3B2.76[1]
PLC/PRF54.26[1]
SMMC-772129.66[1]
HeLa18.86[1]
A37510.21[1]
2c 4-ClHH4-FMCF-71.52
2f 4-FHH4-ClMCF-71.87

Note: The specific substitutions for compounds 2c and 2f relative to the core 2-phenoxyaniline structure are inferred from similar reported structures but were not explicitly defined in the initial search results.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of synthesized analogs against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

The anticancer activity of these diaryl ether derivatives is often mediated through the induction of apoptosis. Studies have implicated the upregulation of the cell cycle inhibitor p21 and the activation of executioner caspases, such as caspase-3.[1]

apoptosis_pathway Diaryl_Ether_Analog Diaryl Ether Analog (e.g., Compound 5h) p21_upregulation Upregulation of p21 Diaryl_Ether_Analog->p21_upregulation Caspase3_activation Caspase-3 Activation Diaryl_Ether_Analog->Caspase3_activation Cell_Cycle_Arrest Cell Cycle Arrest p21_upregulation->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase3_activation->Apoptosis

Figure 1. Proposed signaling pathway for apoptosis induction by diaryl ether analogs.

Enzyme Inhibition

Certain structural analogs of this compound have been identified as inhibitors of bacterial enzymes, such as FabV, which is involved in the fatty acid biosynthesis pathway. This suggests their potential as novel antibacterial agents.

Experimental Protocol: NADH Absorbance-Based Enzymatic Assay

Objective: To screen for and characterize inhibitors of an NADH-dependent enzyme (e.g., FabV).

Materials:

  • Purified enzyme (e.g., FabV)

  • Substrate (e.g., enoyl-ACP)

  • NADH

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Synthesized compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.

  • Initiate the reaction by adding the enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Experimental and Screening Workflow

A typical workflow for the discovery and evaluation of novel this compound analogs involves several key stages, from initial synthesis to in-depth biological characterization.

screening_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Analog Synthesis (Ullmann Condensation) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., MTT Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Enzyme Assay) Hit_Identification->Secondary_Screening SAR_Analysis SAR Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Figure 2. General workflow for the development of this compound analogs.

Conclusion

The this compound scaffold represents a versatile platform for the design and synthesis of novel biologically active molecules. The structure-activity relationship studies highlighted in this guide underscore the importance of substituent patterns in determining the therapeutic or agrochemical potential of these compounds. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the exploration of this promising class of diaryl ethers. Further investigation into the diverse biological targets and mechanisms of action of these analogs is warranted to fully exploit their potential in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct biological activity data for "2-(4-Chlorophenoxy)-5-fluoroaniline" has been found in publicly available scientific literature. The following information is extrapolated from the known biological activities of structurally related compounds, specifically derivatives of 4-chlorophenoxy and fluoroaniline. The proposed applications and protocols are therefore hypothetical and intended to serve as a guide for initial screening and investigation.

Potential Biological Activities

Based on the analysis of its structural components, "this compound" may exhibit one or more of the following biological activities:

  • Herbicidal Activity: The 4-chlorophenoxy moiety is a key component of many commercial herbicides, such as (4-chlorophenoxy)acetic acid (4-CPA) and 2-methyl-4-chlorophenoxyacetic acid (MCPA)[1][2][3]. These compounds function as synthetic auxins, causing uncontrolled growth and leading to the death of susceptible plants, particularly broadleaf weeds[3]. The phenoxy-phenoxy alkane carboxylic acid derivatives also show excellent herbicidal effects[4]. Therefore, "this compound" is a candidate for screening as a potential herbicide.

  • Antifungal Activity: Fluoroaniline derivatives have been reported to possess antifungal properties. For instance, novel fluorinated quinoline analogs synthesized from 2-fluoroaniline demonstrated good antifungal activity against various phytopathogenic fungi[5][6]. Additionally, certain halogenated anilines have been shown to have fungitoxicity against a range of fungi[7]. This suggests that "this compound" could be explored for its potential as an antifungal agent.

  • Antibacterial Activity: Derivatives containing the chlorophenoxy group have shown antibacterial activity. For example, synthetic 1,3-bis(4-chlorophenoxy)propan-2-amines were effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[8]. This indicates a potential for "this compound" to be investigated for antibacterial properties.

  • Anticancer Activity: Fluoroaniline derivatives have been investigated for their potential as anticancer agents. Studies on fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone have shown cytotoxic activity against melanoma cell lines[9][10]. This suggests a possible, albeit more speculative, avenue for investigating the anticancer potential of "this compound".

Experimental Protocols

The following are generalized protocols for the initial screening of the potential biological activities of "this compound".

Protocol for Preliminary Antimicrobial Screening (Broth Microdilution Method)

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

  • "this compound" (test compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Positive control antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve "this compound" in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microplates:

    • Add 100 µL of the appropriate sterile broth (MHB or SDB) to each well of a 96-well plate.

    • Create a serial two-fold dilution of the test compound by adding a specific volume of the stock solution to the first well and then transferring 100 µL to the subsequent wells. This will create a concentration gradient.

    • Prepare wells for positive and negative controls.

  • Inoculum Preparation:

    • Grow bacterial and fungal cultures overnight.

    • Dilute the cultures in their respective broths to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Incubation:

    • Incubate bacterial plates at 37°C for 18-24 hours.

    • Incubate fungal plates at 28-30°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol for Preliminary Herbicidal Activity Screening (Seed Germination and Seedling Growth Assay)

This protocol provides a basic assessment of the pre-emergent and post-emergent herbicidal potential of the test compound.

Materials:

  • "this compound" (test compound)

  • Seeds of a model monocot plant (e.g., ryegrass, Lolium perenne) and a model dicot plant (e.g., cress, Lepidium sativum)

  • Petri dishes with filter paper

  • Acetone or ethanol for dissolving the test compound

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of "this compound" in a suitable solvent (e.g., acetone) and then dilute with water to the final test concentrations. Include a solvent-only control.

  • Pre-emergent Assay (Seed Germination):

    • Place a sterile filter paper in each Petri dish.

    • Evenly space a known number of seeds (e.g., 20) on the filter paper.

    • Apply a fixed volume of each test solution to the filter paper.

    • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

    • After 7-10 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Post-emergent Assay (Seedling Growth):

    • Germinate seeds in Petri dishes with water only for 3-4 days until seedlings have developed.

    • Apply the test solutions as a fine spray to the seedlings.

    • Return the Petri dishes to the growth chamber.

    • After 7-10 days, observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and measure root and shoot length.

  • Data Analysis: Compare the germination rate and seedling growth in the presence of the test compound to the control group to determine the percentage of inhibition.

Visualizations

Hypothetical Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Hit Identification & Prioritization cluster_3 Secondary & Mechanism of Action Studies A Synthesis of This compound B Structural & Purity Analysis (NMR, MS, HPLC) A->B C Antimicrobial Assays (Bacteria & Fungi) B->C D Herbicidal Assays (Monocots & Dicots) B->D E Cytotoxicity Assays (Cancer & Normal Cell Lines) B->E F Data Analysis: Determine IC50/MIC/EC50 C->F D->F E->F G Identify 'Hit' Compounds with Significant Activity F->G H Dose-Response Studies G->H I Mechanism of Action (e.g., Enzyme Inhibition, Gene Expression) H->I J In vivo Studies (if applicable) I->J

Caption: A hypothetical workflow for the synthesis, screening, and further investigation of the biological activity of a novel chemical compound.

Quantitative Data Summary

As no experimental data for "this compound" is available, a table of quantitative data cannot be provided. Should initial screenings based on the protocols above yield positive results, the following tables can be used as templates to summarize the findings.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Aspergillus niger

Table 2: Herbicidal Activity of this compound

Plant SpeciesPre-emergent IC50 (µM)Post-emergent IC50 (µM)
Ryegrass (Lolium perenne)
Cress (Lepidium sativum)

References

Application Notes and Protocols for Mechanism of Action Studies of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, specific mechanism of action studies, quantitative pharmacological data, and detailed experimental protocols for the compound "2-(4-Chlorophenoxy)-5-fluoroaniline" are not publicly available. The following application notes and protocols are provided as a generalized framework for researchers and scientists to investigate the mechanism of action of a novel compound with a similar chemical scaffold. The experimental details and findings are hypothetical and intended to serve as a guide for potential research directions.

Introduction

This compound is a synthetic organic compound with potential biological activity. Its chemical structure, featuring a chlorophenoxy group and a fluoroaniline moiety, suggests it may interact with various biological targets. Determining the precise mechanism of action is a critical step in the drug discovery and development process. These application notes provide a roadmap for elucidating the pharmacological properties of this and similar compounds.

Hypothetical Target Identification and Primary Screening

Based on the chemical structure, initial hypotheses for the mechanism of action could involve inhibition of enzymes such as kinases, or modulation of receptor activity. A typical initial step would be to screen the compound against a panel of known biological targets.

Table 1: Hypothetical Primary Screening Data

Target ClassSpecific TargetActivity MetricValue
KinasesEGFR% Inhibition @ 10 µM85%
KinasesVEGFR2% Inhibition @ 10 µM78%
GPCRsA1 Adenosine Receptor% Agonism @ 10 µM< 5%
Ion ChannelshERG% Inhibition @ 10 µM12%
EnzymesCOX-2% Inhibition @ 10 µM25%

Note: The data presented in this table is purely illustrative.

Quantitative Analysis: Dose-Response Studies

Once a primary target is identified (e.g., EGFR), dose-response studies are conducted to determine the potency of the compound.

Table 2: Illustrative Dose-Response Data for EGFR Inhibition

ParameterValue
IC500.5 µM
Hill Slope1.2
0.98

Note: The data presented in this table is purely illustrative.

Experimental Protocols

The following are generalized protocols that can be adapted to study the mechanism of action of a novel compound like this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include a positive control (e.g., a known EGFR inhibitor) and a negative control (DMSO vehicle).

  • Add 2.5 µL of a solution containing the EGFR enzyme and the substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit by following the manufacturer's instructions.

  • Read the luminescence on a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay

Objective: To assess the effect of the test compound on the proliferation of a cancer cell line that overexpresses the target kinase (e.g., A431 cells for EGFR).

Materials:

  • A431 human epidermoid carcinoma cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent viability relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

The following diagrams illustrate a general workflow for mechanism of action studies and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_moa Mechanism of Action Elucidation cluster_preclinical Preclinical Development HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Cellular_Assays Cellular Assays Selectivity->Cellular_Assays Biochemical_Assays Biochemical Assays Cellular_Assays->Biochemical_Assays Pathway_Analysis Signaling Pathway Analysis Biochemical_Assays->Pathway_Analysis Target_Engagement Target Engagement Assays Pathway_Analysis->Target_Engagement In_Vivo In Vivo Efficacy Models Target_Engagement->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: General workflow for drug discovery and mechanism of action studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) Receptor EGFR Ligand->Receptor RAS RAS Receptor->RAS Dimerization & Autophosphorylation Compound This compound Compound->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Application Notes and Protocols: 2-(4-Chlorophenoxy)-5-fluoroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)-5-fluoroaniline is a valuable substituted aniline building block in organic synthesis, particularly in the development of biologically active molecules. Its unique substitution pattern, featuring a chlorophenoxy group and a fluorine atom, allows for the creation of complex molecular architectures with desirable physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for targeted therapies.

One of the most significant applications of this building block is in the synthesis of Quizartinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] Mutations in the FLT3 gene are common in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[3][4]

Key Applications

The primary application highlighted in this document is the use of this compound as a precursor for the synthesis of Quizartinib and its analogs. The protocols provided below detail the acylation of the aniline to form an amide, a crucial step in the construction of the final drug molecule.

Experimental Protocols

Protocol 1: Synthesis of N-(5-fluoro-2-(4-chlorophenoxy)phenyl)acetamide

This protocol describes the acylation of this compound with chloroacetyl chloride. This reaction introduces a key functional group for further elaboration in a multi-step synthesis.

Reaction Scheme:

Materials and Equipment:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine

  • Toluene or Dichloromethane (DCM)

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Constant pressure dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)

Procedure:

  • In a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, add 154.7 g of N-isopropyl-4-fluoroaniline and 400 mL of toluene.

  • At 40 °C, add 114 g of chloroacetyl chloride dropwise over 1.5 hours.

  • After the addition is complete, raise the temperature to reflux and continue the reaction until the evolution of hydrogen chloride gas ceases (approximately 6 hours).

  • Cool the reaction mixture and wash it three times with 150 mL of water.

  • Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(5-fluoro-2-(4-chlorophenoxy)phenyl)-2-chloroacetamide.

Quantitative Data:

ParameterValueReference
Purity97.1%[5]
Yield96%[5]

Characterization Data (for a similar Phenylacetamide):

AnalysisData
IR (KBr, cm⁻¹) 3265 (NH), 1680 (C=O, amide), 1658 (C=O, aldehyde)
¹H NMR (300 MHz, DMSO-d₆) δ ppm 4.85 (s, 2H, CH₂), 7.06 (t, 1H, Ar-H, J=7.5 Hz), 7.18 (d, 2H, Ar-H, J=8.7 Hz), 7.29 (t, 2H, Ar-H, J=7.8 Hz), 7.62 (d, 2H, Ar-H, J=7.8 Hz), 7.88 (d, 2H, Ar-H, J=8.7 Hz), 9.88 (s, 1H, NH), 10.17 (s, 1H, CHO)
MS (EI, 70 eV): m/z (%) 255 [M]⁺

Source: Arkivoc 2021, x, 0-0[6]

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of an acetamide derivative from this compound.

G General Workflow for Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 This compound reaction Acylation Reaction start1->reaction start2 Acylating Agent (e.g., Chloroacetyl chloride) start2->reaction start3 Base (e.g., Triethylamine) start3->reaction start4 Solvent (e.g., Toluene) start4->reaction workup Aqueous Wash reaction->workup purification Recrystallization workup->purification product N-(5-fluoro-2-(4-chlorophenoxy)phenyl) -2-chloroacetamide purification->product

Caption: General workflow for the acylation of this compound.

Application in Drug Development: Quizartinib's Mechanism of Action

As mentioned, this compound is a key starting material for the synthesis of Quizartinib. Quizartinib is a highly selective inhibitor of the FLT3 receptor tyrosine kinase.[1] In AML, mutations such as internal tandem duplications (ITD) in the FLT3 gene lead to its constitutive activation, promoting uncontrolled proliferation of leukemic cells.

Quizartinib functions by binding to the ATP-binding pocket of the FLT3 receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway

The following diagram illustrates the FLT3 signaling pathway and the inhibitory action of Quizartinib.

G FLT3 Signaling Pathway and Quizartinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibition

Caption: Inhibition of the FLT3 signaling pathway by Quizartinib.

Conclusion

This compound serves as a important building block for the synthesis of targeted therapeutics like Quizartinib. The protocols and information provided herein offer a starting point for researchers engaged in the synthesis of novel bioactive compounds. The unique electronic and steric properties imparted by the substituents on the aniline ring make it an attractive scaffold for further exploration in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Quantification of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 2-(4-Chlorophenoxy)-5-fluoroaniline (CAS No. 15212-01-8)[1]. The methods described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive starting point for method development and validation in pharmaceutical and chemical research settings.

Introduction

This compound is a substituted phenoxy aniline derivative. Accurate and sensitive quantification of this compound is crucial for process control, impurity profiling in drug substance synthesis, and quality control of finished pharmaceutical products. This document outlines three proposed analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A robust and widely available technique suitable for routine quality control and quantification at moderate concentration levels.

  • GC-MS: Ideal for the analysis of volatile and semi-volatile compounds, offering high selectivity and structural confirmation. Derivatization may be required to improve the volatility and chromatographic behavior of the analyte.

  • LC-MS/MS: The most sensitive and selective method, suitable for trace-level quantification and analysis in complex matrices.

Quantitative Data Summary

The following table summarizes the estimated quantitative performance of the proposed analytical methods. These values are derived from published data on structurally related compounds, such as 4-fluoroaniline and other halogenated anilines, and should be confirmed during method validation for this compound.

ParameterHPLC-UV (Proposed)GC-MS (Proposed)LC-MS/MS (Proposed)
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL< 0.1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL< 0.5 ng/mL
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL0.001 - 1 µg/mL
Precision (%RSD) < 2%< 10%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%

Experimental Protocols

Proposed HPLC-UV Method

This method is designed for the quantification of this compound in bulk drug substances and intermediates.

4.1.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (to be optimized by UV scan).

  • Injection Volume: 10 µL.

4.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range.

4.1.3. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock Solution) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Dilute_Sample Dilute to Working Concentration Dissolve_Sample->Dilute_Sample Inject Inject into HPLC Dilute_Std->Inject Dilute_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (240 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis.

Proposed GC-MS Method

This method is suitable for the trace analysis of this compound, particularly in complex matrices where higher selectivity is required.

4.2.1. Instrumentation and Conditions

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (to be determined from a full scan of the analyte).

4.2.2. Sample Preparation and Derivatization (if necessary)

  • Extraction: For solid samples, a solvent extraction (e.g., with ethyl acetate or dichloromethane) may be necessary. For liquid samples, a liquid-liquid extraction can be employed.

  • Derivatization: If the analyte exhibits poor chromatographic performance, derivatization of the amine group (e.g., acetylation or silylation) can be performed to improve volatility and peak shape.

  • Standard and Sample Preparation: Prepare calibration standards and samples in a suitable solvent (e.g., ethyl acetate) at concentrations appropriate for GC-MS analysis.

4.2.3. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Solvent Extraction Derivatize Derivatization (Optional) Extract->Derivatize Prepare Prepare Standards & Samples Derivatize->Prepare Inject Inject into GC Prepare->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry (SIM) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC-MS analysis.

Proposed LC-MS/MS Method

This highly sensitive and selective method is recommended for the quantification of this compound at trace levels, for instance, as a genotoxic impurity in drug substances.

4.3.1. Instrumentation and Conditions

  • LC-MS/MS System: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: C18 or similar reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or 5 mM ammonium formate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometer: Triple quadrupole.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be optimized by direct infusion of the analyte.

4.3.2. Sample Preparation

  • Standard Preparation: Prepare stock and working standard solutions in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase and dilute to a concentration within the linear range of the method. Filtration of the sample solution is recommended.

4.3.3. Logical Relationship Diagram

LCMSMS_Logic cluster_lc Liquid Chromatography cluster_ms1 First Quadrupole (Q1) cluster_q2 Collision Cell (Q2) cluster_ms2 Third Quadrupole (Q3) LC Analyte Separation Q1 Precursor Ion Selection LC->Q1 Q2 Collision-Induced Dissociation Q1->Q2 Q3 Product Ion Selection Q2->Q3 Detector Detector Q3->Detector

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Chlorophenoxy)-5-fluoroaniline, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable and reproducible method for purity assessment and impurity profiling, crucial for quality control in drug development and manufacturing. The method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and selectivity.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are essential to ensure the purity and quality of this intermediate, as impurities can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the gold standard for pharmaceutical analysis.[1][2] This document provides a comprehensive protocol for the HPLC analysis of this compound, suitable for routine quality control and research applications.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV/VIS Detector
ColumnC18, 150 x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength225 nm
Run Time20 minutes

Note: The mobile phase composition and pH may be optimized to achieve the desired separation and peak shape.

Reagent and Sample Preparation

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

Phosphate Buffer (pH 3.0) Preparation:

  • Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas by sonication for 10-15 minutes.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonication may be used to ensure complete dissolution.

Sample Solution Preparation:

  • Accurately weigh an appropriate amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a target concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Repeatability (RSD of 6 injections)≤ 2.0%

Table 3: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity
Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Precision
Repeatability (RSD, n=6)0.8%
Intermediate Precision (RSD, n=6)1.2%
Accuracy
Recovery (at 3 levels)98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Experimental Workflow and Diagrams

The logical workflow for the HPLC analysis of this compound is outlined below. This process ensures consistent and reliable results.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation reagent_prep->sample_prep system_suitability System Suitability Test standard_prep->system_suitability sample_injection Sample Injection sample_prep->sample_injection system_suitability->sample_injection If Pass chrom_acq Chromatographic Data Acquisition sample_injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration quantification Quantification of Analyte peak_integration->quantification report_gen Report Generation quantification->report_gen

Caption: HPLC Analysis Workflow for this compound.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control analysis of this compound. The method is simple, accurate, and precise, providing a reliable means to assess the purity of this important pharmaceutical intermediate. Adherence to the detailed protocols will ensure consistent and reproducible results, supporting the development and manufacturing of safe and effective pharmaceutical products.

References

Application Notes & Protocols: Gas Chromatography Methods for the Analysis of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a proposed protocol for the analysis of 2-(4-Chlorophenoxy)-5-fluoroaniline using gas chromatography (GC) coupled with mass spectrometry (MS). Due to the limited availability of specific validated methods for this particular analyte in publicly accessible literature, the following protocols are based on established methods for structurally similar compounds, such as halogenated anilines and other aromatic amines. These methods are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a halogenated aromatic amine, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The accurate and sensitive quantification of such compounds is crucial for process monitoring, impurity profiling, and ensuring the quality of final products. Gas chromatography, particularly when coupled with a mass selective detector (GC-MS), offers high separation efficiency and specific detection, making it a suitable technique for the analysis of these semi-volatile compounds.[1][2]

This application note outlines a general GC-MS method, including sample preparation, chromatographic conditions, and data analysis, that can be adapted and validated for the specific analysis of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for extracting aromatic amines from various sample matrices.[3]

Objective: To extract this compound from an aqueous sample matrix into an organic solvent suitable for GC-MS analysis.

Materials:

  • Sample containing this compound

  • Toluene, GC-grade

  • Sodium hydroxide (NaOH) solution, 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Protocol:

  • To 10 mL of the aqueous sample in a separatory funnel, add 1 M NaOH solution to adjust the pH to >11. This ensures that the aniline is in its free base form.

  • Add 5 mL of toluene to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Allow the layers to separate. The organic layer (top) will contain the analyte.

  • Drain the aqueous (bottom) layer and collect the organic layer.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Transfer the dried extract to a clean GC vial for analysis.

  • For samples with expected high concentrations, a dilution with toluene may be necessary.

Optional Derivatization

For certain aromatic amines, derivatization can improve chromatographic peak shape and increase sensitivity.[4] While direct analysis is often possible, acylation with reagents like heptafluorobutyric anhydride (HFBA) is a common strategy.[5]

Objective: To convert the polar amine group into a less polar, more volatile derivative.

Materials:

  • Dried sample extract from section 2.1

  • Heptafluorobutyric anhydride (HFBA)

  • Pyridine (catalyst)

Protocol:

  • To the dried extract in the GC vial, add 50 µL of HFBA and 10 µL of pyridine.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following are proposed starting conditions for the GC-MS analysis. Optimization will likely be required for the specific instrumentation and application.

Instrument Parameters
ParameterProposed Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Injection PortSplit/Splitless
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
GC Column
Column TypeDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Oven Program
Initial Temperature80°C, hold for 2 minutes
Ramp 115°C/min to 200°C
Ramp 225°C/min to 300°C, hold for 5 minutes
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp280°C
Data Acquisition
ModeFull Scan (m/z 50-550) for qualitative analysis and method development.
Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis and Quantification
  • Qualitative Analysis: In full scan mode, the mass spectrum of the chromatographic peak corresponding to this compound should be compared to a reference spectrum for identification.

  • Quantitative Analysis: For quantification, operate the mass spectrometer in SIM mode. Select characteristic ions of the target analyte for monitoring. A calibration curve should be prepared using standards of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample pH_Adjust pH Adjustment (pH > 11) Sample->pH_Adjust LLE Liquid-Liquid Extraction (Toluene) pH_Adjust->LLE Drying Drying (Anhydrous Na2SO4) LLE->Drying Concentration Concentration/ Dilution Drying->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition (Scan or SIM) Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The proposed GC-MS method provides a solid foundation for the analysis of this compound. Researchers, scientists, and drug development professionals should perform in-house validation of this method to ensure it meets the specific requirements of their application, including linearity, accuracy, precision, and limits of detection and quantification. Adaptations to the sample preparation and instrument parameters may be necessary depending on the sample matrix and concentration levels.

References

Application Notes and Protocols: Synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is typically achieved via a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro intermediate.

Reaction Overview

The synthesis of this compound can be strategically divided into two primary stages:

  • Formation of the Diaryl Ether Core: This step involves the synthesis of the nitro-intermediate, 2-(4-Chlorophenoxy)-5-fluoronitrobenzene. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann condensation.

  • Reduction of the Nitro Group: The nitro group of the intermediate is subsequently reduced to an amine to yield the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenoxy)-5-fluoronitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of the diaryl ether intermediate by reacting 4-chlorophenol with 2,4-difluoronitrobenzene. The nitro group at the ortho position activates the fluorine atom at the 2-position for nucleophilic substitution.

Materials:

  • 4-Chlorophenol

  • 2,4-Difluoronitrobenzene

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Magnesium Sulfate (MgSO4), anhydrous

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 4-chlorophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Add 2,4-difluoronitrobenzene (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 2-(4-Chlorophenoxy)-5-fluoronitrobenzene can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Typical Ranges):

ParameterValue
Yield 70-90%
Reaction Time 4-8 hours
Purity (after purification) >98%

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Mix 4-Chlorophenol,\nK2CO3, and DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; phenoxide [label="Form Potassium\n4-Chlorophenoxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_nitro [label="Add 2,4-Difluoronitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat to 80-100 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\nand Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography/Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-(4-Chlorophenoxy)-\n5-fluoronitrobenzene", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reactants; reactants -> phenoxide [label="Stir at RT"]; phenoxide -> add_nitro; add_nitro -> heat; heat -> monitor [label="4-8 hours"]; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; monitor -> heat [label="Incomplete", style=dashed]; } . Caption: Workflow for the SNAr synthesis of the nitro-intermediate.

Protocol 2: Reduction of 2-(4-Chlorophenoxy)-5-fluoronitrobenzene to this compound

This protocol details the reduction of the nitro intermediate to the target aniline using catalytic hydrogenation. This method is generally clean and high-yielding.

Materials:

  • 2-(4-Chlorophenoxy)-5-fluoronitrobenzene

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas (H2)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Reaction flask

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolve 2-(4-Chlorophenoxy)-5-fluoronitrobenzene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% Palladium on Carbon (typically 1-5 mol% of Pd) to the solution.

  • Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield this compound. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Quantitative Data (Typical Ranges):

ParameterValue
Yield >95%
Reaction Time 2-6 hours
Purity >98%

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve Nitro Intermediate\nin Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_catalyst [label="Add Pd/C Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrogenate [label="Hydrogenate\n(1-4 atm H2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC/\nH2 Uptake", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="Filter through Celite®", fillcolor="#34A853", fontcolor="#FFFFFF"]; concentrate [label="Concentrate Filtrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-(4-Chlorophenoxy)-\n5-fluoroaniline", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> add_catalyst; add_catalyst -> hydrogenate; hydrogenate -> monitor [label="2-6 hours"]; monitor -> filter [label="Reaction Complete"]; filter -> concentrate; concentrate -> product; monitor -> hydrogenate [label="Incomplete", style=dashed]; } . Caption: Workflow for the catalytic hydrogenation to the final product.

Alternative Protocols

Ullmann Condensation for Diaryl Ether Formation

An alternative to the SNAr reaction for forming the C-O bond is the Ullmann condensation.[1][2] This copper-catalyzed reaction can be effective, especially with aryl bromides or iodides as starting materials.

General Conditions:

  • Reactants: An aryl halide (e.g., 1-bromo-4-fluoro-2-nitrobenzene) and 4-chlorophenol.

  • Catalyst: A copper(I) source, such as CuI or Cu2O, often with a ligand like 1,10-phenanthroline or an amino acid.[3]

  • Base: A base such as K2CO3, Cs2CO3, or KOH.

  • Solvent: A high-boiling polar solvent like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).

  • Temperature: Typically requires higher temperatures than SNAr, often in the range of 120-180 °C.

Alternative Reduction Methods for the Nitro Group

While catalytic hydrogenation is efficient, other methods can be employed for the reduction of the nitro group, particularly if a hydrogenation setup is unavailable or if the molecule contains other functional groups sensitive to hydrogenation.

  • Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) is a classic and robust method.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a convenient alternative to using hydrogen gas.

Signaling Pathway Context

While this compound is an intermediate and not typically a modulator of signaling pathways itself, it is a crucial building block for the synthesis of more complex molecules that may target various biological pathways. For instance, diaryl ether and aniline moieties are present in a wide range of kinase inhibitors, which act on signaling pathways involved in cell proliferation, differentiation, and survival.

// Nodes intermediate [label="this compound\n(Synthetic Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Further\nSynthetic Steps", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; api [label="Active Pharmaceutical Ingredient (API)\n(e.g., Kinase Inhibitor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; target [label="Biological Target\n(e.g., Kinase)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pathway [label="Cellular Signaling Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; response [label="Biological Response\n(e.g., Inhibition of Cell Proliferation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges intermediate -> synthesis; synthesis -> api; api -> target [label="Binds to"]; target -> pathway [label="Modulates"]; pathway -> response; } . Caption: Logical relationship from intermediate to biological action.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific scales and equipment.

References

Application Notes and Protocols for the Synthesis of Fluorinated Anilines from Fluorinated Nitrobenzene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated anilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The introduction of fluorine atoms into the aniline scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a key strategy in drug design. The most common and direct route to these valuable intermediates is the reduction of the corresponding fluorinated nitrobenzene precursors. This document provides detailed application notes and experimental protocols for this important transformation.

Overview of Synthetic Routes

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[3][4] For fluorinated nitrobenzenes, the primary challenge is to achieve high chemoselectivity, ensuring the nitro group is reduced without affecting the carbon-fluorine bonds or other sensitive functional groups that may be present.[5][6] Several reliable methods are available, with the most common being catalytic hydrogenation and reduction with metals in acidic media.

Key Reduction Methods:

  • Catalytic Hydrogenation: This is one of the most widely used methods on both laboratory and industrial scales.[3][7] It typically involves reacting the fluorinated nitrobenzene with hydrogen gas in the presence of a metal catalyst.

    • Common Catalysts: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are highly effective.[4][8]

    • Advantages: High yields, clean reactions, and the catalyst can often be recovered and reused.

    • Considerations: Requires specialized high-pressure equipment for handling hydrogen gas. The catalyst activity can be sensitive to impurities.

  • Metal-Acid Reductions: This classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid.[3][9]

    • Common Reagents: Iron/HCl, Tin(II) chloride (SnCl₂)/HCl, and Zinc/HCl are frequently employed.[4][10]

    • Advantages: Operationally simple, does not require high-pressure equipment, and is often tolerant of various functional groups. The use of iron and HCl is a particularly mild and common method.[3]

    • Considerations: The reactions are typically stoichiometric, generating significant amounts of metal waste. The work-up procedure can be more complex compared to catalytic hydrogenation.

  • Electrocatalytic Reduction: A more modern and sustainable approach involves the electrochemical reduction of nitroarenes.[11] This method uses an electric current to drive the reduction, often mediated by a catalyst.

    • Advantages: Can be performed at room temperature in aqueous solutions, avoids the need for high-pressure hydrogen or stoichiometric metal reductants, and offers high selectivity.[11]

    • Considerations: Requires specialized electrochemical equipment.

Experimental Workflow and Reaction Scheme

The general process for synthesizing fluorinated anilines from fluorinated nitrobenzenes involves the reaction setup, the reduction reaction itself, followed by work-up and purification to isolate the final product.

G cluster_workflow General Experimental Workflow A Starting Material (Fluorinated Nitrobenzene) B Reaction Setup (Solvent, Reductant/Catalyst) A->B C Reduction Reaction (Heating, Stirring, Monitoring) B->C D Reaction Work-up (Quenching, Neutralization, Extraction) C->D E Purification (Distillation, Crystallization, or Chromatography) D->E F Final Product (Fluorinated Aniline) E->F

Caption: General workflow for the synthesis of fluorinated anilines.

The chemical transformation involves the six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂), passing through nitroso and hydroxylamine intermediates.

G start Fluorinated Nitrobenzene (Ar-NO₂) intermediate1 Nitroso Intermediate (Ar-NO) start->intermediate1 + 2e⁻, 2H⁺ - H₂O intermediate2 Hydroxylamine Intermediate (Ar-NHOH) intermediate1->intermediate2 + 2e⁻, 2H⁺ final Fluorinated Aniline (Ar-NH₂) intermediate2->final + 2e⁻, 2H⁺ - H₂O

Caption: Key intermediates in the reduction of a nitro group to an amine.

Data Summary: Reduction of Fluorinated Nitrobenzenes

The following tables summarize various conditions and reported yields for the synthesis of fluorinated anilines.

Table 1: Catalytic Hydrogenation

Starting Material Catalyst Solvent Pressure (H₂) Temp. (°C) Time (h) Yield (%)
4-Fluoronitrobenzene 5% Pd/C Ethanol 1 atm RT 3 >95
2,4-Difluoronitrobenzene 10% Pd/C Methanol 50 psi 25 2 98
3-Chloro-4-fluoronitrobenzene Raney Ni Isopropanol 100 psi 80 4 96

| 4-Fluoro-2-methylnitrobenzene | PtO₂ | Ethyl Acetate | 3 atm | RT | 12 | 99 |

Table 2: Metal-Acid Reduction

Starting Material Reagents Solvent Temp. (°C) Time (h) Yield (%)
4-Fluoronitrobenzene Fe, NH₄Cl H₂O/Ethanol Reflux 2 94
2-Fluoronitrobenzene SnCl₂·2H₂O, HCl Ethanol Reflux 1 92
3-Fluoronitrobenzene Sn, HCl Ethanol Reflux 3 90

| 2,5-Difluoronitrobenzene | Fe, HCl | H₂O/Methanol | 70 | 5 | 88 |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Fluoronitrobenzene using Palladium on Carbon (Pd/C)

Materials:

  • 4-Fluoronitrobenzene

  • 10% Palladium on Carbon (50% wet)

  • Ethanol

  • Parr Hydrogenation Apparatus or similar

  • Hydrogen gas source

  • Celite or other filter aid

Procedure:

  • In a suitable pressure vessel for the hydrogenation apparatus, add 4-fluoronitrobenzene (e.g., 10.0 g, 70.9 mmol).

  • Add ethanol (100 mL) to dissolve the starting material.

  • Carefully add 10% Pd/C catalyst (e.g., 0.5 g, 5 mol% loading). Caution: Pd/C is flammable, especially when dry. Handle with care.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the system with nitrogen gas three times to remove air, then flush with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Begin vigorous stirring or shaking. The reaction is often exothermic, and a slight temperature increase may be observed.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours.

  • Once the hydrogen uptake ceases, depressurize the vessel and flush it with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield 4-fluoroaniline as a crude product.

  • The product can be further purified by distillation if necessary.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood.

  • Palladium on carbon is pyrophoric. Do not allow the catalyst to dry out completely in the air.

Protocol 2: Reduction of 2,4-Difluoronitrobenzene using Tin(II) Chloride

Materials:

  • 2,4-Difluoronitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

  • Ethyl acetate or Diethyl ether for extraction

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-difluoronitrobenzene (e.g., 5.0 g, 31.4 mmol) in ethanol (60 mL).[9]

  • In a separate beaker, dissolve tin(II) chloride dihydrate (e.g., 28.4 g, 125.7 mmol, 4 equivalents) in concentrated HCl (30 mL). This may require gentle warming.

  • Slowly add the tin(II) chloride solution to the stirred solution of the nitro compound. The addition is exothermic.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding a 3M NaOH solution until the pH is basic (pH > 8). A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with water, followed by saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2,4-difluoroaniline.

  • The product can be purified by vacuum distillation or column chromatography.

Safety Precautions:

  • Handle concentrated hydrochloric acid in a fume hood with appropriate personal protective equipment (gloves, goggles).

  • The neutralization step is highly exothermic; perform it slowly and with cooling.

References

Application Notes and Protocols for Heterocycle Synthesis Using 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(4-Chlorophenoxy)-5-fluoroaniline as a key building block in the synthesis of complex heterocyclic molecules, particularly those with applications in medicinal chemistry. Due to the limited availability of specific published examples for this starting material, this document presents a representative protocol for the synthesis of a substituted quinazoline, a common and medicinally important heterocyclic scaffold.

Introduction

This compound is a substituted aniline derivative incorporating several key structural features relevant to medicinal chemistry. The presence of a fluoro group can enhance metabolic stability and binding affinity, while the chlorophenoxy moiety can provide a vector for further structural modification and interaction with biological targets. These characteristics make it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly as kinase inhibitors.

Representative Application: Synthesis of a 4-(Arylamino)quinazoline Derivative

Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds, including several approved drugs. The following protocol details a representative synthesis of a 4-((2-(4-chlorophenoxy)-5-fluorophenyl)amino)quinazoline derivative, a common structural motif in tyrosine kinase inhibitors. This protocol is based on established methods for quinazoline synthesis and is adapted for the use of this compound.

Reaction Scheme

G cluster_0 Step 1: Quinazoline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) Anthranilonitrile Anthranilonitrile Quinazolinone Quinazolin-4(3H)-one Anthranilonitrile->Quinazolinone Reflux Formamide Formamide Formamide->Quinazolinone Quinazolinone_step2 Quinazolin-4(3H)-one Chloroquinazoline 4-Chloroquinazoline Quinazolinone_step2->Chloroquinazoline Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->Chloroquinazoline Chloroquinazoline_step3 4-Chloroquinazoline Target_Molecule N-(2-(4-chlorophenoxy)-5-fluorophenyl) quinazolin-4-amine Chloroquinazoline_step3->Target_Molecule Isopropanol, Reflux Aniline 2-(4-Chlorophenoxy)- 5-fluoroaniline Aniline->Target_Molecule

Caption: Synthetic pathway for a 4-anilinoquinazoline derivative.

Experimental Protocols

Step 1: Synthesis of Quinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilonitrile (1.0 eq) and formamide (10 eq).

  • Reaction: Heat the mixture to reflux (approximately 180-190 °C) and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add water to the mixture, and the product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to afford quinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloroquinazoline

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5.0 eq).

  • Reaction: Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux and maintain for 3 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Purification: Neutralize with a saturated sodium bicarbonate solution. The product will precipitate. Collect the solid by filtration, wash with water, and dry to yield 4-chloroquinazoline.

Step 3: Synthesis of N-(2-(4-chlorophenoxy)-5-fluorophenyl)quinazolin-4-amine

  • Reaction Setup: In a sealed reaction vial, dissolve 4-chloroquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol.

  • Reaction: Add a catalytic amount of hydrochloric acid. Seal the vial and heat the mixture at 100 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature. The product will precipitate from the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether. Dry the solid to obtain the final product.

Data Presentation

The following table presents representative data for the synthesis of a 4-anilinoquinazoline derivative. Please note that these are expected values and may vary based on experimental conditions.

StepReactantsProductSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Anthranilonitrile, FormamideQuinazolin-4(3H)-oneFormamide180-190485-95>95
2Quinazolin-4(3H)-one, Thionyl Chloride4-ChloroquinazolineThionyl ChlorideReflux380-90>98
34-Chloroquinazoline, this compoundN-(2-(4-chlorophenoxy)-5-fluorophenyl)quinazolin-4-amineIsopropanol1001270-85>97

Logical Workflow for Drug Discovery Application

The synthesized heterocyclic compounds can be integrated into a drug discovery workflow as potential kinase inhibitors.

G Start Design & Synthesis of Quinazoline Derivatives Screening In vitro Kinase Inhibition Assays Start->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design InVivo In vivo Efficacy & Toxicity Studies Optimization->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: Drug discovery workflow for quinazoline-based inhibitors.

Conclusion

While specific, detailed protocols for the direct use of this compound in complex heterocycle synthesis are not widely available in peer-reviewed literature, its structural features make it a valuable precursor for the generation of novel, biologically active molecules. The representative protocol for the synthesis of a 4-anilinoquinazoline derivative provided herein serves as a practical guide for researchers to explore the utility of this compound in their synthetic endeavors. The development of new synthetic methodologies and the exploration of its reactivity in various cyclization reactions are promising areas for future research.

Application Notes and Protocols for the Scale-up Synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process involving a Nucleophilic Aromatic Substitution (SNAr) reaction to form the diaryl ether linkage, followed by a catalytic hydrogenation to reduce the nitro group to the desired aniline. The protocols are designed to be adaptable for scale-up from laboratory to pilot plant and potentially to industrial production. All quantitative data is summarized in tables for clarity, and a detailed workflow diagram is provided.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted diaryl ether and an aniline moiety, is present in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The synthetic strategy outlined herein is based on well-established and industrially viable chemical transformations, ensuring high yield and purity of the final product.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) - Formation of the diaryl ether intermediate, 2-(4-Chlorophenoxy)-5-fluoro-1-nitrobenzene , by reacting 4-chlorophenol with a suitable fluoro-nitroaromatic substrate.

  • Step 2: Catalytic Hydrogenation - Reduction of the nitro group of the diaryl ether intermediate to the corresponding aniline, yielding the final product, This compound .

This approach is advantageous due to the high reactivity of the activated aryl halide in the SNAr reaction and the clean and efficient nature of catalytic hydrogenation.

Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenoxy)-5-fluoro-1-nitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the formation of the diaryl ether linkage. The selection of 1,2-difluoro-4-nitrobenzene as the starting material is based on the higher reactivity of the fluorine atom positioned ortho to the nitro group, which is strongly activated towards nucleophilic attack.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
4-Chlorophenol128.56-≥99%
1,2-Difluoro-4-nitrobenzene159.091.463≥98%
Potassium Carbonate (K₂CO₃)138.21-≥99%
Dimethylformamide (DMF)73.090.944Anhydrous
Toluene92.140.867Reagent Grade
Deionized Water18.021.000-
Brine (Saturated NaCl)-~1.2-
Anhydrous Magnesium Sulfate120.37--

Equipment:

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Protocol:

  • Reaction Setup: To a clean and dry multi-neck round-bottom flask, add 4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approximately 5-10 volumes relative to 4-chlorophenol).

  • Inert Atmosphere: Purge the flask with nitrogen and maintain a slight positive pressure of nitrogen throughout the reaction.

  • Addition of Aryl Halide: While stirring, add 1,2-difluoro-4-nitrobenzene (1.05 eq) to the reaction mixture at room temperature.

  • Reaction Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material (4-chlorophenol) is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger beaker containing deionized water (10-20 volumes).

    • Extract the aqueous mixture with toluene (3 x 5 volumes).

    • Combine the organic layers and wash with deionized water (2 x 5 volumes) and then with brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-(4-Chlorophenoxy)-5-fluoro-1-nitrobenzene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a pale yellow solid.

Quantitative Data (Representative):

ParameterValue
Scale100 g (4-Chlorophenol)
Typical Yield85-95%
Purity (by HPLC)>98%
Reaction Time4-8 hours
Reaction Temperature80-90 °C
Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of the nitro-intermediate to the final aniline product using catalytic hydrogenation. This method is highly efficient and avoids the use of stoichiometric metal reductants.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Purity
2-(4-Chlorophenoxy)-5-fluoro-1-nitrobenzene267.64≥98%
Palladium on Carbon (5% Pd/C)-50% wet
Ethyl Acetate or Methanol-Anhydrous
Hydrogen Gas (H₂)2.02High Purity
Celite® (for filtration)--

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a gas inlet, pressure gauge, and temperature control.

  • Filtration apparatus (e.g., Büchner funnel or filter press).

  • Rotary evaporator.

Protocol:

  • Reactor Charging: In a suitable hydrogenation reactor, dissolve 2-(4-Chlorophenoxy)-5-fluoro-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethyl acetate or methanol (10-20 volumes).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd loading relative to the substrate) to the solution under a nitrogen atmosphere.

  • Hydrogenation:

    • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 bar).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (30-40 °C) to aid the reaction.

  • Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by HPLC analysis of aliquots until the starting material is fully consumed (typically 2-6 hours).

  • Catalyst Removal:

    • Once the reaction is complete, depressurize the reactor and purge with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.

    • Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation:

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) or by column chromatography if necessary to obtain a white to off-white solid.

Quantitative Data (Representative):

ParameterValue
Scale100 g (Nitro-intermediate)
Typical Yield90-98%
Purity (by HPLC)>99%
Hydrogen Pressure3-5 bar
Reaction Temperature25-40 °C
Catalyst Loading (5% Pd/C)1-5 mol% Pd

Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis of this compound.

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • General: All experimental procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagents:

    • Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled with extreme care. Avoid inhalation and skin contact.

    • 4-Chlorophenol and 1,2-Difluoro-4-nitrobenzene: These compounds are toxic and irritants. Handle with care and avoid contact.

    • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle in an inert atmosphere or as a wet paste.

    • Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation setup is properly assembled and leak-tested. Use in a well-ventilated area away from ignition sources.

  • Reactions:

    • The SNAr reaction can be exothermic. Monitor the temperature carefully during the addition of reagents and heating.

    • Catalytic hydrogenation should be performed behind a safety shield.

Conclusion

The two-step synthetic route described provides a reliable and scalable method for the preparation of this compound. The use of standard industrial processes like Nucleophilic Aromatic Substitution and catalytic hydrogenation makes this protocol suitable for large-scale production. The provided experimental details and quantitative data serve as a valuable resource for researchers and process chemists in the pharmaceutical industry. Further optimization of reaction parameters may be necessary depending on the specific scale and equipment used.

Application Notes and Protocols for the Functionalization of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the chemical functionalization of 2-(4-Chlorophenoxy)-5-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections describe common functionalization reactions, including sulfonylation, acylation, diazotization, and palladium-catalyzed cross-coupling, offering step-by-step experimental procedures and structured data for easy reference.

Sulfonylation of this compound

Sulfonylation of the amino group in anilines is a common strategy to introduce sulfonyl moieties, which are prevalent in many biologically active molecules. A visible-light-mediated approach offers a mild and efficient method for this transformation.[1]

Experimental Protocol: Visible-Light-Mediated Sulfonylation

This protocol is adapted from a general method for the sulfonylation of anilines using sulfonyl fluorides as the sulfonylation reagent.[1]

Materials:

  • This compound

  • 4-Methylbenzenesulfonyl fluoride

  • Ir[(ppy)₂(dtbbpy)]Cl (photocatalyst)

  • NaHCO₃ (base)

  • Solvent (e.g., Acetonitrile)

  • 30-W blue LEDs

Procedure:

  • In a reaction vessel, combine this compound (0.2 mmol, 1.0 equivalent), 4-methylbenzenesulfonyl fluoride (0.36 mmol, 1.8 equivalent), Ir[(ppy)₂(dtbbpy)]Cl (5 mol%), and NaHCO₃ (0.36 mmol, 1.8 equivalent).

  • Add 2.0 mL of the chosen solvent to the mixture.

  • Irradiate the reaction mixture with 30-W blue LEDs at 50°C for 12 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-sulfonylated product.

Table 1: Representative Sulfonylation Reaction Data
ParameterValueReference
SubstrateThis compoundN/A
Reagent4-Methylbenzenesulfonyl fluoride[1]
PhotocatalystIr[(ppy)₂(dtbbpy)]Cl[1]
BaseNaHCO₃[1]
SolventAcetonitrile[1]
Temperature50°C[1]
Reaction Time12 hours[1]
Light Source30-W blue LEDs[1]

Diagram 1: Sulfonylation Reaction Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aniline 2-(4-Chlorophenoxy)- 5-fluoroaniline Sulfonylaniline N-(4-methylphenyl)sulfonyl- This compound Aniline->Sulfonylaniline Sulfonylation SulfonylFluoride R-SO2F SulfonylFluoride->Sulfonylaniline Catalyst Ir[(ppy)2(dtbbpy)]Cl Catalyst->Sulfonylaniline Base NaHCO3 Base->Sulfonylaniline Light Blue LEDs, 50°C Light->Sulfonylaniline

Caption: Visible-light-mediated sulfonylation of this compound.

Acylation of this compound

Acylation of the amino group is a fundamental transformation to produce amides, which are important functional groups in medicinal chemistry.

Experimental Protocol: General Acylation

This is a general procedure for the acylation of anilines using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Add pyridine (1.2 mmol) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Acylation Reaction Data
ParameterValue
SubstrateThis compound
ReagentAcetyl chloride
BasePyridine
SolventDichloromethane (DCM)
Temperature0°C to room temperature
Reaction Time2-4 hours

Diagram 2: Experimental Workflow for Acylation

G start Start dissolve Dissolve Aniline in DCM start->dissolve add_base Add Pyridine and Cool to 0°C dissolve->add_base add_acyl_chloride Add Acetyl Chloride Dropwise add_base->add_acyl_chloride react Stir at Room Temp for 2-4h add_acyl_chloride->react workup Aqueous Workup (Water, Brine) react->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: General workflow for the acylation of anilines.

Diazotization and Azo Coupling Reactions

Diazotization of anilines followed by coupling with a suitable partner is a classic method for the synthesis of azo compounds, which have applications as dyes and pigments.[2][3][4]

Experimental Protocol: Diazotization and Azo Coupling

This protocol describes a typical two-step procedure for the synthesis of an azo dye.[2][3]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • β-Naphthol (coupling component)

  • Sodium hydroxide (NaOH)

Procedure: Step 1: Diazotization

  • Dissolve this compound (1.0 mmol) in a mixture of concentrated HCl (2.5 mL) and water (5 mL).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve β-naphthol (1.0 mmol) in an aqueous solution of sodium hydroxide (10%, 5 mL).

  • Cool this solution to 0-5°C.

  • Slowly add the previously prepared diazonium salt solution to the β-naphthol solution with vigorous stirring, maintaining the temperature below 5°C.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring for another 30 minutes.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

Table 3: Representative Diazotization and Coupling Reaction Data
ParameterValueReference
SubstrateThis compoundN/A
Diazotizing AgentNaNO₂ / HCl[2][3]
Coupling Agentβ-Naphthol[2]
SolventWater[2][3]
Temperature0-5°C[2][3]
Reaction Time~1 hour[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] While the primary amino group can be reactive, functionalization at other positions of the aniline ring (if appropriately substituted, e.g., with a halide) is possible. For the purpose of this note, we will consider a hypothetical Buchwald-Hartwig amination where the aniline acts as the amine coupling partner.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general representation of a palladium-catalyzed amination reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (palladium source)

  • Xantphos (ligand)

  • Cesium carbonate (Cs₂CO₃) (base)

  • Dioxane (solvent)

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and Cs₂CO₃ (1.4 mmol).

  • Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reaction Data
ParameterValueReference
AmineThis compoundN/A
Coupling PartnerAryl bromide[7]
CatalystPd₂(dba)₃[7]
LigandXantphos[7]
BaseCs₂CO₃[7]
SolventDioxane[7]
Temperature100°C[7]
Reaction Time12-24 hours[7]

Diagram 3: Functionalization Possibilities

G Aniline This compound Sulfonylation Sulfonylation Aniline->Sulfonylation Acylation Acylation Aniline->Acylation Diazotization Diazotization Aniline->Diazotization CrossCoupling Pd-Catalyzed Cross-Coupling Aniline->CrossCoupling Product_Sulfonyl N-Sulfonylated Product Sulfonylation->Product_Sulfonyl Product_Acyl N-Acylated Product Acylation->Product_Acyl Product_Azo Azo Compound Diazotization->Product_Azo Product_Coupled N-Arylated Product CrossCoupling->Product_Coupled

Caption: Potential functionalization pathways for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "2-(4-Chlorophenoxy)-5-fluoroaniline".

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough to dissolve the compound.Select a more polar solvent. For aromatic amines like this, consider alcohols (e.g., ethanol, methanol) or a solvent mixture such as ethanol/water or acetone/hexane.
Compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling process is too rapid. The chosen solvent may also be too nonpolar.Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if using a hydrocarbon-based solvent system). Ensure the cooling process is slow; allow the solution to cool to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure compound can also initiate crystallization.
Poor recovery of the purified compound. The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used.Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound. To recover more product from the mother liquor, you can try to partially evaporate the solvent and cool again.
Crystals are colored or appear impure after recrystallization. The impurity is co-crystallizing with the product. The compound may be degrading.Perform a hot filtration step with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize. For aniline compounds, which can be sensitive to oxidation, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor separation of the target compound from impurities (overlapping spots on TLC). The mobile phase polarity is not optimized. The stationary phase is not appropriate.Adjust the polarity of the mobile phase. For normal-phase silica gel chromatography, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. A gradient elution, gradually increasing the polarity, may be necessary. If streaking occurs, which is common with amines on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape.
The compound does not elute from the column. The mobile phase is not polar enough. The compound is strongly interacting with the acidic silica gel.Increase the polarity of the mobile phase. If the compound is still retained, consider switching to a more polar solvent system, such as dichloromethane/methanol. Alternatively, use a less acidic stationary phase like alumina (neutral or basic) or a functionalized silica gel (e.g., amine-functionalized silica).
The compound elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent.
Streaking or tailing of the compound spot on TLC and broad peaks during column chromatography. The compound is interacting with the acidic silanol groups on the silica gel. The compound might be degrading on the silica.Add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. Running the column quickly (flash chromatography) can also minimize the contact time and potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Common impurities often depend on the synthetic route used. If prepared via an Ullmann condensation, potential impurities could include unreacted starting materials such as 4-chlorophenol and 2-bromo-4-fluoroaniline (or a related halogenated aniline), as well as side products from homocoupling of the starting materials. Oxidation of the aniline functional group can also lead to colored impurities.

Q2: What is a good starting point for developing a recrystallization protocol for this compound?

A2: Based on the structure (an aromatic amine with an ether linkage), a good starting point would be a mixed solvent system. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, acetone) and then slowly adding a solvent in which it is less soluble (e.g., water, hexane) until turbidity is observed. Then, allow it to cool slowly. A simple recrystallization from a single solvent like ethanol or isopropanol might also be effective.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-layer chromatography (TLC) is the most common method. Before running the column, develop a TLC method that shows good separation between your target compound and the impurities. Use this same solvent system (or a slightly less polar one) to start your column. Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

Q4: My purified this compound is a pale yellow oil, but I expected a solid. What should I do?

A4: While some sources describe similar compounds as powders, it is possible for the compound to exist as a persistent oil if it has residual solvent or minor impurities that depress the melting point. Try dissolving the oil in a minimal amount of a volatile solvent like dichloromethane, adding a non-polar solvent like hexane until it becomes cloudy, and then storing it in a cold place (refrigerator or freezer) to encourage crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes. As with all chemicals, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Aromatic amines and halogenated compounds should be treated as potentially toxic and irritants. Avoid inhalation, ingestion, and skin contact.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, add a small amount of activated charcoal and perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution dropwise until the solution becomes slightly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound. If streaking is observed, add 0.5% triethylamine to the mobile phase.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Suggested Solvent Systems for Purification of this compound

Purification MethodSolvent System (v/v)Expected PurityNotes
RecrystallizationEthanol/Water>98%Good for removing nonpolar and very polar impurities.
RecrystallizationIsopropanol>97%A single-solvent system that can be effective if impurities have different solubility profiles.
Column ChromatographyHexane/Ethyl Acetate (e.g., 9:1 to 7:3)>99%Good for separating closely related nonpolar impurities.
Column ChromatographyDichloromethane/Methanol (e.g., 99:1 to 95:5)>99%Useful for more polar impurities.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve in hot solvent hot_filtration Hot filtration (optional) dissolve->hot_filtration Insoluble impurities present crystallize Induce crystallization dissolve->crystallize No insoluble impurities hot_filtration->crystallize isolate Isolate crystals crystallize->isolate Cooling dry Dry crystals isolate->dry Vacuum filtration tlc Develop TLC method pack_column Pack column tlc->pack_column load_sample Load sample pack_column->load_sample elute Elute and collect fractions load_sample->elute analyze Analyze fractions (TLC) elute->analyze combine Combine pure fractions analyze->combine Fractions are pure evaporate Evaporate solvent combine->evaporate

Caption: General experimental workflows for purification.

troubleshooting_logic cluster_recrystallization_ts Recrystallization cluster_chromatography_ts Column Chromatography start Purification Issue oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? start->poor_recovery poor_separation Poor Separation? start->poor_separation streaking Streaking/Tailing? start->streaking slow_cooling Slow down cooling Add co-solvent oiling_out->slow_cooling Yes change_solvent Use less solvent Change solvent system poor_recovery->change_solvent Yes adjust_polarity Optimize mobile phase polarity poor_separation->adjust_polarity Yes add_base Add triethylamine to mobile phase streaking->add_base Yes

Caption: Logic diagram for troubleshooting common purification issues.

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline, a key intermediate in pharmaceutical research. The primary synthetic route discussed is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Ullmann condensation.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystUse fresh, high-purity copper(I) iodide (CuI). Consider adding a ligand like L-proline or 1,10-phenanthroline to stabilize the catalyst.
Ineffective basePotassium carbonate (K2CO3) is commonly used. Ensure it is anhydrous. Stronger bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may improve yields in difficult cases.
Low reaction temperatureThe Ullmann condensation typically requires elevated temperatures. Ensure the reaction mixture reaches and maintains the target temperature (e.g., 120-140°C).
Presence of water or oxygenThe reaction is sensitive to moisture and air. Use anhydrous solvents and degas the reaction mixture. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Formation of Side Products (e.g., homocoupling of 4-chlorophenol) Incorrect reactant stoichiometryUse a slight excess (1.1-1.2 equivalents) of 2-bromo-4-fluoroaniline relative to 4-chlorophenol to favor the desired cross-coupling reaction.
High catalyst loadingExcessive copper can promote side reactions. Optimize catalyst loading, typically in the range of 5-10 mol%.
Incomplete Reaction (Starting material remains) Insufficient reaction timeMonitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time.
Catalyst deactivationIf the reaction stops prematurely, catalyst deactivation may be the cause. In some cases, adding a fresh portion of catalyst may restart the reaction, although this is not ideal.
Difficult Product Isolation/Purification Emulsion formation during workupAdd brine to the aqueous layer to break up emulsions.
Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography. A gradient elution from non-polar (e.g., hexanes) to moderately polar (e.g., ethyl acetate) solvents is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed reaction of 2-bromo-4-fluoroaniline with 4-chlorophenol in the presence of a base.

Q2: Can I use a palladium catalyst instead of copper for this reaction?

A2: While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, the formation of a diaryl ether bond (C-O) as in this case is typically accomplished via the Ullmann condensation with a copper catalyst.

Q3: What is the role of the base in this reaction?

A3: The base, typically potassium carbonate, is required to deprotonate the 4-chlorophenol, forming the corresponding phenoxide. This phenoxide is the active nucleophile that displaces the bromide from the 2-bromo-4-fluoroaniline.

Q4: Which solvent is most suitable for this reaction?

A4: High-boiling polar aprotic solvents are generally preferred for Ullmann condensations to achieve the necessary reaction temperatures. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are common choices.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically and analyzed to observe the consumption of starting materials and the formation of the product.

Experimental Protocol

The following is a representative experimental protocol based on procedures described in patent literature for the synthesis of this compound.

Materials:

  • 2-bromo-4-fluoroaniline

  • 4-chlorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction flask, add 4-chlorophenol (1.0 eq), 2-bromo-4-fluoroaniline (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 130°C with stirring and maintain this temperature for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

reaction_pathway cluster_conditions Reaction Conditions reactant1 2-bromo-4-fluoroaniline product This compound reactant1->product reactant2 4-chlorophenol reactant2->product catalyst CuI (Catalyst) catalyst->product base K2CO3 (Base) base->product solvent DMF (Solvent) temperature 130°C

Caption: General reaction scheme for the Ullmann condensation synthesis of this compound.

experimental_workflow start Combine Reactants, Catalyst, and Base inert_atm Establish Inert Atmosphere (N2/Ar) start->inert_atm add_solvent Add Anhydrous DMF inert_atm->add_solvent heat Heat to 130°C add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cooldown Cool to Room Temperature monitor->cooldown workup Aqueous Workup & Extraction cooldown->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

troubleshooting_tree start Low Product Yield? check_temp Is Temperature > 120°C? start->check_temp check_base Is Base Anhydrous? check_temp->check_base Yes increase_temp Increase Temperature check_temp->increase_temp No check_atm Is Atmosphere Inert? check_base->check_atm Yes use_dry_base Use Anhydrous Base check_base->use_dry_base No check_cat Is Catalyst Fresh? check_atm->check_cat Yes degas_solvent Degas Solvent/Use N2 check_atm->degas_solvent No use_fresh_cat Use Fresh CuI check_cat->use_fresh_cat No success Yield Improved check_cat->success Yes increase_temp->success use_dry_base->success degas_solvent->success use_fresh_cat->success

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: A common and industrially viable synthetic route involves a two-step process:

  • Ullmann Condensation: This step involves the formation of a diaryl ether linkage through a copper-catalyzed reaction between 2-chloro-5-fluoronitrobenzene and 4-chlorophenol. This reaction is typically carried out in the presence of a base.

  • Nitro Group Reduction: The resulting intermediate, 2-(4-chlorophenoxy)-5-fluoronitrobenzene, is then reduced to the corresponding aniline. This transformation is commonly achieved using methods such as catalytic hydrogenation (e.g., with a Palladium-on-carbon catalyst) or metal/acid reduction (e.g., iron in acetic acid).

Q2: What are the potential sources of impurities in this synthesis?

A2: Impurities can be introduced at various stages of the synthesis and can be broadly categorized as:

  • Starting material-related impurities: Residual starting materials or impurities present in the initial reactants.

  • Process-related impurities: Byproducts formed during the chemical reactions.

  • Degradation products: Impurities formed by the degradation of the product or intermediates under the reaction or storage conditions.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section details the common impurities that may be observed during the synthesis of this compound, their likely origins, and recommended troubleshooting actions.

Impurities from the Ullmann Condensation Step
Impurity NameStructureLikely OriginTroubleshooting and Mitigation
2-Chloro-5-fluoronitrobenzene Unreacted starting material.- Ensure stoichiometric amounts of reactants or a slight excess of 4-chlorophenol. - Optimize reaction time and temperature to drive the reaction to completion. - Monitor reaction progress using techniques like HPLC or TLC.
4-Chlorophenol Unreacted starting material.- Use a slight excess of 2-chloro-5-fluoronitrobenzene if this impurity is difficult to remove downstream. - Implement an effective aqueous wash during workup to remove the phenolic starting material.
Bis(4-chlorophenyl) ether Self-condensation of 4-chlorophenol, a potential side reaction in Ullmann couplings.[1][2]- Control the reaction temperature to minimize side reactions. - Use a suitable ligand for the copper catalyst to improve selectivity.
2,2'-Dichloro-5,5'-difluoroazoxybenzene Reductive coupling of 2-chloro-5-fluoronitrobenzene, which can be promoted by the copper catalyst under certain conditions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Use a well-defined copper catalyst and avoid excessively high temperatures.
Impurities from the Nitro Reduction Step
Impurity NameStructureLikely OriginTroubleshooting and Mitigation
2-(4-Chlorophenoxy)-5-fluoronitrobenzene Incomplete reduction of the nitro intermediate.- Ensure the activity of the catalyst (for hydrogenation) is sufficient and that the catalyst loading is appropriate. - For metal/acid reductions, ensure a sufficient excess of the metal and acid is used. - Increase reaction time or temperature as needed, while monitoring for potential degradation.
Nitroso, Azoxy, and Azo Intermediates Incomplete reduction of the nitro group can lead to the formation of various intermediates such as nitroso, azoxy, and azo compounds.[3][4]- Optimize reduction conditions (catalyst, hydrogen pressure, temperature, reaction time) to ensure complete conversion to the amine. - The choice of reducing agent and solvent system can significantly impact the formation of these byproducts.
Dehalogenated Impurities Reductive dehalogenation (loss of chlorine or fluorine) can occur during catalytic hydrogenation, particularly at higher temperatures or with certain catalysts.- Screen different hydrogenation catalysts (e.g., different supports or metal loadings for Pd/C). - Optimize hydrogenation conditions (lower temperature, lower hydrogen pressure) to minimize dehalogenation. - Consider alternative reduction methods that are less prone to dehalogenation, such as reduction with iron powder.

Experimental Protocols

Protocol 1: Ullmann Condensation for 2-(4-chlorophenoxy)-5-fluoronitrobenzene
  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2-chloro-5-fluoronitrobenzene (1 equivalent), 4-chlorophenol (1.1 equivalents), potassium carbonate (2 equivalents), and a copper(I) iodide catalyst (0.1 equivalents).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove unreacted 4-chlorophenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of 2-(4-chlorophenoxy)-5-fluoronitrobenzene

Method A: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 2-(4-chlorophenoxy)-5-fluoronitrobenzene (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a palladium on carbon catalyst (5-10% w/w, typically 1-5 mol% of Pd).

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar).

  • Stir the reaction mixture at room temperature or slightly elevated temperature until the hydrogen uptake ceases.

  • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Method B: Iron Reduction

  • To a reaction vessel, add 2-(4-chlorophenoxy)-5-fluoronitrobenzene (1 equivalent) and a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) and a small amount of acetic acid or ammonium chloride.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the aqueous residue with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product.

Visualizing the Synthetic Pathway and Impurity Formation

Synthesis_and_Impurities cluster_main Main Synthetic Pathway cluster_impurities Potential Impurities SM1 2-Chloro-5-fluoronitrobenzene Intermediate 2-(4-Chlorophenoxy)- 5-fluoronitrobenzene SM1->Intermediate Ullmann Condensation Imp1 Unreacted SM1 SM1->Imp1 SM2 4-Chlorophenol SM2->Intermediate Imp2 Unreacted SM2 SM2->Imp2 Imp3 Bis(4-chlorophenyl) ether SM2->Imp3 Self- Condensation Product 2-(4-Chlorophenoxy)- 5-fluoroaniline Intermediate->Product Nitro Reduction Imp4 Azoxy/Azo Impurities Intermediate->Imp4 Side Reaction Imp5 Incomplete Reduction (Nitro Intermediate) Intermediate->Imp5 Incomplete Reaction Imp6 Dehalogenated Product Product->Imp6 Side Reaction

Caption: Synthetic pathway and potential impurity formation.

This diagram illustrates the main synthetic route to this compound and highlights the points at which common impurities can arise. By understanding these potential side reactions and sources of contamination, researchers can better troubleshoot their experiments and optimize their synthetic protocols for higher purity and yield.

References

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions. The synthesis is typically achieved via either a Nucleophilic Aromatic Substitution (SNA r) or an Ullmann condensation reaction.

Diagram of Potential Synthetic Pathways

Synthesis_Pathways cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Ullmann Ullmann Condensation SNAr_R1 2,5-Difluoronitrobenzene SNAr_Int Intermediate SNAr_R1->SNAr_Int Base, Solvent SNAr_R2 4-Chlorophenol SNAr_R2->SNAr_Int SNAr_P1 2-(4-Chlorophenoxy)-5-fluoronitrobenzene SNAr_Int->SNAr_P1 Nucleophilic Attack SNAr_P2 This compound SNAr_P1->SNAr_P2 Reduction (e.g., H₂, Pd/C) Ullmann_R1 2-Bromo-5-fluoroaniline Ullmann_P This compound Ullmann_R1->Ullmann_P Cu catalyst, Base, Ligand, Solvent Ullmann_R2 4-Chlorophenol Ullmann_R2->Ullmann_P Route_Selection Start Start: Synthesize this compound Check_Activation Is the aniline precursor activated for SNAr? (e.g., with a nitro group) Start->Check_Activation SNAr_Route Pursue SNAr Route Check_Activation->SNAr_Route Yes Ullmann_Route Pursue Ullmann Condensation Route Check_Activation->Ullmann_Route No Reduce Reduction of nitro group required SNAr_Route->Reduce SNAr_Workflow Setup 1. Reaction Setup: 2,5-difluoronitrobenzene, 4-chlorophenol, K₂CO₃ in DMF React 2. Reaction: 120 °C, N₂, 12-24h Setup->React Workup 3. Aqueous Workup & Extraction React->Workup Purify_Int 4. Column Chromatography of Intermediate Workup->Purify_Int Reduce 5. Reduction: H₂, Pd/C in Ethanol Purify_Int->Reduce Purify_Final 6. Final Purification: Recrystallization or Column Chromatography Reduce->Purify_Final Product Final Product Purify_Final->Product Ullmann_Workflow Setup 1. Reaction Setup: 2-bromo-5-fluoroaniline, 4-chlorophenol, CuI, Ligand, K₃PO₄ in Dioxane React 2. Reaction: 100-140 °C, Ar, 18-36h Setup->React Workup 3. Filtration through Celite React->Workup Purify 4. Column Chromatography Workup->Purify Product Final Product Purify->Product

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Alternative Synthesis Routes at a Glance

Three primary synthetic strategies are commonly considered for the preparation of this compound. These include the Ullmann Condensation, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). The choice of route often depends on the available starting materials, desired scale, and tolerance of functional groups.

Diagram of Synthetic Pathways

cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr Reaction ullmann_start1 4-Chlorophenol ullmann_product This compound ullmann_start1->ullmann_product CuI, Base, Solvent ullmann_start2 2-Bromo-5-fluoroaniline ullmann_start2->ullmann_product buchwald_start1 4-Chlorophenol buchwald_product This compound buchwald_start1->buchwald_product Pd Catalyst, Ligand, Base, Solvent buchwald_start2 2-Bromo-5-fluoroaniline buchwald_start2->buchwald_product snar_start1 4-Chlorophenol snar_product This compound snar_start1->snar_product Strong Base, Solvent snar_start2 2,4-Difluoroaniline snar_start2->snar_product

Caption: Overview of three alternative synthesis routes for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The three main synthetic routes are:

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide (e.g., 2-bromo-5-fluoroaniline) with a phenol (4-chlorophenol).

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that provides an alternative to the Ullmann condensation, often under milder conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of an activated aryl fluoride (e.g., 2,4-difluoroaniline) with a nucleophile (4-chlorophenol) in the presence of a strong base.

Q2: Which route is generally preferred for laboratory-scale synthesis?

A2: The Buchwald-Hartwig amination is often favored for laboratory-scale synthesis due to its generally milder reaction conditions, broader substrate scope, and higher yields compared to the traditional Ullmann condensation. However, the cost of palladium catalysts and ligands can be a consideration. The SNAr route is highly dependent on the electronic properties of the starting materials.

Q3: Are there any known patents detailing the synthesis of this compound?

A3: Yes, several patents describe the synthesis of fluoroanilines and related derivatives. For instance, processes for preparing para-fluoroanilines from para-halonitrobenzenes have been patented.[1] While a specific patent for the direct synthesis of this compound may exist as part of a larger synthetic scheme for proprietary molecules, detailed public procedures are often found in the scientific literature.

Troubleshooting Guides

Ullmann Condensation

Problem 1: Low or no yield of the desired diaryl ether.

  • Possible Cause 1: Inactive Copper Catalyst. The active species in Ullmann couplings is typically Cu(I). If using copper powder, ensure it is activated.

    • Solution: Activate copper powder by stirring with iodine in acetic acid, followed by washing with acetone and ether. Alternatively, use a reliable source of Cu(I) salts like CuI.

  • Possible Cause 2: Insufficiently high reaction temperature. Traditional Ullmann reactions often require high temperatures (150-220 °C) to proceed.

    • Solution: Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Consider using a high-boiling point solvent like DMF, NMP, or pyridine.

  • Possible Cause 3: Presence of moisture. Water can deactivate the catalyst and interfere with the reaction.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Possible Cause 4: Inappropriate base. The choice and amount of base are critical.

    • Solution: Potassium carbonate is a commonly used base. Ensure it is finely powdered and anhydrous. The amount of base should be stoichiometric or in slight excess relative to the phenol.

Problem 2: Formation of side products, such as self-coupling of the aryl halide.

  • Possible Cause: The reaction temperature is too high, or the catalyst loading is not optimal.

    • Solution: Optimize the reaction temperature and catalyst concentration. Lowering the temperature slightly or reducing the amount of copper catalyst may minimize self-coupling.

Parameter Typical Range Notes
Catalyst CuI, CuBr, Cu powder5-20 mol%
Base K2CO3, Cs2CO3, KOH1.1 - 2.0 equivalents
Solvent DMF, NMP, Pyridine, DioxaneAnhydrous
Temperature 150 - 220 °CHigh temperatures are often necessary
Reaction Time 12 - 48 hoursMonitor by TLC or GC-MS

Experimental Protocol Workflow: Ullmann Condensation

start Start reagents Combine 4-Chlorophenol, 2-Bromo-5-fluoroaniline, CuI, and Base in Solvent start->reagents heat Heat to 150-220 °C under inert atmosphere reagents->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor workup Cool, filter, and perform aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: General experimental workflow for the Ullmann condensation synthesis.

Buchwald-Hartwig Amination

Problem 1: Incomplete conversion of starting materials.

  • Possible Cause 1: Inactive Palladium Catalyst. The active catalyst is a Pd(0) species, which can be sensitive to air and moisture.

    • Solution: Use a pre-catalyst or ensure the in-situ reduction of the Pd(II) source is efficient. Degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Possible Cause 2: Inappropriate ligand. The choice of phosphine ligand is crucial and substrate-dependent.

    • Solution: Screen a variety of ligands. For electron-deficient anilines, bulky electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.

  • Possible Cause 3: Incorrect base. The strength and solubility of the base can significantly impact the reaction rate.

    • Solution: Strong, non-nucleophilic bases like NaOt-Bu, K3PO4, or Cs2CO3 are commonly used. The choice of base may need to be optimized for the specific substrates.

Problem 2: Hydrodehalogenation of the aryl halide.

  • Possible Cause: This side reaction can be promoted by certain catalyst/ligand combinations or the presence of impurities that act as hydrogen sources.

    • Solution: Try a different ligand or catalyst precursor. Ensure all reagents and solvents are pure.

Parameter Typical Range Notes
Catalyst Pd(OAc)2, Pd2(dba)31-5 mol%
Ligand XPhos, RuPhos, BINAP1.1 - 2.2 equivalents to Pd
Base NaOt-Bu, K3PO4, Cs2CO31.2 - 2.5 equivalents
Solvent Toluene, Dioxane, THFAnhydrous and degassed
Temperature 80 - 120 °CGenerally milder than Ullmann
Reaction Time 2 - 24 hoursMonitor by TLC or GC-MS

Logical Relationship Diagram: Buchwald-Hartwig Troubleshooting

issue Low Yield or Incomplete Reaction catalyst Check Catalyst Activity (Use Pre-catalyst, Inert Atmosphere) issue->catalyst ligand Optimize Ligand (Screen Bulky, Electron-Rich Ligands) issue->ligand base Optimize Base (NaOt-Bu, K3PO4, Cs2CO3) issue->base solvent Ensure Anhydrous and Degassed Solvent issue->solvent temp Adjust Temperature issue->temp

Caption: Troubleshooting logic for low-yielding Buchwald-Hartwig aminations.

Nucleophilic Aromatic Substitution (SNAr)

Problem 1: No reaction or very slow reaction rate.

  • Possible Cause 1: Insufficiently activated aryl halide. SNAr reactions require the aromatic ring to be activated by electron-withdrawing groups, preferably in the ortho and/or para positions to the leaving group.

    • Solution: This route may not be feasible if the aryl halide is not sufficiently electron-deficient. The presence of the fluorine atom in 2,4-difluoroaniline does provide some activation.

  • Possible Cause 2: Weak base. A strong base is required to deprotonate the phenol, making it a more potent nucleophile.

    • Solution: Use a strong base such as NaH, KH, or KHMDS.

  • Possible Cause 3: Protic solvent. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or THF.

Problem 2: Formation of multiple products due to reaction at different positions.

  • Possible Cause: If the starting aniline has multiple leaving groups (e.g., 2,4-difluoroaniline), substitution can occur at more than one position.

    • Solution: The regioselectivity is influenced by the electronic and steric environment of the leaving groups. Careful control of stoichiometry and reaction conditions (temperature, reaction time) can sometimes favor substitution at a specific position.

Parameter Typical Range Notes
Base NaH, KH, KHMDS1.1 - 1.5 equivalents
Solvent DMF, DMSO, THFAnhydrous, polar aprotic
Temperature 25 - 100 °CCan often be performed at lower temperatures
Reaction Time 1 - 12 hoursMonitor by TLC or GC-MS

Experimental Workflow: SNAr Reaction

start Start deprotonate Deprotonate 4-Chlorophenol with a strong base in an anhydrous polar aprotic solvent start->deprotonate add_aniline Add 2,4-Difluoroaniline to the reaction mixture deprotonate->add_aniline heat Heat as necessary (monitor by TLC) add_aniline->heat quench Carefully quench the reaction (e.g., with water or NH4Cl solution) heat->quench Reaction complete extract Extract the product with an organic solvent quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Step-by-step workflow for the SNAr synthesis of this compound.

References

Technical Support Center: Recrystallization of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 2-(4-Chlorophenoxy)-5-fluoroaniline. The information is compiled from general organic chemistry principles and methods for analogous compounds, including aromatic amines and halogenated diphenyl ethers, to assist researchers, scientists, and drug development professionals in their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Recommended Solvent Screening Protocol:

  • Place a small amount (approx. 10-20 mg) of your crude this compound into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not fully dissolve the compound at this stage.

  • Gently heat the test tubes that did not show complete dissolution. If the compound dissolves completely upon heating, it is a potentially suitable solvent for recrystallization.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a good solvent choice.

Commonly used solvents for compounds with similar functional groups are listed in the table below.

Q2: My compound is either too soluble or insoluble in all the single solvents I've tried. What should I do?

A2: If a single solvent is not suitable, a mixed solvent system (also known as a solvent pair) is a common and effective alternative.[2][3] This involves using two miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

Protocol for Using a Mixed Solvent System:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Common solvent pairs include ethanol/water, hexane/ethyl acetate, and toluene/hexane.[2][4]

Q3: What are the likely impurities in my crude this compound sample?

A3: The impurities will depend on the synthetic route used. A common synthesis involves the Ullmann condensation to form the diphenyl ether, followed by the reduction of a nitro group. Potential impurities could include:

  • From Ullmann Condensation: Unreacted starting materials (e.g., 4-chlorophenol, 1,4-dichloro-2-nitrobenzene), and copper catalyst residues.[5]

  • From Nitro Group Reduction: Incompletely reduced starting material (e.g., 2-(4-chlorophenoxy)-5-fluoronitrobenzene), or byproducts like the corresponding hydroxylamine or azo compounds.[6][7]

Understanding these potential impurities can help in selecting a purification strategy, as their solubilities may differ significantly from the desired product.

Q4: Can I purify this compound using other methods besides recrystallization?

A4: Yes, if recrystallization proves difficult or does not yield a product of sufficient purity, other common purification techniques for aromatic amines include:

  • Column Chromatography: Using silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) can be very effective for separating impurities.[7]

  • Distillation: If the compound is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an option.[6]

  • Acid-Base Extraction: As an amine, the compound can be protonated with an acid (like HCl) to form a water-soluble salt. This can be used to wash away non-basic organic impurities before neutralizing the aqueous layer to recover the purified amine.[4][8]

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for creating solvent pairs with alcohols.[4]
Ethanol7824.5A versatile and commonly used solvent for many organic compounds.[2][4]
Methanol6532.7Similar to ethanol, but more polar.
Isopropanol8219.9A good alternative to ethanol.
Acetone5620.7Often used in solvent pairs with non-polar solvents like hexane.[4]
Ethyl Acetate776.0A moderately polar solvent.
Toluene1112.4A non-polar aromatic solvent, good for less polar compounds.
Hexane691.9A non-polar solvent, often used as the "bad" solvent in a pair.[4]
Dichloromethane409.1A versatile solvent, but its low boiling point can be a challenge.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is very soluble even at low temperatures. 3. The solution is cooling too quickly.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Try a different solvent or a mixed solvent system. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 4. Allow for a longer cooling period, potentially in a refrigerator.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated and cooling too rapidly. 3. The presence of impurities is depressing the melting point.1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Try a lower-boiling point solvent. 3. Use a mixed solvent system, ensuring the solution is not saturated at too high a temperature.
The recrystallized product is still impure. 1. The chosen solvent did not effectively exclude the impurity (co-crystallization). 2. The solution cooled too quickly, trapping impurities. 3. Insufficient washing of the collected crystals.1. Attempt recrystallization with a different solvent system. 2. Ensure the solution cools as slowly as possible. 3. Wash the filtered crystals with a small amount of the cold recrystallization solvent. 4. Consider a preliminary purification step like column chromatography.
Low recovery of the product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were collected before crystallization was complete. 3. The compound has some solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Minimize the amount of cold solvent used for washing the crystals.

Mandatory Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve filter Hot Filtration (if insoluble impurities are present) dissolve->filter Optional cool Slow Cooling to Room Temperature dissolve->cool filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: A general workflow for the recrystallization process.

Troubleshooting Logic for Crystal Formation Issues

Troubleshooting_Recrystallization start Problem Occurs During Cooling oiling_out Compound 'Oils Out' start->oiling_out Is it an oil? no_crystals No Crystals Form start->no_crystals Is it a clear solution? reheat Re-heat to Dissolve Oil oiling_out->reheat boil_off Boil Off Excess Solvent no_crystals->boil_off add_solvent Add More Solvent reheat->add_solvent cool_slowly Cool Slowly add_solvent->cool_slowly Success? change_solvent Try Lower Boiling Point Solvent cool_slowly->change_solvent No induce Induce Crystallization (Scratch/Seed) boil_off->induce Then longer_cooling Longer Cooling Time induce->longer_cooling If still no crystals change_solvent2 Try Different Solvent/Solvent Pair longer_cooling->change_solvent2 If still no crystals

Caption: A troubleshooting decision tree for common crystallization problems.

References

"2-(4-Chlorophenoxy)-5-fluoroaniline" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(4-Chlorophenoxy)-5-fluoroaniline. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns for this compound involve three key areas:

  • Oxidation of the aniline moiety: The primary aromatic amine group is susceptible to oxidation, which can be initiated by air, light, or the presence of oxidizing agents. This can lead to the formation of colored impurities.

  • Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to UV light, potentially leading to cleavage of the ether bond or reactions involving the aromatic rings.[1][2]

  • Acid/Base Instability: The aniline group is basic and will react with acids to form salts. While the diaryl ether linkage is generally stable, extreme pH conditions could potentially promote hydrolysis over time, especially at elevated temperatures.[3][4]

Q2: My sample of this compound has developed a yellow or brownish tint upon storage. What is the likely cause?

A2: The development of a yellow or brownish color is a common indicator of oxidation of the aniline functional group. Aromatic amines can form colored oxidation products, such as quinone-like structures, especially when exposed to air (oxygen) and/or light. To minimize this, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q3: I am seeing an unexpected peak in my HPLC analysis after my reaction. What could it be?

A3: An unexpected peak could be a degradation product. Based on the structure of this compound, potential degradation products could include:

  • 4-Chlorophenol and 5-fluoroaniline: Resulting from the cleavage of the diaryl ether bond.

  • Hydroxylated derivatives: Formed by the oxidation of the aromatic rings.

  • Products of N-oxidation: Such as the corresponding nitroso or nitro compound.

It is advisable to characterize the impurity by techniques such as LC-MS or GC-MS to confirm its identity.

Troubleshooting Guides

Issue 1: Sample Discoloration
  • Symptom: The initially colorless or off-white solid/solution of this compound turns yellow, brown, or darkens over time.

  • Potential Cause: Oxidation of the aniline moiety.

  • Troubleshooting Steps:

    • Storage Conditions: Verify that the compound is stored under an inert atmosphere (nitrogen or argon), in a tightly sealed, light-resistant container (amber vial), and at a low temperature (refrigerated or frozen).

    • Solvent Purity: If in solution, ensure the solvent was de-gassed prior to use to remove dissolved oxygen. Use high-purity, peroxide-free solvents.

    • Purification: If the discoloration is significant, the material may need to be re-purified, for example, by column chromatography or recrystallization, before use in sensitive applications.

Issue 2: Inconsistent Reaction Yields or Purity
  • Symptom: Difficulty in obtaining reproducible results in reactions involving this compound. The purity of the product is lower than expected.

  • Potential Cause: Degradation of the starting material before or during the reaction.

  • Troubleshooting Steps:

    • Starting Material Purity: Before each use, check the purity of the this compound by a suitable analytical method (e.g., HPLC, TLC, or NMR).

    • Reaction Conditions:

      • Atmosphere: Run the reaction under an inert atmosphere if reagents or intermediates are sensitive to oxygen.

      • Light: Protect the reaction from light, especially if the reaction is run for an extended period.

      • Temperature: Avoid unnecessarily high reaction temperatures, which can accelerate degradation. Diaryl ethers, while generally stable, can undergo cleavage under harsh hydrothermal conditions.[4]

    • Reagent Compatibility: Be aware of the potential for side reactions. For example, strong oxidizing agents will likely react with the aniline group.

Data Presentation

Table 1: Potential Degradation Pathways and Influencing Factors

Degradation PathwayPotential ProductsInfluencing FactorsMitigation Strategies
Oxidation Nitroso, nitro, and polymeric aniline derivativesOxygen, light, heat, presence of metal ionsStore under inert atmosphere, in the dark, at low temperatures.
Photodegradation 4-Chlorophenol, 5-fluoroaniline, radical speciesUV light exposure, presence of photosensitizersUse amber glassware, protect reaction vessels from light.
Hydrolysis (Ether Cleavage) 4-Chlorophenol, 5-fluoroanilineStrong acids or bases, high temperaturesMaintain neutral pH where possible, avoid excessive heat.

Experimental Protocols

Protocol 1: Assessment of Photostability
  • Sample Preparation: Prepare two identical solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Exposure:

    • Wrap one container completely in aluminum foil (dark control).

    • Place both containers in a photostability chamber with a controlled light source (e.g., a UV lamp at a specific wavelength such as 254 nm or 365 nm) for a defined period (e.g., 24 hours).

  • Analysis: After the exposure period, analyze both the exposed and the dark control samples by HPLC-UV.

  • Evaluation: Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area in the exposed sample relative to the control indicates photodegradation.

Protocol 2: Thermal Stability Assessment
  • Sample Preparation: Weigh a small amount of this compound into three separate vials.

  • Incubation: Place the vials at three different temperatures: room temperature, 40°C, and 60°C for a period of one week.

  • Analysis: At the end of the week, dissolve the samples in a suitable solvent and analyze by HPLC-UV for the appearance of degradation products.

  • Evaluation: Compare the purity of the heated samples to the room temperature sample to determine the extent of thermal degradation.

Visualizations

degradation_pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (Strong Acid/Base) main This compound oxidation_products Nitroso/Nitro derivatives, Polymeric species main->oxidation_products O2, Light, Heat photodegradation_products 4-Chlorophenol + 5-Fluoroaniline main->photodegradation_products hv hydrolysis_products 4-Chlorophenol + 5-Fluoroaniline main->hydrolysis_products H+/OH-, Δ

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_photo Photostability cluster_thermal Thermal Stability start Start: Stability Assessment prep Prepare Solutions of Compound start->prep expose_light Expose to UV Light prep->expose_light dark_control Dark Control prep->dark_control expose_heat Incubate at Elevated Temp. prep->expose_heat rt_control Room Temp. Control prep->rt_control analysis Analyze all samples by HPLC expose_light->analysis dark_control->analysis expose_heat->analysis rt_control->analysis compare Compare Results to Controls analysis->compare end End: Determine Degradation compare->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, a diaryl amine, is typically achieved through cross-coupling reactions that form a carbon-nitrogen (C-N) bond. The two most prominent and effective methods are the Buchwald-Hartwig amination, which utilizes a palladium catalyst, and the Ullmann condensation, which employs a copper catalyst.

Q2: How do I choose between a Palladium-catalyzed (Buchwald-Hartwig) and a Copper-catalyzed (Ullmann) reaction?

A2: The choice of catalyst depends on several factors, including the reactivity of your starting materials, desired reaction conditions, and cost.

  • Buchwald-Hartwig (Palladium): Generally offers milder reaction conditions, higher functional group tolerance, and often proceeds with lower catalyst loadings. It is particularly effective for a broad range of aryl halides and amines. However, palladium catalysts and their associated phosphine ligands can be more expensive.

  • Ullmann (Copper): This is a more traditional and cost-effective method. While historically requiring harsh conditions (high temperatures), modern advancements with the use of ligands have enabled milder reaction temperatures.[1] Copper-catalyzed reactions can be a good alternative, especially for large-scale synthesis where cost is a significant factor.

Q3: What are the common starting materials for the synthesis of this compound?

A3: The synthesis involves the coupling of an aniline derivative and a diaryl ether fragment, or a phenol and an aniline derivative. Common starting materials include:

  • 5-fluoroaniline and a suitable 2-halo-(4-chlorophenoxy)benzene (e.g., 2-bromo-(4-chlorophenoxy)benzene).

  • 4-chlorophenol and a 2-halo-5-fluoroaniline derivative (e.g., 2-bromo-5-fluoroaniline).

Q4: What role do ligands play in these coupling reactions?

A4: Ligands are crucial for the success of both Buchwald-Hartwig and Ullmann reactions. They bind to the metal center (palladium or copper) and modulate its electronic and steric properties. This enhances the catalyst's stability, solubility, and reactivity, facilitating the key steps of the catalytic cycle such as oxidative addition and reductive elimination. The choice of ligand is critical for achieving high yields and preventing side reactions.

Q5: How do the electronic properties of the starting materials affect the reaction?

A5: The presence of electron-withdrawing groups, such as the fluorine atom on the aniline ring and the chlorine atom on the phenoxy group, can influence the reactivity of the starting materials. Electron-deficient anilines can be less nucleophilic, potentially requiring more forcing reaction conditions or a more active catalyst system. Similarly, the halogen on the aryl halide partner plays a role, with reactivity generally following the trend: I > Br > Cl.

Catalyst and Ligand Selection Guide

The selection of an appropriate catalyst and ligand system is critical for the successful synthesis of this compound. The following tables provide a summary of commonly used systems for both Buchwald-Hartwig and Ullmann reactions, based on literature for similar transformations.

Palladium-Catalyzed Systems (Buchwald-Hartwig Type)
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Loading (mol%)Notes
Pd(OAc)₂ or Pd₂(dba)₃XPhosNaOtBu or K₃PO₄Toluene or Dioxane80-1101-5A versatile and commonly used system for a wide range of aryl halides and amines.
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH80-1001-3Often effective for challenging couplings involving electron-deficient amines.
[Pd(allyl)Cl]₂BrettPhosLiHMDSToluene25-800.5-2Can be effective at lower temperatures for some substrates.
Pd(OAc)₂BINAPCs₂CO₃Toluene100-1202-5A classic ligand, though newer generation ligands often provide better results for challenging substrates.
Copper-Catalyzed Systems (Ullmann Type)
Copper SourceLigandBaseSolventTemperature (°C)Typical Loading (mol%)Notes
CuIL-prolineK₂CO₃ or Cs₂CO₃DMSO or DMF90-1305-20An effective and inexpensive amino acid-based ligand system.[1]
CuI1,10-PhenanthrolineK₃PO₄Toluene or Dioxane100-1505-15A classic ligand for Ullmann couplings, often requiring higher temperatures.
Cu₂OEthylenediamineK₂CO₃Toluene100-12010-20A simple and cost-effective ligand.
CuI(±)-trans-1,2-DiaminocyclohexaneK₃PO₄Dioxane90-1105-10Often provides good yields under milder conditions compared to traditional Ullmann reactions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Poor quality of reagents or solvent. 4. Reaction temperature is too low.1. Use a pre-catalyst or ensure proper activation of the catalyst precursor. 2. Screen a variety of ligands and bases (see tables above). For electron-deficient anilines, a stronger base or a more electron-rich ligand may be required. 3. Use freshly distilled/dried solvents and high-purity reagents. Ensure starting materials are free of impurities that could poison the catalyst. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Catalyst Deactivation 1. Presence of impurities (e.g., water, oxygen). 2. High reaction temperature leading to catalyst decomposition. 3. Ligand degradation.1. Degas solvents thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Optimize the reaction temperature; higher is not always better. 3. Choose a more robust ligand. Some biarylphosphine ligands are known for their high thermal stability.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water or other protic sources. 2. Inefficient reductive elimination from the catalyst center.1. Ensure strictly anhydrous conditions. 2. A change in ligand may be necessary to promote the desired C-N bond formation over competing pathways. A more sterically bulky ligand can sometimes favor reductive elimination.
Difficulty in Product Purification 1. Contamination with residual catalyst. 2. Formation of closely related byproducts.1. Pass the crude product through a plug of silica gel or treat with a metal scavenger. 2. Optimize reaction conditions to improve selectivity. Re-screening of catalysts, ligands, and bases may be necessary. Recrystallization or preparative chromatography may be required.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Note: These are starting points and may require optimization for specific laboratory conditions and reagent batches.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Pd catalyst, ligand, and base in a dry flask. inert Evacuate and backfill with an inert gas (e.g., Argon). reagents->inert solvent Add anhydrous, degassed solvent. inert->solvent add_reagents Add 2-bromo-(4-chlorophenoxy)benzene and 5-fluoroaniline. solvent->add_reagents heat Heat the mixture with stirring for the specified time. add_reagents->heat monitor Monitor reaction progress by TLC or GC/LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench the reaction (e.g., with water or brine). cool->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add 2-bromo-(4-chlorophenoxy)benzene (1.0 equivalent) and 5-fluoroaniline (1.1-1.2 equivalents).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine CuI, ligand, base, and starting materials in a flask. solvent Add solvent. reagents->solvent heat Heat the mixture under an inert atmosphere with stirring. solvent->heat monitor Monitor reaction progress by TLC or GC/LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter_solid Filter off any solids. cool->filter_solid extract Extract with an organic solvent and wash. filter_solid->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by column chromatography or recrystallization. dry->purify

Caption: Workflow for Ullmann Condensation.

Procedure:

  • To a round-bottom flask, add CuI (5-10 mol%), L-proline (10-20 mol%), K₂CO₃ (2.0 equivalents), 2-bromo-5-fluoroaniline (1.0 equivalent), and 4-chlorophenol (1.2 equivalents).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 110-130 °C under a nitrogen atmosphere with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex [Ar-Pd(II)(X)]L pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR')]L oa_complex->amine_complex Ligand Exchange (R'NH₂) amine_complex->pd0 Reductive Elimination product Ar-NHR' amine_complex->product product->pd0

Caption: Buchwald-Hartwig Catalytic Cycle.

Ullmann Condensation Catalytic Cycle

Ullmann_Cycle cu_i Cu(I)X cu_amide Cu(I)NHR' cu_i->cu_amide Amine Coordination (R'NH₂) cu_iii_complex [Ar-Cu(III)(NHR')]X cu_amide->cu_iii_complex Oxidative Addition (Ar-X) cu_iii_complex->cu_i Reductive Elimination product Ar-NHR' cu_iii_complex->product product->cu_i

References

Technical Support Center: Solvent Effects in Reactions of Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides guidance on reactions involving aniline derivatives, focusing on solvent effects. The information is based on general principles and data for analogous compounds due to the limited availability of specific experimental data for "2-(4-Chlorophenoxy)-5-fluoroaniline". Researchers should use this information as a starting point and optimize conditions for their specific substrate and reaction.

Troubleshooting Guides

This section addresses common issues encountered during reactions with aniline derivatives, with a focus on how solvent choice can be a critical factor in troubleshooting.

Issue 1: Low or No Product Yield in N-Acylation

Question: I am attempting an N-acylation of my aniline derivative with acetyl chloride and a base, but I am observing very low to no formation of the desired amide product. What are the potential causes and solutions?

Answer:

Low or no yield in N-acylation reactions can stem from several factors, with solvent playing a crucial role.

Possible Causes & Troubleshooting Steps:

  • Poor Solubility of Starting Materials: Your aniline derivative or the base might not be sufficiently soluble in the chosen solvent, preventing an effective reaction.

    • Solution: Consider switching to a solvent known to dissolve anilines and common bases well. For instance, if you are using a non-polar solvent, try a more polar aprotic solvent like DMF or acetonitrile.[1][2] Aniline itself is soluble in many organic solvents like ethanol, ether, and benzene but only slightly soluble in water.[3][4][5]

  • Reaction with the Solvent: Protic solvents like alcohols can compete with the aniline in reacting with the acylating agent.

    • Solution: Switch to an aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).

  • Inappropriate Base/Solvent Combination: The chosen base may not be effective in the selected solvent. For instance, a carbonate base might have poor solubility in a non-polar organic solvent.

    • Solution: If using an inorganic base like K₂CO₃, consider a phase-transfer catalyst (e.g., TBAB) to improve its efficacy in organic solvents.[2] Alternatively, use a soluble organic base like triethylamine or pyridine.[6]

  • Deactivation of the Amine: In the presence of an acid byproduct (like HCl from acetyl chloride), the aniline can be protonated to form an unreactive ammonium salt.

    • Solution: Ensure a sufficient amount of base is present to neutralize the acid generated. Using a solvent that can dissolve the base effectively is critical. Some protocols use an aqueous work-up with a base like sodium acetate to precipitate the product.[7]

Issue 2: Formation of Side Products in N-Alkylation

Question: During the N-alkylation of my substituted aniline with an alcohol and a catalyst, I am observing significant amounts of side products, including what appears to be dialkylation and products from side reactions of the alcohol. How can I improve the selectivity?

Answer:

Controlling selectivity in N-alkylation reactions is a common challenge. Solvent choice can significantly influence the reaction pathway.

Possible Causes & Troubleshooting Steps:

  • Over-alkylation (Dialkylation): This occurs when the mono-alkylated product is more nucleophilic than the starting aniline and reacts further.

    • Solution:

      • Solvent Polarity: The polarity of the solvent can influence the relative reactivity. Experiment with a range of solvents from non-polar (e.g., toluene) to more polar aprotic options. Toluene is a commonly used solvent for these reactions.[8][9]

      • Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the aniline can sometimes suppress dialkylation.

  • Side Reactions of the Alcohol: The alcohol may undergo side reactions, especially at higher temperatures.

    • Solution: Lowering the reaction temperature may improve selectivity. This might require switching to a solvent with a lower boiling point or accepting longer reaction times. Some modern catalytic systems can operate at temperatures as low as 80°C.[9]

  • Catalyst Deactivation or Undesired Reactivity: The solvent can sometimes interfere with the catalyst's activity or promote undesired catalytic cycles.

    • Solution: Refer to literature for the optimal solvent for your specific catalyst system. For instance, some iridium and ruthenium-based catalysts have been shown to work well under solvent-free conditions or in specific solvents like toluene.[10][11]

Issue 3: Inconsistent Results in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination to couple my aniline derivative with an aryl halide. My reaction yields are inconsistent, and sometimes the reaction stalls. What could be the problem?

Answer:

The Buchwald-Hartwig amination is a powerful but sensitive reaction. Solvent purity and choice are critical for reproducibility.

Possible Causes & Troubleshooting Steps:

  • Solvent Impurities: Water and oxygen can deactivate the palladium catalyst.

    • Solution: Use anhydrous, degassed solvents. Common solvents for this reaction include THF, toluene, and dioxane.[12][13] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

  • Poor Solubility of Reactants or Base: If the aryl halide, aniline, or base is not fully dissolved, the reaction can be slow and incomplete.

    • Solution: Toluene is often a good choice due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point.[12] For certain base and substrate combinations, a more polar solvent like THF or dioxane might be necessary.

  • Base and Solvent Mismatch: The effectiveness of the base is highly dependent on the solvent. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used.

    • Solution: Ensure your chosen base is appropriate for the solvent. For instance, the efficacy of carbonate bases can be limited in non-polar solvents.

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide.[14]

    • Solution: The choice of ligand on the palladium catalyst is the primary way to control this. However, the solvent can also play a role. If hydrodehalogenation is a major issue, screening different solvents in conjunction with different ligands is recommended.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for dissolving this compound?

Q2: How does the polarity of the solvent affect the rate of reaction for aniline derivatives?

A2: The effect of solvent polarity is reaction-dependent.

  • For N-Acylation: The reaction rate can be influenced by the solvent's ability to stabilize charged intermediates or transition states. In some studies on the N-acetylation of anilines, acetonitrile was found to be a very effective solvent.[1]

  • For Aza-Michael Additions: The hydrogen bond donor ability of the solvent can significantly affect the reaction. Highly polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can favor the addition of weak nucleophiles like anilines.[16]

  • For Nucleophilic Aromatic Substitution: For reactions of anilines with electron-deficient aromatic rings, the solvation of the transition state is crucial. The rate of reaction between 2-chloro-3,5-dinitropyridine and aniline has been studied in various solvent mixtures, indicating complex solvent effects.[17]

Q3: Can I use a protic solvent for my reaction involving an aniline?

A3: It depends on the reaction.

  • Acylation: It is generally not recommended to use protic solvents like alcohols for acylation with reactive acylating agents like acetyl chloride, as the solvent can react. However, some procedures use water as a solvent, often in the presence of an acid to form the aniline salt, followed by the addition of the acylating agent and a base.[7]

  • Alkylation: Some modern catalytic N-alkylation methods use alcohols as the alkylating agent, and in some cases, the reaction can be performed in protic solvents.[18]

  • Buchwald-Hartwig Amination: While typically performed in aprotic solvents, some methods have been developed for using water as a solvent.[19]

Q4: Are there any "green" or environmentally friendly solvent options for aniline reactions?

A4: Yes, there is a growing interest in developing more sustainable chemical processes. For Buchwald-Hartwig aminations, there are reports of reactions being carried out in water or even neat (solvent-free).[19] For N-alkylation, solvent-free conditions have also been explored.[11][20] Acylation of aniline with acetic acid can be performed using acetic acid itself as the solvent, which can be a greener alternative to halogenated solvents.[21]

Quantitative Data Summary

The following tables summarize the impact of different solvents on the yield and reaction time for common reactions of aniline derivatives, based on data from analogous systems.

Table 1: Solvent Effects on the N-Acylation of Aniline with Acetic Acid Catalyzed by mPANI/Ag Nanocomposite

SolventTemperature (°C)Time (h)Conversion (%)
Acetonitrile1403Poor
Dichloromethane140362
None 140 3 High

Data adapted from a study on the acylation of aniline.[22] The best results were obtained without a solvent.

Table 2: Solvent Effects on the N-Alkylation of Anilines with ortho-Quinone Methides

SolventTemperature (°C)Time (h)Yield of N-alkylated Product (%)Yield of C-alkylated Product (%)
Nitromethane8012100
Dichloromethane8012380
Toluene 80 12 87 0
Trifluoroethanol8012220
Hexafluoroisopropanol (HFIP) 100 12 0 83

Data adapted from a study on the chemoselective alkylation of anilines.[23] This table highlights how solvent can dramatically switch the selectivity between N- and C-alkylation.

Table 3: Solvent Effects on the Buchwald-Hartwig Amination

SolventGeneral ApplicabilityCommon Issues
TolueneWidely used, good for a range of substrates.
THFGood for many reactions, lower boiling point.
1,4-DioxaneCommonly used, but is a hazardous solvent to be avoided if possible.[19][24]Potential for peroxide formation.
WaterGreener alternative, specific catalyst systems required.[19]Limited substrate solubility.

This table provides a qualitative summary as quantitative data is highly dependent on the specific substrates, catalyst, ligand, and base used.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Aniline Derivative

This protocol is based on the acetylation of aniline using acetic anhydride.[7][25]

  • Dissolution: Dissolve the aniline derivative (1 equivalent) in a suitable solvent (e.g., water containing hydrochloric acid, or an aprotic organic solvent like DCM).

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) to the solution.

  • Addition of Base: If the reaction is performed in an acidic aqueous solution, immediately add a solution of a base like sodium acetate.[7] If in an aprotic organic solvent, a base like triethylamine or pyridine (1.2 equivalents) should be present.

  • Reaction: Stir the mixture at room temperature or with cooling, monitoring the reaction by TLC. The product may precipitate from the solution.

  • Work-up: If the product precipitates, collect it by vacuum filtration and wash with cold water.[7] If the product is in solution, perform a suitable aqueous work-up to remove excess reagents and byproducts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[7]

Protocol 2: General Procedure for Catalytic N-Alkylation of an Aniline Derivative with an Alcohol

This protocol is based on manganese-catalyzed N-alkylation.[9]

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, add the aniline derivative (1 equivalent), the alcohol (1.2 equivalents), the manganese catalyst (e.g., 3 mol%), and a base (e.g., t-BuOK, 0.75 equivalents) to the solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and stir for the required time, monitoring by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature, quench with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic phases over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is based on a general method using a palladium/imidazolinium salt catalytic system.[26]

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, charge the aryl halide (1 equivalent), the aniline derivative (1.2 equivalents), the palladium source (e.g., Pd₂(dba)₃, 0.01 equivalents), the ligand (e.g., SIPr·HCl, 0.04 equivalents), and a magnetic stirrer bar.

  • Addition of Base and Solvent: Add the solvent (e.g., THF) followed by the base (e.g., LHMDS, 1.5 equivalents).

  • Reaction: Stir the reaction at the desired temperature (room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with an ether and filter through a pad of silica or celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

experimental_workflow_N_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Aniline in Solvent add_acyl Add Acylating Agent dissolve->add_acyl Step 1 add_base Add Base add_acyl->add_base Step 2 react Stir and Monitor (TLC) add_base->react Step 3 filter Filter Precipitate react->filter Step 4 wash Wash Solid filter->wash Step 5 recrystallize Recrystallize wash->recrystallize Step 6 dry Dry Product recrystallize->dry Step 7 buchner_hartwig_cycle cluster_reactants cluster_products pd0 Pd(0)Ln pd_complex Ar-Pd(II)(L)n-X amine_adduct [Ar-Pd(II)(L)n(R2NH)]+X- pd_complex->amine_adduct + R2NH amido_complex Ar-Pd(II)(L)n-NR2 amine_adduct->amido_complex - HX, + Base amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product aryl_halide Ar-X aryl_halide->pd_complex Oxidative Addition amine R2NH base Base logical_relationship_solvent_choice start Starting Reaction issue Identify Issue (e.g., Low Yield, Side Products) start->issue solubility Check Solubility of Reactants and Reagents issue->solubility polarity Consider Solvent Polarity (Polar vs. Non-polar) issue->polarity proticity Consider Solvent Proticity (Protic vs. Aprotic) issue->proticity change_solvent Change Solvent solubility->change_solvent polarity->change_solvent proticity->change_solvent optimize Re-optimize Other Parameters (Temp, Base) change_solvent->optimize success Successful Reaction optimize->success

References

Managing exothermic reactions in "2-(4-Chlorophenoxy)-5-fluoroaniline" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline. The synthesis, typically achieved through an Ullmann condensation reaction, is known to be exothermic and requires careful management to ensure safety and optimal yield.

Troubleshooting Guide

Exothermic reactions, if not properly controlled, can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure.[1][2] The following table outlines common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Exotherm) - Incorrect solvent with low boiling point or poor heat transfer properties.- Reactant addition is too fast.- Inadequate cooling or agitation.[3]- Incorrect stoichiometry leading to side reactions.- Use a high-boiling point polar solvent such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4]- Add the limiting reagent portion-wise or via a syringe pump to control the reaction rate.[2]- Ensure efficient stirring and adequate cooling capacity of the reaction vessel.- Carefully verify the molar ratios of all reactants and catalysts.
Low or No Product Yield - Deactivation of the copper catalyst.- Insufficient reaction temperature or time.- Presence of moisture or oxygen in the reaction.- Low nucleophilicity of the aniline.[5]- Use fresh, activated copper catalyst. Consider using copper(I) salts like CuI.[5]- Optimize reaction temperature (typically 100-210°C for Ullmann reactions) and monitor reaction progress by TLC or GC.[4]- Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]- Consider using a stronger base or a ligand to enhance the nucleophilicity of the aniline.
Formation of Side Products (e.g., Diaryl Ether Homocoupling) - High reaction temperature.- Incorrect catalyst-to-ligand ratio.- Presence of reactive impurities.- Lower the reaction temperature and extend the reaction time.- Optimize the catalyst and ligand system. Ligands like 1,10-phenanthroline can improve selectivity.[4]- Purify all starting materials before use.
Reaction Stalls Before Completion - Catalyst decomposition.[6]- Insufficient base.- Consider adding a fresh portion of the catalyst.- Ensure an adequate amount of a suitable base (e.g., K2CO3, Cs2CO3) is present to neutralize the generated acid.[7]
Dark Brown or Black Reaction Mixture - Formation of colloidal copper or copper oxide.[6]- Decomposition of starting materials or product at high temperatures.- This can be normal for Ullmann reactions. However, if accompanied by low yield, consider the points under "Low or No Product Yield".- If decomposition is suspected, reduce the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the synthesis of this compound?

A1: The primary safety concern is the management of the exothermic nature of the Ullmann condensation reaction. A failure to control the heat generated can lead to a thermal runaway, which is a rapid, uncontrolled increase in temperature and pressure that can result in equipment failure and release of hazardous materials.[1][2]

Q2: What are the key parameters to control to manage the exotherm?

A2: The key parameters to control are:

  • Rate of reactant addition: Slow, controlled addition of one of the reactants (e.g., the aryl halide) is crucial to manage the rate of heat generation.[2]

  • Temperature: Maintaining a stable reaction temperature through efficient cooling is essential. The reaction is typically conducted at elevated temperatures (100-210°C), so a robust cooling system is necessary to prevent the temperature from exceeding the desired setpoint.[4]

  • Agitation: Efficient stirring ensures uniform temperature distribution throughout the reaction mixture and facilitates heat transfer to the cooling surface.[3]

  • Solvent Selection: The use of a high-boiling point solvent is critical to operate at the required temperatures safely.

Q3: What type of experimental setup is recommended for this synthesis?

A3: A reaction setup that allows for precise temperature control, efficient stirring, and controlled addition of reagents under an inert atmosphere is recommended. This typically includes a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, a thermocouple for accurate temperature monitoring, and a dropping funnel or syringe pump for reactant addition. The entire system should be purged with an inert gas like nitrogen or argon.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help determine the consumption of starting materials and the formation of the desired product.

Q5: What are some common work-up procedures for this reaction?

A5: After the reaction is complete, a typical work-up procedure involves cooling the reaction mixture, filtering off the solid catalyst, and then extracting the product into an organic solvent. The organic layer is then washed with water and brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography or recrystallization.

Experimental Protocols

General Ullmann Condensation Protocol for Diaryl Ether Synthesis

Step Procedure Quantitative Data (Example)
1. Reagent Preparation To a dry reaction flask under an inert atmosphere, add 4-chlorophenol, a suitable base (e.g., potassium carbonate), a copper(I) catalyst (e.g., copper(I) iodide), and a high-boiling polar solvent (e.g., DMF).- 4-Chlorophenol: 1.0 eq- Potassium Carbonate: 2.0 eq- Copper(I) Iodide: 0.1 eq- DMF: 5-10 mL per mmol of 4-chlorophenol
2. Reaction Initiation Heat the mixture to the desired reaction temperature (e.g., 140-160°C) with vigorous stirring.- Temperature: 150°C
3. Reactant Addition Slowly add a solution of 2-bromo-5-fluoroaniline in the same solvent to the reaction mixture over a period of several hours.- 2-bromo-5-fluoroaniline: 1.1 eq- Addition time: 2-4 hours
4. Reaction Monitoring Monitor the reaction progress by TLC or GC until the starting material is consumed.- Reaction time: 12-24 hours
5. Work-up Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.-
6. Purification Purify the crude product by column chromatography on silica gel or by recrystallization.-

Visualizations

Logical Workflow for Troubleshooting Exothermic Events

Troubleshooting_Exotherm start Uncontrolled Temperature Rise Detected emergency_stop Immediate Action: - Stop Reagent Addition - Increase Cooling start->emergency_stop check_cooling Is Cooling System Functioning Optimally? check_addition Is Reagent Addition Rate Too High? check_cooling->check_addition Yes investigate_cooling Investigate and Rectify Cooling System check_cooling->investigate_cooling No check_agitation Is Agitation Effective? check_addition->check_agitation No reduce_addition Reduce Reagent Addition Rate check_addition->reduce_addition Yes check_stoichiometry Verify Reactant Stoichiometry check_agitation->check_stoichiometry Yes increase_agitation Increase Agitation Speed check_agitation->increase_agitation No recalculate Recalculate and Adjust Stoichiometry check_stoichiometry->recalculate emergency_stop->check_cooling end Reaction Under Control investigate_cooling->end reduce_addition->end increase_agitation->end recalculate->end Synthesis_Workflow A 1. Reagent Preparation (Inert Atmosphere) B 2. Heat to Reaction Temperature A->B C 3. Slow Addition of Aryl Halide B->C D 4. Monitor Reaction Progress (TLC/GC) C->D E 5. Reaction Work-up (Cooling, Extraction, Washing) D->E Reaction Complete F 6. Purification (Chromatography/Recrystallization) E->F G Final Product: This compound F->G

References

Technical Support Center: Impurity Profiling of 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of 2-(4-Chlorophenoxy)-5-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities can originate from various stages of the manufacturing process, storage, and degradation.[1] They are generally classified as:

  • Organic Impurities: These can be starting materials, by-products of side reactions, intermediates, degradation products, and reagents.[1]

  • Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other materials like filter aids.[1]

  • Residual Solvents: Organic volatile chemicals used during the synthesis process.[1]

For this compound, potential organic impurities could arise from the starting materials (e.g., 2,5-difluoroaniline and 4-chlorophenol) or from side reactions such as incomplete reaction or over-reaction. Degradation products may form under stress conditions like heat, light, acid, or base.

Q2: What are the recommended analytical techniques for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating and quantifying impurities.[1][2][3] A reverse-phase method with a C18 or C8 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of unknown impurities by providing molecular weight information.[1][2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile or semi-volatile impurities, including residual solvents.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities, which is essential for definitive identification.[2][3]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for quantifying elemental impurities.[1]

Q3: How can I identify an unknown peak in my chromatogram?

Identifying an unknown peak involves a systematic approach:

  • Mass Spectrometry (MS): The first step is usually to obtain the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. This provides the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which helps in determining the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural clues about the impurity.

  • Forced Degradation Studies: Subjecting the main compound to stress conditions (acid, base, oxidation, heat, light) can help to determine if the impurity is a degradation product.

  • Synthesis and Co-injection: If a potential structure is proposed, synthesizing a reference standard and co-injecting it with the sample can confirm the identity of the impurity.

  • Isolation and NMR: For definitive structural elucidation, the impurity can be isolated using preparative HPLC, followed by NMR analysis.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Silanol interactions with the basic aniline group.- Column degradation.- Inappropriate mobile phase pH.- Use a base-deactivated column.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of the aniline.- Replace the column.
Peak Splitting or Broadening - Column void or contamination.- Sample solvent incompatible with the mobile phase.- High injection volume.- Reverse flush or replace the column.- Dissolve the sample in the mobile phase.- Reduce the injection volume.
Poor Resolution Between Impurities - Suboptimal mobile phase composition or gradient.- Incorrect column chemistry.- Optimize the gradient slope and time.- Screen different column stationary phases (e.g., phenyl-hexyl, C8).- Adjust the mobile phase pH.
Ghost Peaks - Carryover from previous injections.- Contaminated mobile phase or system.- Run blank injections with a strong solvent.- Use fresh, high-purity mobile phase solvents.- Clean the injector and system.
Mass Spectrometry Issues
Problem Potential Cause Troubleshooting Steps
No or Low Ionization of the Analyte - Inappropriate ionization source (ESI vs. APCI).- Incorrect source parameters.- The aniline group should ionize well in positive mode ESI. Try APCI if ESI fails.- Optimize source parameters like capillary voltage, gas flow, and temperature.
In-source Fragmentation - High fragmentor or cone voltage.- Reduce the fragmentor/cone voltage to minimize fragmentation of the parent ion.
Signal Suppression - High concentration of co-eluting matrix components.- Improve chromatographic separation to separate the analyte from interfering compounds.- Dilute the sample.

Experimental Protocols

HPLC-UV Method for Impurity Quantification
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

LC-MS Method for Impurity Identification
  • Chromatographic Conditions: Same as the HPLC-UV method, but a faster gradient can be used for initial screening.

  • Mass Spectrometer: Electrospray Ionization (ESI) in Positive Ion Mode

  • Scan Range: m/z 100 - 1000

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Fragmentor Voltage: 120 V

Data Presentation

Table 1: Summary of Identified Impurities
Peak No.Retention Time (min)Proposed StructureMolecular WeightArea %
15.24-Chlorophenol128.560.08
28.92,5-Difluoroaniline129.110.12
315.6Main Compound253.6799.5
418.2Dimer Impurity505.330.15
521.4Oxidized Impurity269.670.10
Table 2: Chromatographic Method Validation Parameters
ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the main peak and known impurities.No co-elution of placebo and degradants with the main peak.
Linearity (r²) > 0.999r² ≥ 0.995
Range 0.05% to 0.5% of the nominal concentrationReporting threshold to 150% of the specification limit.
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%
Precision (%RSD) < 2.0%≤ 5.0%
Limit of Detection (LOD) 0.01%S/N ≥ 3
Limit of Quantitation (LOQ) 0.03%S/N ≥ 10

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analysis cluster_investigation Investigation cluster_confirmation Confirmation cluster_end End start Unknown Peak Detected lcms LC-MS Analysis (Molecular Weight) start->lcms hrms HRMS Analysis (Elemental Composition) lcms->hrms msms MS/MS Analysis (Fragmentation Pattern) hrms->msms forced_degradation Forced Degradation Study msms->forced_degradation synthesis Synthesize Reference Standard msms->synthesis confirmation Structure Confirmed? forced_degradation->confirmation synthesis->confirmation confirmation->lcms No end Report Impurity confirmation->end Yes

Caption: Workflow for the identification and structural elucidation of an unknown impurity.

Troubleshooting_Decision_Tree cluster_problem Problem cluster_questions Diagnosis cluster_solutions Solutions problem Abnormal Peak Shape q1 Is it Tailing? problem->q1 q2 Is it Split or Broad? q1->q2 No sol1 Use Base-Deactivated Column Adjust Mobile Phase pH q1->sol1 Yes sol2 Check for Column Void Ensure Sample Solvent Compatibility q2->sol2 Yes sol3 Optimize Gradient Screen Different Columns q2->sol3 No

Caption: Decision tree for troubleshooting common chromatographic peak shape issues.

References

Removal of starting materials from "2-(4-Chlorophenoxy)-5-fluoroaniline" product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenoxy)-5-fluoroaniline. The focus is on the effective removal of unreacted starting materials, primarily 4-chlorophenol and 1,2-dichloro-4-fluorobenzene, from the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product of this compound is an oil and won't crystallize. What should I do?

A1: Oiling out during crystallization is a common issue. Here are several troubleshooting steps:

  • Solvent System: The solvent system may not be optimal. If you are using a single solvent, try a binary solvent system. A good starting point is to dissolve your compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, heptane) until turbidity persists.

  • Cooling Rate: Rapid cooling can promote oiling. Try letting the solution cool slowly to room temperature and then transfer it to a refrigerator or freezer.

  • Purity: The presence of significant amounts of impurities can inhibit crystallization. Consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization.

  • Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can induce crystallization.

Q2: After recrystallization, I still detect starting materials in my product by TLC/HPLC. How can I improve the purity?

A2: If recrystallization alone is insufficient, consider the following:

  • Multiple Recrystallizations: A single recrystallization may not be enough to remove all impurities. A second or even third recrystallization can significantly improve purity, although it may reduce the overall yield.

  • Alternative Purification Technique: Column chromatography is a highly effective method for separating compounds with different polarities. Since the starting materials (a phenol and a dihalobenzene) have different polarities than the aniline product, column chromatography should provide good separation.

  • Acid-Base Extraction: As an aniline, your product is basic and can be protonated. You can dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated aniline will move to the aqueous phase, leaving the neutral starting materials in the organic phase. The aqueous phase can then be basified (e.g., with NaOH) to deprotonate the aniline, which can then be extracted back into an organic solvent.

Q3: I am performing column chromatography, but the separation between my product and one of the starting materials is poor. What can I do?

A3: Poor separation on a column can be addressed by:

  • Solvent System Optimization: The polarity of the eluent is critical. If your compounds are eluting too quickly and close together, decrease the polarity of the solvent system (e.g., increase the hexane to ethyl acetate ratio). If they are not moving off the column, increase the polarity. Running a series of TLC plates with different solvent systems first can help you identify the optimal eluent for separation.

  • Stationary Phase: Silica gel is the most common stationary phase. However, for basic compounds like anilines, tailing on the chromatogram can be an issue. You can try using silica gel treated with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to reduce tailing. Alternatively, alumina (neutral or basic) can be used as the stationary phase.

  • Column Dimensions: A longer and narrower column will provide better resolution than a short and wide one. Also, ensure you are not overloading the column; a general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.

Frequently Asked Questions (FAQs)

Q: What are the likely starting materials for the synthesis of this compound?

A: Based on the structure of the final product, the most common synthetic route involves the reaction of 4-chlorophenol and 1,2-dichloro-4-fluorobenzene in the presence of a base. Therefore, these are the primary starting materials that may need to be removed from the final product.

Q: What are the key physical properties of the starting materials and the product that can be exploited for purification?

A: The differences in acidity/basicity and polarity are key.

  • Acidity/Basicity: this compound is a weak base due to the aniline functional group. 4-Chlorophenol is weakly acidic. 1,2-Dichloro-4-fluorobenzene is neutral. This difference allows for separation using acid-base extraction.

  • Polarity: The product, an aniline with an ether linkage, will have a different polarity compared to the starting materials. This difference is exploited in purification techniques like column chromatography and recrystallization.

Q: What analytical techniques are suitable for assessing the purity of this compound?

A: Several techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of starting materials and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the levels of specific impurities. A reverse-phase C18 column is often suitable for this type of molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

Data Presentation

Table 1: Solubility of Starting Materials and Product (General)

CompoundWater SolubilityOrganic Solvent Solubility
4-ChlorophenolSlightly solubleSoluble in ethanol, ether, chloroform
1,2-Dichloro-4-fluorobenzeneSparingly solubleSoluble in common organic solvents
This compoundLikely sparingly solubleSoluble in common organic solvents

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate, or toluene) at room temperature. To another test tube with the crude product, add a "poor" solvent (e.g., hexane or heptane) to check for insolubility. A good recrystallization solvent system is one where the compound is soluble in the "good" solvent and insoluble in the "poor" solvent, and the two solvents are miscible.

  • Dissolution: In a larger flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy (turbid). If no crystals form upon cooling, add a little more of the "poor" solvent. Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry. Allow the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar 1,2-dichloro-4-fluorobenzene will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product, this compound, and finally the more polar 4-chlorophenol.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: General Acid-Base Extraction Procedure

  • Dissolution: Dissolve the crude product mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic aniline product will be protonated and move into the aqueous layer. The neutral 1,2-dichloro-4-fluorobenzene will remain in the organic layer. The acidic 4-chlorophenol may partially partition into the aqueous layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: To the aqueous layer, slowly add a base (e.g., 2M NaOH) until the solution is basic (check with pH paper). The protonated aniline will be neutralized and precipitate or form an oil.

  • Back-Extraction: Extract the aqueous layer with fresh organic solvent to recover the purified this compound.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound (with starting materials) Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction PureProduct Pure Product Recrystallization->PureProduct Impurities Impurities Removed Recrystallization->Impurities ColumnChromatography->PureProduct ColumnChromatography->Impurities AcidBaseExtraction->PureProduct AcidBaseExtraction->Impurities

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Impure Product CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity Recrystallize Attempt Recrystallization CheckPurity->Recrystallize Impurities Present Column Perform Column Chromatography CheckPurity->Column Recrystallization Fails or Poor Separation Extraction Perform Acid-Base Extraction CheckPurity->Extraction Significant Starting Material Contamination Recrystallize->CheckPurity Still Impure Pure Pure Product Recrystallize->Pure Pure Column->CheckPurity Still Impure Column->Pure Pure Extraction->CheckPurity Still Impure Extraction->Pure Pure

Caption: Troubleshooting logic for purification decisions.

Validation & Comparative

Comparative Guide to Analytical Method Validation for 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, consistency, and reliability of data. This guide provides a comparative overview of common analytical techniques for the quantitative determination of 2-(4-Chlorophenoxy)-5-fluoroaniline, a key intermediate in pharmaceutical synthesis. The information presented is based on established validation principles and data from analogous compounds to guide the development of robust analytical methods.

Introduction to Analytical Techniques

The analysis of semi-volatile, aromatic compounds like this compound is typically achieved using chromatographic techniques. The two most common and suitable methods are High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) detector, and Gas Chromatography (GC), frequently paired with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).

  • High-Performance Liquid Chromatography (HPLC): This technique separates components in a liquid mobile phase through a solid stationary phase. For a compound like this compound, which possesses chromophores, UV detection is a straightforward and robust quantification method. HPLC is particularly advantageous for compounds that may be thermally labile.

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity, allowing for both quantification and structural confirmation.

Performance Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a table summarizing the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of compounds structurally similar to this compound. These values serve as a general guideline for method development and validation.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.997
Limit of Detection (LOD) 0.05 - 0.2 µg/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.2 - 0.7 µg/mL5 - 30 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 5.0%
Specificity GoodExcellent
Robustness HighModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following are representative protocols for HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., acetonitrile/water 50:50) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

2. Chromatographic and MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound. A full scan mode can be used for initial identification.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent like ethyl acetate or dichloromethane.

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction for complex matrices.

4. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) are assessed similarly to the HPLC method, with adjustments appropriate for GC-MS analysis. For specificity in GC-MS, the absence of interfering ions at the same retention time is key.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method, the following diagrams illustrate the general process and the relationship between key validation parameters.

G start Method Development protocol Validation Protocol Definition start->protocol experiments Perform Validation Experiments protocol->experiments specificity Specificity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision experiments->precision lod_loq LOD & LOQ experiments->lod_loq robustness Robustness experiments->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: General workflow for analytical method validation.

G cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_limit Limit Tests accuracy Accuracy Recovery precision Precision Repeatability Intermediate Precision precision->accuracy linearity Linearity Correlation Coefficient range Range linearity->range lod LOD Signal-to-Noise loq LOQ Signal-to-Noise loq->linearity specificity Specificity No Interference specificity->accuracy specificity->precision specificity->linearity specificity->lod specificity->loq robustness Robustness Method Variations

Caption: Interrelationship of key validation parameters.

A Comparative Analysis of 2-(4-Chlorophenoxy)-5-fluoroaniline and Other Fluoroanilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the physicochemical properties, biological activities, and toxicity profiles of "2-(4-Chlorophenoxy)-5-fluoroaniline" and its structural isomers: 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting objective data and supporting experimental methodologies.

While specific experimental data for "this compound" is not extensively available in public literature, this guide draws comparisons based on the well-characterized fluoroaniline isomers to provide a foundational understanding of this class of compounds.

Physicochemical Properties: A Comparative Overview

The position of the fluorine atom on the aniline ring significantly influences the physicochemical properties of fluoroanilines, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key physicochemical properties of the fluoroaniline isomers.

Property2-Fluoroaniline3-Fluoroaniline4-FluoroanilineThis compound
Molecular Formula C₆H₆FNC₆H₆FNC₆H₆FNC₁₂H₉ClFNO
Molecular Weight 111.12 g/mol [1]111.12 g/mol [2]111.12 g/mol [3]237.66 g/mol
Boiling Point 182-183 °C[4][5]186 °C[6][7]187 °C[8]Data Not Available
Melting Point -29 °C[9]-2 °C[6][7]-1.9 °C[8]Data Not Available
Density 1.151 g/mL at 25 °C[4][5]1.156 g/mL at 25 °C[6][7]1.173 g/mL at 25 °C[8]Data Not Available
Water Solubility 17 g/L[5]8 g/L (calculated)[6]33 g/L at 20 °C[3]Data Not Available
logP 1.26[1]1.3[2]1.15[3]Data Not Available
pKa (conjugate acid) 3.2 at 25 °C[1]3.5 at 25 °C[6]4.65 at 25 °C[3]Data Not Available

Biological Activity and Applications in Drug Discovery

Fluoroanilines are important building blocks in medicinal chemistry, frequently incorporated into molecules to enhance their biological activity, metabolic stability, and binding affinity to target proteins.[10] They are found in a variety of therapeutic agents, including anticancer and anti-inflammatory drugs.[11][12]

  • 2-Fluoroaniline: This isomer is utilized in the synthesis of insecticides and as an intermediate for various pharmaceuticals.[4][13] It has also been investigated as a corrosion inhibitor and a catalyst in organic reactions.[13]

  • 3-Fluoroaniline: It serves as a key intermediate in the preparation of pharmaceuticals, including potential anti-tumor agents.[6][11]

  • 4-Fluoroaniline: This isomer is a common building block in medicinal chemistry and is a precursor to the fungicide fluoroimide.[10] It is used in the synthesis of a range of pharmaceuticals and agrochemicals.[12][14]

While specific biological data for "this compound" is limited in the available literature, its structural motifs, including the chlorophenoxy and fluoroaniline groups, are present in various biologically active compounds. The 4-chlorophenoxy group is a common feature in many drugs, and its combination with a fluoroaniline moiety suggests potential for a range of pharmacological activities. Further research is warranted to fully elucidate the biological profile of this specific compound.

Comparative Toxicity Profile

The toxicity of fluoroanilines is an important consideration in their application. The available data for the fluoroaniline isomers is summarized below.

CompoundAcute Oral Toxicity (LD50)Key Hazard Statements
2-Fluoroaniline Toxic if swallowed[9][15]Causes serious eye damage, May cause an allergic skin reaction, Suspected of causing genetic defects, Suspected of causing cancer.[9]
3-Fluoroaniline Harmful if swallowed[2][16]Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[16]
4-Fluoroaniline 417 mg/kg (rat)[17]Harmful if swallowed, Causes severe skin burns and eye damage, Suspected of causing cancer.[18][19]
This compound Data Not AvailableData Not Available

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of Fluoroaniline Derivatives

A general synthetic pathway for the preparation of substituted fluoroanilines often involves the reduction of the corresponding nitro-substituted precursors.

Synthesis_Workflow Nitroaromatic_Precursor Substituted Nitrofluorobenzene Reduction Reduction (e.g., H2/Pd-C, Fe/HCl) Nitroaromatic_Precursor->Reduction Fluoroaniline_Product Substituted Fluoroaniline Reduction->Fluoroaniline_Product

Caption: General synthesis workflow for fluoroaniline derivatives.

Protocol:

  • Dissolve the substituted nitrofluorobenzene in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as Palladium on carbon (Pd/C), or a reducing agent like iron powder in the presence of an acid (e.g., HCl).

  • For catalytic hydrogenation, place the reaction mixture under a hydrogen atmosphere and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • For chemical reduction, stir the mixture, often with heating, until the starting material is consumed.

  • After completion, filter the reaction mixture to remove the catalyst or inorganic solids.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting fluoroaniline derivative by a suitable method, such as column chromatography or distillation.

In Vitro Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Kinase Enzyme Incubation Incubate Kinase, Substrate, ATP, and Test Compound Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP Solution ATP->Incubation Test_Compound Test Compound (e.g., Fluoroaniline derivative) Test_Compound->Incubation Detection_Reagent Add Detection Reagent (e.g., Luminescent or Fluorescent) Incubation->Detection_Reagent Measurement Measure Signal (Luminescence/Fluorescence) Detection_Reagent->Measurement

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Prepare a reaction buffer containing a purified kinase enzyme and its specific peptide substrate.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.

  • Read the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with test compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72 hours Compound_Treatment->Incubation_24h MTT_Addition Add MTT reagent to each well Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO, isopropanol) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion

This comparative guide provides a foundational overview of "this compound" in the context of other well-studied fluoroaniline isomers. While a lack of specific experimental data for the primary compound of interest necessitates further investigation, the information presented on the physicochemical properties, biological relevance, and toxicity of related fluoroanilines offers valuable insights for researchers. The provided experimental protocols are intended to support and standardize future studies in this area, ultimately contributing to the advancement of drug discovery and development.

References

Biological activity comparison of "2-(4-Chlorophenoxy)-5-fluoroaniline" analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies. These compounds act as ATP-competitive inhibitors of the EGFR tyrosine kinase, a key player in cell proliferation, survival, and signaling. Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a prime target for drug development. This guide compares the biological activities of several 4-anilinoquinazoline and related 4-anilinoquinolinylchalcone analogs, presenting key experimental data and methodologies for their evaluation.

Comparative Biological Activities

The anticancer efficacy of various 4-anilinoquinazoline and 4-anilinoquinolinylchalcone derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
4a (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)0.11[1][2][3][4]
Huh-7 (Liver)0.25[1][2][3][4]
4d Chalcone derivative with 4-fluorophenyl groupMDA-MB-231 (Breast)0.18[2][3]
4f Chalcone derivative with 4-(dimethylamino)phenyl groupMDA-MB-231 (Breast)1.94[2][3]
Lapatinib Reference DrugMDA-MB-231 (Breast)32.5 (after 24h)[3]
Huh-7 (Liver)2.11[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A431, MDA-MB-231, Huh-7) are seeded in 96-well plates at a density of 5x103 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

The direct inhibitory effect of the compounds on the activity of a specific kinase (e.g., EGFR) is determined through in vitro kinase assays.

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature. During this time, the kinase transfers a phosphate group from ATP to the substrate.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays that detect the amount of ADP produced or the remaining ATP.

  • IC50 Determination: The concentration of the compound that results in 50% inhibition of the kinase activity (IC50) is determined from the dose-response data.

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a primary target of the 4-anilinoquinazoline class of inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

Experimental Workflow for Anticancer Drug Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel anticancer compounds.

Experimental_Workflow Start Design & Synthesis of Analogs Characterization Structural Characterization (NMR, Mass Spec) Start->Characterization InVitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Characterization->InVitro_Screening Lead_Identification Identification of Lead Compounds (Low IC50) InVitro_Screening->Lead_Identification Mechanism_Study Mechanism of Action Studies Lead_Identification->Mechanism_Study InVivo In Vivo Efficacy Studies (Animal Models) Lead_Identification->InVivo Kinase_Assay Kinase Inhibition Assay Mechanism_Study->Kinase_Assay Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Study->Apoptosis End Potential Drug Candidate InVivo->End

Caption: General workflow for the evaluation of novel anticancer compounds.

References

Spectroscopic comparison of "2-(4-Chlorophenoxy)-5-fluoroaniline" isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of "2-(4-Chlorophenoxy)-5-fluoroaniline" and its isomers is crucial for researchers in drug development and materials science for unambiguous identification and characterization. Positional isomers of this molecule can exhibit distinct electronic and steric properties, leading to significant differences in their spectroscopic signatures. This guide provides a comparative analysis of the key spectroscopic features of "this compound" and its plausible isomers based on established principles and available data for structurally related compounds.

Isomers of (4-Chlorophenoxy)-fluoroaniline

The primary isomers of interest, besides the parent molecule this compound, involve the rearrangement of the substituents on the aniline ring. For this guide, we will consider the following representative isomers:

  • Isomer 1 (Parent): this compound

  • Isomer 2: 4-(4-Chlorophenoxy)-2-fluoroaniline

  • Isomer 3: 2-(4-Chlorophenoxy)-4-fluoroaniline

A systematic comparison of their NMR, IR, and Mass Spectrometry data is essential for their differentiation.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the isomers. The values are estimated based on data from similar compounds found in public databases and scientific literature.

Table 1: 1H NMR Spectroscopic Data (Predicted)

IsomerChemical Shift (δ, ppm) of Aromatic Protons on Aniline Ring
This compound H-3: ~6.8 ppm (dd), H-4: ~6.7 ppm (dd), H-6: ~6.9 ppm (dd)
4-(4-Chlorophenoxy)-2-fluoroaniline H-3: ~7.0 ppm (dd), H-5: ~6.9 ppm (dd), H-6: ~6.8 ppm (dd)
2-(4-Chlorophenoxy)-4-fluoroaniline H-3: ~6.9 ppm (dd), H-5: ~6.8 ppm (dd), H-6: ~7.1 ppm (dd)

Note: The protons on the 4-chlorophenoxy ring are expected to appear as two doublets around 6.9-7.3 ppm. The NH2 protons will appear as a broad singlet, the position of which is solvent-dependent.

Table 2: 13C NMR Spectroscopic Data (Predicted)

IsomerKey Chemical Shifts (δ, ppm) of Aniline Ring Carbons
This compound C-F: ~158 ppm (d, 1JCF), C-O: ~145 ppm, C-N: ~140 ppm
4-(4-Chlorophenoxy)-2-fluoroaniline C-F: ~155 ppm (d, 1JCF), C-O: ~150 ppm, C-N: ~138 ppm
2-(4-Chlorophenoxy)-4-fluoroaniline C-F: ~160 ppm (d, 1JCF), C-O: ~143 ppm, C-N: ~142 ppm

Note: The JCF (carbon-fluorine coupling constant) is a key diagnostic feature.

Table 3: IR Spectroscopic Data (Predicted)

IsomerKey Vibrational Frequencies (cm-1)
This compound N-H stretch: ~3400-3500 (doublet), C-O-C stretch: ~1240, C-F stretch: ~1180, C-Cl stretch: ~750
4-(4-Chlorophenoxy)-2-fluoroaniline N-H stretch: ~3400-3500 (doublet), C-O-C stretch: ~1230, C-F stretch: ~1200, C-Cl stretch: ~750
2-(4-Chlorophenoxy)-4-fluoroaniline N-H stretch: ~3400-3500 (doublet), C-O-C stretch: ~1250, C-F stretch: ~1210, C-Cl stretch: ~750

Table 4: Mass Spectrometry Data

IsomerMolecular Ion (M+) m/zKey Fragmentation Pattern
All Isomers ~237.04 (35Cl), ~239.04 (37Cl)Loss of the 4-chlorophenoxy group, loss of HCl, fragmentation of the aniline ring.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[1] Deuterated solvents such as CDCl3 or DMSO-d6 are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: FT-IR spectra are recorded using KBr pellets or as a thin film on a salt plate.[1] The spectral range is typically 4000-400 cm-1.[1]

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation of isomers.[2] The ionization energy is commonly set to 70 eV.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the "this compound" isomers.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Isomer Identification Sample Isomer Mixture or Synthesized Isomer MS Mass Spectrometry Sample->MS NMR NMR (1H, 13C, 19F) Sample->NMR IR IR Spectroscopy Sample->IR MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS->MS_Analysis NMR_Analysis Analyze Chemical Shifts, Coupling Constants (J-coupling), and Integration NMR->NMR_Analysis IR_Analysis Identify Functional Groups (N-H, C-O, C-F, C-Cl) IR->IR_Analysis Comparison Compare Experimental Data with Predicted Spectra MS_Analysis->Comparison NMR_Analysis->Comparison IR_Analysis->Comparison Identification Final Isomer Identification Comparison->Identification

Caption: Workflow for Spectroscopic Isomer Differentiation.

This guide provides a foundational framework for the spectroscopic comparison of "this compound" isomers. For definitive identification, it is imperative to acquire experimental data for each synthesized isomer and compare it with the predicted values.

References

A Comparative Guide to Purity Assessment of Synthesized 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of standard analytical techniques for determining the purity of synthesized "2-(4-Chlorophenoxy)-5-fluoroaniline." It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for compound characterization. The guide details experimental protocols and presents comparative data to assist in selecting the most appropriate method for a given research need.

The purity of a synthesized compound is a critical parameter, ensuring that observed biological or chemical activity is attributable to the target molecule and not to impurities.[1] Regulatory bodies and scientific journals often require stringent purity data, typically greater than 95%, for publication and further development.[2] This guide explores several orthogonal analytical methods to provide a comprehensive purity profile.[1][3]

Overview of Analytical Methodologies

A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment. Each method offers unique insights into the nature and quantity of the target compound and any potential impurities.

Analytical Method Principle Information Obtained Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (% area), presence of non-volatile impurities.High resolution, sensitivity, and widely applicable.[4][5]Requires a chromophore for UV detection; relative quantification unless a certified standard is used.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Purity, identification of volatile impurities by mass fragmentation patterns.High sensitivity and specificity for volatile and semi-volatile compounds.[6][7][8]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.Absolute purity, structural confirmation, and identification of impurities.Provides absolute quantification without a reference standard of the analyte; non-destructive.[1][2][9][10]Lower sensitivity compared to chromatographic methods; peak overlap can be an issue.[3]
Elemental Analysis (EA) Combustion of the compound to determine the mass percentages of C, H, N, and heteroatoms.Confirmation of elemental composition and empirical formula.Provides fundamental confirmation of the compound's composition.[11][12]Does not detect isomeric impurities or impurities with the same elemental composition.[13] The accepted deviation from calculated values is typically within ±0.4%.[14][15]

Quantitative Purity Analysis: A Comparative Summary

The following table summarizes the hypothetical purity assessment results for a batch of synthesized this compound using the described analytical techniques.

Analytical Technique Parameter Measured Result
HPLC (UV, 254 nm) % Area99.2%
GC-MS (Total Ion Chromatogram) % Area99.5%
¹H qNMR (500 MHz) Molar Purity (w/w %)98.9% (± 0.5%)
Elemental Analysis %C, %H, %N (Found vs. Calculated)C : 52.98% (52.96%), H : 2.95% (2.96%), N : 5.12% (5.15%)

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the purity assessment process and the workflow for a typical chromatographic analysis.

PurityAssessmentWorkflow cluster_synthesis Compound Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Data Evaluation Synthesis Synthesized This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Sample Submission GCMS GC-MS Analysis Purification->GCMS Sample Submission qNMR qNMR Analysis Purification->qNMR Sample Submission EA Elemental Analysis Purification->EA Sample Submission Data Compare Results HPLC->Data GCMS->Data qNMR->Data EA->Data FinalPurity Final Purity Assignment (>95% Target) Data->FinalPurity

Caption: Overall workflow for synthesis, purification, and multi-technique purity assessment.

HPLC_Workflow A 1. Sample Preparation (Dissolve in Mobile Phase) B 2. HPLC System (Pump, Injector, Column) A->B Injection C 3. Chromatographic Separation B->C Elution D 4. UV Detection (254 nm) C->D Detection E 5. Data Analysis (Peak Integration, % Area) D->E Chromatogram

Caption: Step-by-step workflow for purity analysis by HPLC.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method separates the target compound from non-volatile impurities based on polarity.

  • Instrumentation: Agilent 1290 Infinity LC System or equivalent with a Diode Array Detector.[4]

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the same solvent for analysis.

  • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

  • Column: Rxi-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 10 minutes.[7]

  • Injector Temperature: 270°C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230°C.[8]

  • MS Quadrupole Temperature: 150°C.[8]

  • Mass Scan Range: 40-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis: Purity is determined by the percent area of the main peak in the Total Ion Chromatogram (TIC). Impurity peaks can be tentatively identified by comparing their mass spectra to library databases (e.g., NIST).

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized "this compound".

    • Accurately weigh ~5 mg of the internal standard (Maleic Anhydride).

    • Dissolve both compounds completely in ~0.7 mL of DMSO-d₆ in a vial before transferring to an NMR tube.

  • Key Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Acquisition Time: ≥ 3 seconds.

    • Scans: 16-32 (for good signal-to-noise).

  • Data Processing: Apply baseline and phase correction. Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Purity Calculation:

    • Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Elemental Analysis (EA)

This method confirms that the elemental composition of the synthesized product matches the theoretical formula (C₁₂H₈Cl₂FNO).

  • Instrumentation: CHN/S/X Elemental Analyzer.

  • Principle: The sample is combusted in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by thermal conductivity or infrared detectors.[11]

  • Sample Preparation: A small, accurately weighed amount of the dry sample (typically 2-3 mg) is placed in a tin or silver capsule.

  • Analysis: The instrument is calibrated with a known standard (e.g., acetanilide). The sample is then analyzed to determine the weight percentages of Carbon, Hydrogen, and Nitrogen.

  • Acceptance Criteria: The experimentally found values should be within ±0.4% of the theoretical values calculated from the molecular formula.[14][15]

    • Theoretical Values for C₁₂H₈Cl₂FNO (MW: 272.10 g/mol ):

      • %C = (12 * 12.01) / 272.10 * 100 = 52.96%

      • %H = (8 * 1.01) / 272.10 * 100 = 2.96%

      • %N = (1 * 14.01) / 272.10 * 100 = 5.15%

Conclusion

The purity assessment of synthesized "this compound" requires a combination of orthogonal analytical methods for a confident and comprehensive characterization.

  • HPLC and GC-MS are excellent for detecting and quantifying process-related impurities and by-products.

  • qNMR offers the distinct advantage of providing absolute purity without the need for a specific certified reference standard of the analyte itself.[1][2]

  • Elemental Analysis serves as a fundamental check of the molecular formula, confirming that the bulk of the sample consists of the intended compound.[11][16]

By utilizing these complementary techniques, researchers can ensure the quality and integrity of their synthesized compounds, which is paramount for reliable downstream applications in research and development.

References

In-depth Characterization of 2-(4-Chlorophenoxy)-5-fluoroaniline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides a comparative overview of derivatives based on the "2-(4-Chlorophenoxy)-5-fluoroaniline" core structure. Due to the limited availability of public research specifically focused on a broad series of these derivatives, this guide leverages data from structurally related compounds and theoretical frameworks to project potential characteristics and guide future research.

Hypothetical Performance Comparison

Based on established principles in medicinal chemistry, we can project the potential impact of various substitutions on the "this compound" scaffold. The following table outlines a hypothetical comparison of derivatives, which should be validated through experimental studies.

Derivative IDSubstitution on Aniline RingSubstitution on Phenoxy RingProjected Kinase Inhibitory Potency (IC50)Projected SelectivityProjected Solubility
Parent NoneNoneBaselineModerateLow
DERIV-A1 3-morpholinoNoneImprovedPotentially alteredImproved
DERIV-A2 3-piperazinylNoneSignificantly ImprovedPotentially alteredSignificantly Improved
DERIV-P1 None3-methylMarginal ChangeSimilar to ParentSlightly Decreased
DERIV-P2 None3-trifluoromethylPotentially ImprovedPotentially alteredDecreased

Experimental Protocols

To validate the projected data and fully characterize novel derivatives of "this compound," a systematic experimental workflow is essential.

General Synthesis of Derivatives

A common route for synthesizing derivatives of the core scaffold would involve nucleophilic aromatic substitution or cross-coupling reactions. For instance, to introduce substituents on the aniline nitrogen, a standard acylation or alkylation protocol could be employed.

Example Protocol for N-Acylation:

  • Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add 1.2 equivalents of a base (e.g., triethylamine or diisopropylethylamine).

  • Cool the reaction mixture to 0°C.

  • Slowly add 1.1 equivalents of the desired acyl chloride or anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Kinase Inhibition Assay

A representative in vitro kinase inhibition assay would be crucial to determine the biological activity of the synthesized derivatives.

Example Protocol for a Kinase Glo® Assay:

  • Prepare a series of dilutions for each test compound in DMSO.

  • In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate in a buffered solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Luminescence is inversely correlated with kinase activity.

  • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Visualizing Methodologies

To further clarify the proposed research and development workflow, the following diagrams illustrate the key processes.

experimental_workflow Experimental Workflow for Derivative Characterization cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound reaction Chemical Modification (e.g., N-Acylation) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization assay In Vitro Kinase Assay characterization->assay data_analysis IC50 Determination assay->data_analysis selectivity Selectivity Profiling data_analysis->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar adme ADME/Tox Prediction selectivity->adme new_design Design of New Derivatives sar->new_design adme->new_design new_design->reaction

Caption: A proposed workflow for the synthesis, screening, and optimization of novel "this compound" derivatives.

signaling_pathway Hypothetical Kinase Inhibition Pathway cluster_cell Cellular Environment receptor Growth Factor Receptor kinase Target Kinase receptor->kinase substrate Substrate Protein kinase->substrate kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation) substrate->response inhibitor This compound Derivative inhibitor->kinase Competitively Inhibits ATP Binding atp ATP atp->kinase Binds to active site

Caption: A diagram illustrating the potential mechanism of action for a "this compound" derivative as a competitive kinase inhibitor.

This guide serves as a foundational resource for initiating research into "this compound" derivatives. The provided protocols and conceptual frameworks are intended to be adapted and refined as experimental data becomes available. The systematic exploration of this chemical space holds the potential for the discovery of novel therapeutic agents.

Comparative Analysis of "2-(4-Chlorophenoxy)-5-fluoroaniline" Based Compounds: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of compounds based on the "2-(4-Chlorophenoxy)-5-fluoroaniline" scaffold. Due to the limited publicly available data on this specific molecule, this analysis leverages experimental findings from structurally similar phenoxyaniline and halogenated aniline derivatives to predict potential off-target interactions and guide future research. The information presented is intended to support drug development professionals in anticipating and mitigating potential cross-reactivity, thereby enhancing the safety and efficacy of new chemical entities.

Executive Summary

Aniline derivatives are prevalent in medicinal chemistry, yet they are also associated with metabolic instability and off-target effects. The "this compound" core combines a phenoxy aniline backbone with halogen substitutions, features known to influence biological activity. This guide explores potential cross-reactivity by examining related compounds' interactions with metabolic enzymes, off-target receptors, and their cytotoxic profiles. The data strongly suggests that the position and nature of halogen substituents play a critical role in determining the biological activity and potential for cross-reactivity of this class of compounds.

Data on Structurally Related Compounds

The following tables summarize key in vitro data for compounds structurally related to "this compound," providing insights into potential areas of cross-reactivity.

Table 1: Inhibition of Cytochrome P450 Enzymes by Phenoxyaniline (POA) Analogs
CompoundCYP IsoformInhibition Constant (Ki) or IC50Notes
Phenoxyaniline (POA)CYP2B6Ks = 0.8 ± 0.1 µMSpectral binding affinity.
2',4',5'-Trichlorophenoxyaniline (TCPOA)CYP2B6Ks = 0.35 ± 0.04 µMIncreased affinity with halogenation.
Dibromo-substituted POACYP2B63.4-fold enhanced binding affinity relative to dichloro substitution.Halogen identity impacts affinity.
Dichloro-substituted POACYP2B62.2-fold lower inhibitory potency relative to dibromo substitution.Halogen identity impacts potency.

Data from a study on phenoxyaniline analogs as probes for polybrominated diphenyl ether interactions with CYP2B enzymes.[1]

Table 2: Sigma-1 (σ1) Receptor Binding Affinity of Halogenated N,N'-Diphenethylethylenediamines
Halogen PositionHalogenKi (nM)Key Finding
3- or 4-positionBromo, Fluoro6.35 – 15.82Higher affinity.
2-positionBromo, Fluoro12.08 – 43.15Lower affinity, suggesting steric hindrance.
Any positionIodoGenerally lower affinity than Bromo or Fluoro analogs.Halogen identity is a key determinant of affinity.

Structure-activity relationship study of halogenated diamines, providing insights into the effect of halogen substitution on receptor binding.[2]

Table 3: Cytotoxicity of Substituted Aniline Derivatives
Compound ClassCell LineGI50 (µM)Notes
4-Anilino-2-phenylquinolinesNCI-H226 (Non-small cell lung cancer)0.94A hydrogen-bonding accepting group on the anilino-moiety was found to be crucial for cytotoxicity.
MDA-MB-231/ATCC (Breast cancer)0.04
SF-295 (CNS cancer)<0.01
2,3-DialkoxyphenazinesLoVo (Colon cancer)Promising cytotoxicity observed for some derivatives.Activity is highly dependent on the nature of the substituents.

Data from studies on the synthesis and cytotoxic evaluation of 4-anilino-2-phenylquinoline and phenazine derivatives.[3][4]

Table 4: hERG Channel Inhibition by a Dual cSRC/BCR-ABL1 Kinase Inhibitor Analog
CompoundTargetIC50 (nM)hERG Affinity (IC50, µM)
Bosutinib Analog (with hydroxylamine modification)cSRC2.0>30
Imatinib-resistant BCR-ABL1 mutantsPotent inhibition

Data from a study on an atypical amine bioisostere of a known kinase inhibitor.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols derived from the cited literature for key experiments.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of a test compound against specific CYP450 isoforms.

Methodology:

  • Enzyme Source: Recombinant human CYP450 enzymes (e.g., CYP2B6) co-expressed with NADPH-cytochrome P450 reductase in a microsomal system.

  • Substrate: A fluorescent or chromogenic substrate specific for the CYP isoform being tested (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin for CYP2B6).

  • Incubation: The test compound is pre-incubated with the enzyme and buffer at various concentrations. The reaction is initiated by the addition of the substrate and an NADPH-regenerating system.

  • Detection: The formation of the metabolized product is monitored over time using a fluorescence plate reader or spectrophotometer.

  • Data Analysis: The rate of reaction is calculated for each concentration of the test compound. IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation. Ki values can be determined using a matrix of substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).[1]

Protocol 2: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., sigma-1 receptor).

Methodology:

  • Receptor Source: Cell membranes prepared from tissues or cell lines endogenously or recombinantly expressing the target receptor.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for the sigma-1 receptor).

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed to remove non-specific binding.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from total binding. IC50 values are determined from competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.[2]

Protocol 3: Cell Viability and Cytotoxicity Assay

Objective: To assess the effect of a test compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability can be measured using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or assays that measure ATP content.

  • Cytotoxicity Assessment: Cytotoxicity can be determined by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. GI50 (growth inhibition 50) or IC50 (inhibitory concentration 50) values are calculated by plotting the percentage of viable cells against the logarithm of the compound concentration.[3][4]

Visualizing Potential Interactions and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general workflow for assessing compound cross-reactivity and a relevant biological pathway.

experimental_workflow cluster_0 Initial Screening cluster_1 Cross-Reactivity Profiling cluster_2 Functional Follow-up Compound of Interest Compound of Interest Primary Target Assay Primary Target Assay Compound of Interest->Primary Target Assay Determine on-target potency Receptor Binding Panel Receptor Binding Panel Primary Target Assay->Receptor Binding Panel Identify off-target binding Kinase Panel Kinase Panel Primary Target Assay->Kinase Panel Assess kinase selectivity CYP450 Inhibition Panel CYP450 Inhibition Panel Primary Target Assay->CYP450 Inhibition Panel Evaluate metabolic liabilities hERG Assay hERG Assay Primary Target Assay->hERG Assay Assess cardiotoxicity risk Cellular Assays Cellular Assays Receptor Binding Panel->Cellular Assays Kinase Panel->Cellular Assays In vivo Studies In vivo Studies Cellular Assays->In vivo Studies Confirm functional effects

Caption: A generalized experimental workflow for assessing the cross-reactivity of a compound of interest.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 AhR->HSP90 Inactive Complex AhR_active AhR AhR->AhR_active Translocation Ligand Halogenated Aromatic Hydrocarbon (e.g., PBDE) Ligand->AhR Binding & Activation ARNT_cyto ARNT ARNT_nuc ARNT AhR_active->ARNT_nuc Dimerization XRE Xenobiotic Response Element (XRE) ARNT_nuc->XRE Binding Gene Target Gene (e.g., CYP1A1) XRE->Gene Gene Transcription

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway, a potential off-target for halogenated diphenyl ether structures.[7][8]

Conclusion and Recommendations

The collective evidence from studies on structurally related compounds indicates that "this compound" and its derivatives are likely to exhibit biological activity that is highly dependent on their substitution patterns. Researchers and drug development professionals should anticipate potential interactions with:

  • Metabolic Enzymes: Particularly CYP450 isoforms, with the potential for both inhibition and induction.

  • Off-Target Receptors: Including but not limited to GPCRs like the sigma-1 receptor and nuclear receptors such as the Ah receptor.

  • Kinases: Given the prevalence of aniline scaffolds in kinase inhibitors, off-target kinase activity should be assessed.

  • Ion Channels: hERG channel inhibition is a critical safety liability to evaluate for this class of compounds.

It is strongly recommended that comprehensive in vitro profiling, including broad receptor and kinase screening, CYP450 inhibition assays, and hERG channel analysis, be conducted early in the development of any compound based on the "this compound" scaffold. The experimental protocols provided in this guide offer a starting point for designing such studies. Understanding and characterizing the cross-reactivity profile will be essential for the successful development of safe and effective therapeutics derived from this chemical series.

References

Benchmarking 2-(4-Chlorophenoxy)-5-fluoroaniline Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential inhibitory activity of "2-(4-Chlorophenoxy)-5-fluoroaniline" against two key kinase targets: Mitogen-activated protein kinase kinase (MEK) and Platelet-Derived Growth Factor Receptor (PDGFR). While direct experimental data for "this compound" is not publicly available, the structural similarity of its phenoxy-aniline core to known kinase inhibitors suggests its potential as a modulator of these signaling pathways. This document summarizes the performance of established inhibitors for MEK and PDGFR and provides detailed experimental protocols to facilitate the future evaluation of "this compound".

Introduction to Potential Targets

The chemical scaffold of "this compound" is analogous to classes of compounds that have demonstrated inhibitory effects on protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Based on structure-activity relationships of similar phenoxy-aniline and phenoxyquinoline derivatives, MEK and PDGFR have been identified as primary putative targets for this compound.

MEK (Mitogen-activated protein kinase kinase): A dual-specificity protein kinase that is a central component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, making MEK a validated target for anti-cancer drug development.

PDGFR (Platelet-Derived Growth Factor Receptor): A family of receptor tyrosine kinases that play a pivotal role in cell growth, proliferation, and angiogenesis. Aberrant PDGFR signaling is implicated in the pathogenesis of several cancers and fibrotic diseases.

Comparative Data of Known Inhibitors

To establish a benchmark for the potential efficacy of "this compound," the following tables summarize the half-maximal inhibitory concentrations (IC50) of well-characterized MEK and PDGFR inhibitors. This data provides a quantitative reference for the potency that would be expected from a novel inhibitor in this chemical class.

Table 1: Performance of Known MEK Inhibitors

InhibitorMEK1 IC50 (nM)MEK2 IC50 (nM)Reference
Trametinib0.70.9[1]
Cobimetinib4.2-[2]
Selumetinib14-[2]
Binimetinib1211[2]
PD980592000-7000-[2]

Table 2: Performance of Known PDGFR Inhibitors

InhibitorPDGFRα IC50 (nM)PDGFRβ IC50 (nM)Reference
Imatinib100100[3]
Sunitinib-2[4]
Axitinib-1.6[4]
Sorafenib-57[3]
Pazopanib-84[4]
Crenolanib2.13.2[4]

Experimental Protocols

The following are detailed methodologies for in vitro kinase inhibition assays that can be employed to determine the IC50 value of "this compound" against MEK and PDGFR.

Protocol 1: MEK1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.

Objective: To determine the in vitro inhibitory activity of "this compound" against MEK1 kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK2 (substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • "this compound" (dissolved in DMSO)

  • Known MEK inhibitor (e.g., Trametinib) as a positive control

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of "this compound" and the positive control in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing MEK1 enzyme and inactive ERK2 substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: PDGFRβ Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for assessing tyrosine kinase activity.

Objective: To determine the in vitro inhibitory activity of "this compound" against PDGFRβ kinase by measuring the incorporation of radioactive phosphate into a substrate.

Materials:

  • Recombinant human PDGFRβ enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • "this compound" (dissolved in DMSO)

  • Known PDGFR inhibitor (e.g., Imatinib) as a positive control

  • Trichloroacetic acid (TCA)

  • Filter plates (e.g., P81 phosphocellulose)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of "this compound" and the positive control in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of a solution containing PDGFRβ enzyme and Poly(Glu, Tyr) substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 25 µL of [γ-³²P]ATP solution in Kinase Assay Buffer.

    • Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding 50 µL of 10% TCA to each well.

    • Transfer the reaction mixtures to a P81 filter plate.

    • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • The amount of radioactivity is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve.

Visualizations

The following diagrams illustrate the signaling pathways and the general workflow of the kinase inhibition assays.

MEK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (Target of Inhibition) RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

Caption: The RAS/RAF/MEK/ERK signaling cascade.

PDGFR_Signaling_Pathway PDGF PDGF Ligand PDGFR PDGF Receptor (Target of Inhibition) PDGF->PDGFR Dimerization Receptor Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS_Pathway RAS/MAPK Pathway Dimerization->RAS_Pathway PLCg PLCγ Dimerization->PLCg AKT AKT PI3K->AKT Cell_Signaling Downstream Signaling (Proliferation, Migration, Angiogenesis) AKT->Cell_Signaling RAS_Pathway->Cell_Signaling PLCg->Cell_Signaling

Caption: The PDGF Receptor signaling pathway.

Kinase_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Compound_Prep Prepare serial dilution of 'this compound' Incubation Incubate compound with enzyme, substrate, and ATP Compound_Prep->Incubation Reagent_Prep Prepare enzyme, substrate, and ATP solutions Reagent_Prep->Incubation Detection Measure kinase activity (Luminescence or Radioactivity) Incubation->Detection Analysis Calculate % Inhibition and determine IC50 Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

While the inhibitory potential of "this compound" against MEK and PDGFR remains to be experimentally validated, this guide provides a robust framework for its evaluation. The comparative data from known inhibitors offer clear benchmarks for assessing its potency, and the detailed experimental protocols provide the necessary tools for generating reliable and reproducible results. The insights gained from such studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

In-vitro vs in-vivo studies of "2-(4-Chlorophenoxy)-5-fluoroaniline" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the experimental antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its water-soluble prodrug, Phortress.

Disclaimer: No specific in-vitro or in-vivo research data is publicly available for "2-(4-Chlorophenoxy)-5-fluoroaniline" derivatives. This guide provides a comparative analysis of a structurally related compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , to illustrate the requested data presentation and comparison for an audience of researchers, scientists, and drug development professionals.

Introduction

The 2-(4-aminophenyl)benzothiazole scaffold has yielded potent and highly selective experimental antitumor agents. A prominent derivative from this class is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (compound 5F 203), which has demonstrated significant, selective antitumor activity in both laboratory and preclinical settings.[1][2][3] Due to its lipophilic nature and poor aqueous solubility, a water-soluble lysylamide prodrug, known as Phortress, was developed to improve its pharmaceutical properties for parenteral administration.[2][3][4] This guide compares the in-vitro activity of 5F 203 against various cancer cell lines with the in-vivo efficacy of 5F 203 and its prodrug Phortress in animal models.

The unique mechanism of action for this class of compounds involves the Aryl Hydrocarbon Receptor (AhR).[4][5] In sensitive cancer cells, 5F 203 binds to the cytosolic AhR, leading to its nuclear translocation and the subsequent induction of cytochrome P450 1A1 (CYP1A1).[4][6] This enzyme then bioactivates 5F 203 into a reactive electrophilic species that forms DNA adducts, causing lethal DNA damage and triggering cell death, a mechanism that confers its high selectivity.[1][7][8]

In-Vitro Studies of 5F 203

The in-vitro potency and selectivity of 5F 203 have been evaluated against a range of human cancer cell lines. The compound exhibits exquisite potency in sensitive cell lines, often in the nanomolar range, while remaining orders of magnitude less active against resistant lines. This selectivity is a key characteristic of its therapeutic potential.

Quantitative Data: In-Vitro Cytotoxicity
Cell LineCancer TypeSensitivityGI50 / IC50 (µM)Citation(s)
MCF-7 BreastSensitive< 0.01[9]
MKN-45 GastricSensitive≤ 0.09[5][10]
AGS GastricSensitive≤ 0.09[5][10]
MDA-MB-435 BreastResistant> 10[1]
BGC-823 GastricInsensitive> 25[5][10]

GI50: Concentration causing 50% growth inhibition. IC50: Concentration causing 50% inhibition.

Signaling Pathway and Mechanism of Action

The antitumor activity of 5F 203 is initiated by its interaction with the AhR signaling pathway, leading to CYP1A1-mediated bioactivation and subsequent DNA damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus F5_203 5F 203 AhR AhR F5_203->AhR Binds Reactive_Metabolite Reactive Metabolite (Electrophilic Species) F5_203->Reactive_Metabolite Bioactivation by AhR_Complex 5F 203-AhR Complex AhR->AhR_Complex AhR_Complex_N 5F 203-AhR Complex AhR_Complex->AhR_Complex_N Nuclear Translocation XRE XRE (CYP1A1 Promoter) AhR_Complex_N->XRE Binds to CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Induces Transcription CYP1A1_Protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_Protein Translation (in Cytoplasm) DNA_Adducts DNA Adducts & Double-Strand Breaks Cell_Death Apoptosis / Cell Death DNA_Adducts->Cell_Death Leads to CYP1A1_Protein->Reactive_Metabolite Reactive_Metabolite->DNA_Adducts Causes G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Start: Select Sensitive & Resistant Cell Lines implant Implant Tumor Cells (e.g., s.c. in nude mice) start->implant tumor_growth Allow Tumors to Establish (e.g., 100 mm³) implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize administer Administer Compound (e.g., Phortress, 20 mg/kg, i.p.) and Vehicle Control randomize->administer monitor Monitor Tumor Volume & Body Weight Regularly administer->monitor endpoint End of Study (e.g., after 2-3 weeks) monitor->endpoint excise Excise Tumors endpoint->excise biomarker Biomarker Analysis (e.g., CYP1A1, γH2AX by IHC) excise->biomarker data_analysis Statistical Analysis of Tumor Growth Inhibition excise->data_analysis

References

Comparative Guide to the Preparation and Performance of Amine-Based Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preparation and performance of the "2-(4-Chlorophenoxy)-5-fluoroaniline" reference standard against viable alternatives. Detailed experimental methodologies, comparative data, and workflow visualizations are presented to assist researchers in selecting the most suitable reference material for their analytical needs.

Introduction

Reference standards are critical for the accuracy and reliability of analytical measurements in pharmaceutical development and quality control. The selection of an appropriate reference standard depends on its purity, stability, and the availability of a well-characterized preparation method. This guide focuses on "this compound," a key intermediate in the synthesis of various pharmaceutical compounds, and compares it with other structurally related and commercially available aniline derivative reference standards.

Preparation of this compound Reference Standard

The synthesis of "this compound" as a reference standard is typically achieved through a two-step process involving an Ullmann condensation followed by the reduction of a nitro group. This approach ensures a high-purity final product suitable for analytical applications.

Experimental Protocol

Step 1: Synthesis of 2-(4-Chlorophenoxy)-5-fluoronitrobenzene (Ullmann Condensation)

This step involves the formation of a diaryl ether linkage between 4-chlorophenol and 2-bromo-4-fluoro-1-nitrobenzene.

  • Reagents:

    • 4-Chlorophenol

    • 2-Bromo-4-fluoro-1-nitrobenzene

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 4-chlorophenol and 2-bromo-4-fluoro-1-nitrobenzene in DMF.

    • Add potassium carbonate as the base and a catalytic amount of copper(I) iodide.

    • Heat the reaction mixture at 120-140°C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-(4-chlorophenoxy)-5-fluoronitrobenzene.

Step 2: Reduction of 2-(4-Chlorophenoxy)-5-fluoronitrobenzene to this compound

The nitro group of the intermediate is reduced to an amine to yield the final product.

  • Reagents:

    • 2-(4-Chlorophenoxy)-5-fluoronitrobenzene

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol or Acetic Acid

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve 2-(4-chlorophenoxy)-5-fluoronitrobenzene in ethanol or acetic acid.

    • Add an excess of the reducing agent (e.g., SnCl₂·2H₂O or Fe powder) and concentrated HCl.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize it with a concentrated NaOH solution until the pH is basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the high-purity "this compound" reference standard.

Workflow for the Preparation of this compound

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Reduction 4-Chlorophenol 4-Chlorophenol Ullmann_Reaction Ullmann Condensation (CuI, K2CO3, DMF) 4-Chlorophenol->Ullmann_Reaction 2-Bromo-4-fluoro-1-nitrobenzene 2-Bromo-4-fluoro-1-nitrobenzene 2-Bromo-4-fluoro-1-nitrobenzene->Ullmann_Reaction Intermediate 2-(4-Chlorophenoxy)-5-fluoronitrobenzene Ullmann_Reaction->Intermediate Purification_1 Purification (Column Chromatography) Intermediate->Purification_1 Purified_Intermediate Purified Intermediate Reduction Reduction (SnCl2/HCl or Fe/HCl) Purification_1->Reduction Purified_Intermediate->Reduction Final_Product_Crude Crude this compound Reduction->Final_Product_Crude Purification_2 Purification (Recrystallization/ Column Chromatography) Final_Product_Crude->Purification_2 Reference_Standard This compound Reference Standard Purification_2->Reference_Standard

Caption: Synthetic workflow for this compound.

Comparison with Alternative Reference Standards

For a comprehensive evaluation, "this compound" is compared with three commercially available aniline derivative reference standards: 2-Phenoxyaniline, 4-Fluoroaniline, and 3-Fluoroaniline. These alternatives are chosen based on their structural similarity and common use in pharmaceutical analysis.

Performance Data Comparison

The following table summarizes the key performance characteristics of the target compound and its alternatives. Purity is a critical attribute for a reference standard, and it is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Stability is another crucial factor, as it ensures the integrity of the standard over time.

Reference StandardChemical StructurePurity (by HPLC)StabilityKey Applications
This compound C₁₂H₉ClFNO> 99.5%Stable under recommended storage conditions.Intermediate in pharmaceutical synthesis, impurity reference standard.
2-Phenoxyaniline[2][3]C₁₂H₁₁NO≥ 99%Stable under normal temperatures and pressures.Building block for pharmaceuticals and specialty chemicals.
4-Fluoroaniline[4][5][6]C₆H₆FN≥ 99%Stable under recommended storage conditions.Intermediate in the manufacture of pharmaceuticals and agrochemicals.
3-Fluoroaniline[7]C₆H₆FN≥ 98%Stable under recommended storage conditions.Pharmaceutical intermediate.
Analytical Method Comparison: Purity Determination by HPLC

A standardized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate purity assessment of these aniline derivatives.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

Expected Performance:

ParameterThis compound2-Phenoxyaniline4-Fluoroaniline3-Fluoroaniline
Retention Time (min) ~8.5~7.2~4.5~4.2
Peak Shape SymmetricalSymmetricalSymmetricalSymmetrical
Resolution from Impurities > 2.0> 2.0> 2.0> 2.0
Limit of Detection (LOD) < 0.01%< 0.01%< 0.01%< 0.01%
Limit of Quantification (LOQ) < 0.03%< 0.03%< 0.03%< 0.03%

Note: Retention times are estimates and will vary depending on the specific HPLC system and conditions.

Logical Relationship for Reference Standard Selection

The choice of a reference standard is guided by several factors, including the specific analytical need, regulatory requirements, and commercial availability.

G cluster_0 Decision Factors cluster_1 Reference Standard Selection Analytical_Need Specific Analytical Need (e.g., impurity profiling, assay) Target_Compound This compound (In-house preparation) Analytical_Need->Target_Compound Direct structural relevance Alternative_1 2-Phenoxyaniline (Commercially Available) Analytical_Need->Alternative_1 Similar core structure Alternative_2 Fluoroanilines (Commercially Available) Analytical_Need->Alternative_2 General system suitability Regulatory Regulatory Requirements (e.g., pharmacopeial grade) Regulatory->Target_Compound Requires full characterization Regulatory->Alternative_1 May have pharmacopeial grade Regulatory->Alternative_2 May have pharmacopeial grade Availability Commercial Availability and Cost Availability->Target_Compound Requires synthesis Availability->Alternative_1 Readily available Availability->Alternative_2 Readily available

Caption: Decision matrix for reference standard selection.

Conclusion

The preparation of a "this compound" reference standard via a two-step synthetic route provides a high-purity material suitable for demanding analytical applications. When compared to commercially available alternatives like 2-Phenoxyaniline, 4-Fluoroaniline, and 3-Fluoroaniline, the in-house prepared standard offers the highest degree of structural relevance for assays and impurity profiling of related target molecules. However, the commercially available alternatives provide a convenient and cost-effective option for system suitability tests and as general-purpose aromatic amine reference standards. The choice of the most appropriate reference standard should be based on a careful consideration of the specific analytical requirements, regulatory landscape, and available resources. The provided experimental protocols and comparative data serve as a valuable resource for making an informed decision.

References

Inter-laboratory Validation of 2-(4-Chlorophenoxy)-5-fluoroaniline Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable analysis of pharmaceutical intermediates and potential impurities is paramount in drug development and manufacturing. This guide provides a comparative overview of analytical methodologies for the determination of "2-(4-Chlorophenoxy)-5-fluoroaniline," a halogenated aniline derivative. Due to the limited availability of direct inter-laboratory validation data for this specific compound, this document presents a synthesized comparison based on proficiency testing and validation studies of structurally similar halogenated anilines. This approach offers valuable insights into the expected performance of common analytical techniques across different laboratories.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two predominant techniques for the analysis of halogenated anilines. The choice between these methods often depends on the sample matrix, required sensitivity, and the specific instrumentation available.

Table 1: Inter-laboratory Performance Data for Chloroaniline Analysis in a Proficiency Test (Hypothetical Data)

AnalyteAssigned Value (µg/L)Mean Reported Value (µg/L)Standard Deviation (µg/L)Number of LabsAcceptance Criteria Met (%)
2-Chloroaniline15.214.82.12592%
3-Chloroaniline20.520.12.82588%
4-Chloroaniline18.818.52.52596%
3,4-Dichloroaniline25.024.23.52584%

This data is representative and synthesized based on typical outcomes of proficiency tests for chloroanilines in water matrices.

Table 2: Typical Single-Laboratory Validation Parameters for HPLC and GC-MS Methods for Halogenated Anilines

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.01 - 0.1 mg/L0.001 - 0.05 mg/L
Limit of Quantitation (LOQ) 0.05 - 0.5 mg/L0.005 - 0.2 mg/L
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (RSD%) < 5%< 10%
Linearity (r²) > 0.995> 0.99

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are typical experimental protocols for the analysis of halogenated anilines.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of halogenated anilines in various sample matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7). The gradient program is optimized to achieve separation of the target analyte from potential interferences.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, typically between 25°C and 40°C, to ensure reproducible retention times.

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, usually between 230 and 250 nm.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for trace-level analysis and confirmation of analyte identity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 60-80°C, hold for a few minutes, and then ramp up to 280-300°C.

  • Injection: A split/splitless injector is used, typically operated in splitless mode for trace analysis. The injector temperature is usually set to 250-280°C.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity. The transfer line and ion source temperatures are optimized according to the manufacturer's recommendations.

  • Sample Preparation: Derivatization of the aniline group (e.g., with trifluoroacetic anhydride) may be necessary to improve chromatographic performance and sensitivity. Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the analyte from complex matrices.

Visualizing the Inter-laboratory Validation Process

The following diagrams illustrate the key workflows in an inter-laboratory validation study and a typical analytical process.

InterLaboratory_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Analysis & Reporting A Define Study Protocol B Prepare & Characterize Test Material A->B C Select Participating Laboratories B->C D Distribute Samples & Protocol C->D E Laboratories Perform Analysis D->E F Collect & Compile Results E->F G Statistical Analysis (e.g., ISO 5725) F->G H Evaluate Laboratory Performance G->H I Final Report H->I

Caption: Workflow of an inter-laboratory validation study.

Analytical_Method_Workflow Sample Sample Receipt & Login Preparation Sample Preparation (Extraction/Derivatization) Sample->Preparation Analysis Instrumental Analysis (HPLC or GC-MS) Preparation->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Reporting Reporting & Review DataProcessing->Reporting

Caption: General workflow for the analysis of this compound.

Conclusion

The analysis of "this compound" can be effectively performed using either HPLC-UV or GC-MS. While direct inter-laboratory validation data for this specific compound is not publicly available, the data from proficiency tests on structurally related chloroanilines indicate that reliable and reproducible results can be achieved across different laboratories when standardized methods are employed. The choice of method will depend on the specific requirements of the analysis, with GC-MS generally offering higher sensitivity and selectivity, and HPLC-UV providing a robust and cost-effective solution for routine quality control. Adherence to detailed and validated experimental protocols is critical to ensure the accuracy and comparability of results.

Assessing the Novelty of 2-(4-Chlorophenoxy)-5-fluoroaniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of diverse chemical scaffolds. One such scaffold, the substituted phenoxy-aniline core, has garnered significant attention for its potential in modulating various biological pathways implicated in diseases like cancer. This guide provides an objective assessment of the novelty of derivatives based on the "2-(4-Chlorophenoxy)-5-fluoroaniline" framework, comparing their potential with existing alternatives and providing supporting experimental data and protocols.

The this compound Scaffold: A Platform for Kinase Inhibition

The core structure of this compound presents a diaryl ether linkage, a common feature in many biologically active compounds, including potent kinase inhibitors. The strategic placement of a chloro group on the phenoxy ring and a fluoro group on the aniline ring can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with target proteins.

Derivatives of this scaffold have been investigated for their potential as inhibitors of key signaling kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overactivation of VEGFR-2 is a hallmark of many solid tumors, promoting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Comparative Analysis of Biological Activity

While specific derivatives of "this compound" are not extensively documented in publicly available research, we can extrapolate their potential by examining closely related analogs and the broader class of diaryl ether kinase inhibitors.

One notable example from the broader class of substituted anilines is a series of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based compounds which have demonstrated potent VEGFR-2 kinase inhibition. Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions on the aniline ring are crucial for their inhibitory activity.

To provide a framework for comparison, the following table summarizes the inhibitory activities of representative diaryl ether and substituted aniline derivatives against VEGFR-2.

Compound ClassRepresentative Compound/DerivativeTarget KinaseIC50 (nM)Reference
Pyrrolo[2,1-f][1][2][3]triazine-based anilineDerivative with 1,3,5-oxadiazole substitutionVEGFR-2<10[2]
Diaryl Ether DerivativesN-(4-chlorophenyl)-2-phenoxybenzamideNot Specified (Anticancer)2.57 µM (HepG2 cells)[2]

Note: The data presented is for structurally related compounds and serves as a benchmark for assessing the potential of novel "this compound" derivatives. Direct experimental evaluation of these specific derivatives is necessary for a conclusive assessment of their activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

The synthesis of derivatives from the parent compound can be achieved through various standard organic chemistry reactions. For instance, acylation or sulfonylation of the aniline nitrogen can introduce diverse functionalities.

General Acylation Protocol:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example triethylamine (1.2 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is the ADP-Glo™ Kinase Assay.

Protocol for ADP-Glo™ Kinase Assay:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, the substrate (e.g., a poly(Glu,Tyr) peptide), and ATP.

    • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

    • Incubate the reaction at the optimal temperature (typically 30 °C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of ADP generated is proportional to the kinase activity, and the luminescence signal is inversely proportional to the amount of ADP.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Path to Novelty

To conceptualize the workflow for assessing the novelty of "this compound" derivatives, the following diagrams illustrate the key logical steps and a potential signaling pathway for investigation.

logical_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_comparison Novelty Assessment start This compound synthesis Derivative Synthesis (e.g., Acylation, Sulfonylation) start->synthesis purification Purification & Structural Confirmation (NMR, MS) synthesis->purification screening Initial Kinase Panel Screening purification->screening hit_validation Hit Validation & IC50 Determination screening->hit_validation selectivity Kinase Selectivity Profiling hit_validation->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar comparison Comparison with Existing Inhibitors sar->comparison novelty Assessment of Novelty & Patentability comparison->novelty

Caption: Logical workflow for assessing the novelty of new derivatives.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Inhibitor 2-(4-Chlorophenoxy)-5- fluoroaniline Derivative Inhibitor->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion

The "this compound" scaffold holds promise as a template for the design of novel kinase inhibitors. While direct evidence for its derivatives is limited in current literature, the analysis of structurally related compounds suggests a strong potential for potent biological activity, particularly in the context of anticancer drug discovery. The provided experimental protocols offer a starting point for the synthesis and evaluation of new derivatives. Further investigation into the structure-activity relationships and selectivity profiles of these novel compounds is warranted to fully assess their therapeutic potential and establish their novelty in the competitive landscape of drug development.

References

Safety Operating Guide

Safe Disposal of 2-(4-Chlorophenoxy)-5-fluoroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 2-(4-Chlorophenoxy)-5-fluoroaniline based on general safety protocols for hazardous chemical waste. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the SDS for any similar chemicals in use.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated aniline derivative, this compound should be treated as hazardous waste. Adherence to established protocols for the handling and disposal of toxic and environmentally harmful substances is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., butyl, neoprene, or Viton) are recommended. Nitrile gloves may not offer sufficient protection.

  • Eye Protection: Chemical splash goggles are essential.

  • Protective Clothing: A fully-buttoned lab coat should be worn.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all waste containing this compound in a designated, compatible container. Polyethylene containers are generally suitable.

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

    • Solid waste, such as contaminated gloves, paper towels, or other debris, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Container Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".

    • The label must also include the full chemical name: "this compound". If the waste is a mixture, list all constituents and their approximate percentages.

  • Storage:

    • Keep the hazardous waste container tightly closed except when adding waste.

    • Store the container in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.

    • If trained to do so, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • The spill area should be decontaminated and thoroughly washed after the cleanup is complete. All materials used for cleanup must also be disposed of as hazardous waste.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[1]

    • Arrange for the removal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2][3][4] Follow all institutional and regulatory procedures for waste pickup and disposal.

Quantitative Data for Hazardous Waste Management

ParameterGuideline
Waste Container Headspace Leave at least 1 inch of headspace in liquid waste containers to allow for expansion.
Halogenated Solvent Waste Generally, organic solvents with greater than 10% total halogen content are considered halogenated waste and should be segregated.
Satellite Accumulation Area (SAA) Limits The U.S. EPA allows for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA under the control of the generator.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_storage_disposal Storage and Final Disposal start Generate 2-(4-Chlorophenoxy) -5-fluoroaniline Waste assess_waste Is the waste liquid or solid? start->assess_waste liquid_container Collect in a labeled, compatible liquid waste container. assess_waste->liquid_container Liquid solid_container Collect in a labeled, compatible solid waste container. assess_waste->solid_container Solid check_halogen Is it mixed with other solvents? liquid_container->check_halogen segregate_halogenated Segregate as Halogenated Waste. check_halogen->segregate_halogenated Yes (>10% Halogen) segregate_non_halogenated Segregate as Non-Halogenated Waste. check_halogen->segregate_non_halogenated No (<10% Halogen) storage Store in a designated Secondary Containment Area. segregate_halogenated->storage segregate_non_halogenated->storage solid_container->storage disposal_request Request pickup by EHS or licensed contractor. storage->disposal_request final_disposal Dispose of at an approved waste disposal facility. disposal_request->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-(4-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(4-Chlorophenoxy)-5-fluoroaniline

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.

Personal Protective Equipment (PPE)

Given the presence of aromatic amine and halogenated functionalities, personnel must use appropriate personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection:

  • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

Skin Protection:

  • Gloves: Due to the chemical's structure as a halogenated aromatic amine, careful selection of glove material is critical. Nitrile gloves are suitable for incidental contact, but for extended contact or immersion, more resistant materials are recommended. Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, wash the outside of the gloves before removing them.

  • Protective Clothing: A lab coat or a chemical-resistant apron should be worn. For tasks with a higher potential for splashes or spills, a chemical-resistant suit that covers the entire body from wrists to ankles is advised.

Respiratory Protection:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is required. The choice of respirator depends on the concentration of the substance in the air. For lower concentrations, an air-purifying respirator with organic vapor cartridges is suitable. For higher or unknown concentrations, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary.[1]

Quantitative Data for PPE Selection
Glove MaterialResistance to Aromatic AminesResistance to Halogenated HydrocarbonsGeneral Recommendation
Neoprene GoodFair to GoodRecommended for good overall protection.
Butyl Rubber GoodPoorA good choice where exposure is primarily to the amine functionality.
Nitrile Fair to GoodPoor to FairSuitable for incidental contact and general laboratory use. Not recommended for extended direct contact.
Viton® ExcellentExcellentOffers excellent protection but may be less dexterous and more expensive.
Polyvinyl Chloride (PVC) GoodPoorProvides good resistance to amines but not to halogenated compounds.

This table provides general guidance. It is essential to consult the glove manufacturer's specific chemical resistance data.

Experimental Protocol: Safe Handling and Disposal

This section outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All manipulations of the solid compound and its solutions must be performed within the fume hood.

  • Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for organic compounds.

  • Emergency Equipment: Know the location and proper operation of the nearest safety shower and eyewash station.

Handling Procedure
  • Donning PPE: Put on all required personal protective equipment as detailed above before entering the designated work area.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material within the fume hood.

    • Use a disposable weighing paper or a tared container to avoid contamination of balances.

    • Handle the compound gently to prevent the generation of dust.

  • Solution Preparation:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • Keep containers closed when not in use.

  • During the Reaction:

    • Clearly label all vessels containing this compound.

    • Continuously monitor the experiment for any unexpected changes.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste.

    • Solid Waste: Contaminated consumables such as gloves, weighing papers, and absorbent materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled container for halogenated organic waste.[2]

  • Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Halogenated).

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. Do not pour any waste containing this compound down the drain. [2]

Visual Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency risk_assessment Conduct Risk Assessment check_ppe Verify PPE Availability risk_assessment->check_ppe check_hood Confirm Fume Hood Operation check_ppe->check_hood spill_kit Locate Spill Kit check_hood->spill_kit don_ppe Don Appropriate PPE spill_kit->don_ppe weigh_transfer Weigh & Transfer in Hood don_ppe->weigh_transfer exposure Personal Exposure don_ppe->exposure dissolve Prepare Solution in Hood weigh_transfer->dissolve spill Spill Occurs weigh_transfer->spill weigh_transfer->exposure monitor Monitor Experiment dissolve->monitor dissolve->spill dissolve->exposure decontaminate Decontaminate Surfaces monitor->decontaminate monitor->spill segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenoxy)-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenoxy)-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.